molecular formula C10H13N3O B1518870 1-(3-Amino-4-methylphenyl)imidazolidin-2-one CAS No. 1038247-59-4

1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Cat. No.: B1518870
CAS No.: 1038247-59-4
M. Wt: 191.23 g/mol
InChI Key: OVMPHDCKTZWGGU-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylphenyl)imidazolidin-2-one (CAS 1038247-59-4) is a high-value chemical building block with significant potential in medicinal chemistry and antimicrobial research. This compound, with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol, features a unique imidazolidin-2-one scaffold, a structure recognized for its diverse pharmacological activities . Researchers are exploring its applications primarily in the development of novel antibacterial agents. Compounds based on the imidazolidine core have demonstrated potent and broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for these active derivatives is often distinct from conventional antibiotics; they are designed to mimic host defense peptides (HDPs) and function by disrupting the bacterial cell membrane, leading to rapid cell death and a lower propensity for drug resistance development . Beyond its antimicrobial applications, the imidazolidin-2-one scaffold is a key structural component in FDA-approved drugs and is extensively investigated for its antiviral and anticancer properties, making this compound a versatile intermediate for synthesizing new therapeutic candidates . Please note that this product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with care, referring to the relevant Safety Data Sheet (SDS). It is recommended to store the product in a dark place, under an inert atmosphere, at room temperature .

Properties

IUPAC Name

1-(3-amino-4-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMPHDCKTZWGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically focused methodology for the complete structure elucidation of the novel compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, evidence-based narrative that mirrors the scientific discovery process. We will proceed from a hypothesized structure, derived from synthetic precursors, to its unambiguous confirmation through a multi-technique spectroscopic approach.

The core philosophy of this guide rests on the principles of scientific integrity and self-validating protocols. Each experimental choice is justified, and the resulting data is cross-correlated to build a robust and irrefutable structural assignment.

Foundational Hypothesis: Synthesis as a Structural Blueprint

The logical starting point for any structure elucidation is the synthetic route employed. The target molecule, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, is proposed to be synthesized via the reaction of 3-amino-4-methylphenyl isocyanate with ethylenediamine. This reaction pathway provides a strong hypothetical framework for the final structure.[1]

Synthesis_Workflow cluster_reactants Reactants 3-amino-4-methylphenyl_isocyanate 3-Amino-4-methylphenyl isocyanate Reaction Cyclization Reaction 3-amino-4-methylphenyl_isocyanate->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Product 1-(3-Amino-4-methylphenyl) imidazolidin-2-one Reaction->Product

This proposed structure contains several key features that we will systematically verify:

  • An imidazolidin-2-one ring.

  • A substituted phenyl ring.

  • An amino group (-NH₂) and a methyl group (-CH₃) on the phenyl ring.

  • The specific connectivity of these functional groups.

Mass Spectrometry: The Molecular Formula Cornerstone

The initial analytical step is to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified product in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to facilitate the formation of the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Expected Data & Interpretation The proposed structure, C₁₀H₁₃N₃O, has a theoretical monoisotopic mass of 191.1059 Da. The HRMS spectrum is expected to show a prominent peak for the [M+H]⁺ ion at m/z 192.1137. Observation of this ion with high mass accuracy (typically < 5 ppm) provides strong evidence for the predicted elemental composition.[2]

IonTheoretical m/zObserved m/z
[M+H]⁺192.1137192.1135 (Example)

This result confirms that the synthesis has yielded a product with the correct molecular formula, laying the groundwork for more detailed structural analysis.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.

Expected Data & Interpretation The IR spectrum will provide crucial information about the key bonds within the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3400-3200N-H (Amino & Amide)StretchTwo sharp bands (asymmetric and symmetric stretch of -NH₂) and a broader band for the amide N-H.[4]
3000-2850C-H (Aliphatic & Aromatic)StretchSharp peaks for the methyl and methylene groups, and weaker bands for aromatic C-H.
~1700C=O (Urea/Amide)StretchA strong, sharp absorption band, characteristic of a cyclic urea (imidazolidin-2-one).[5]
1620-1580C=C (Aromatic)StretchMedium to weak bands.
1600-1500N-H (Amino)BendA medium intensity band.

The presence of these characteristic absorption bands provides direct evidence for the imidazolidin-2-one ring, the amino group, and the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to map out the complete carbon-hydrogen framework and the connectivity of all atoms.[6]

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (N-H).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

4.1. ¹H NMR Analysis: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2d1HAr-HAromatic proton ortho to the imidazolidinone group.
~6.5-6.7dd1HAr-HAromatic proton meta to the imidazolidinone and ortho to the amino group.
~6.4-6.6d1HAr-HAromatic proton ortho to both the methyl and amino groups.
~6.5s1HN-H (Amide)Exchangeable proton of the imidazolidinone ring.
~4.8s2H-NH₂Exchangeable protons of the primary amine.
~3.6t2H-CH₂-N(Ar)Methylene protons of the imidazolidinone ring adjacent to the phenyl ring.
~3.2t2H-CH₂-NHMethylene protons of the imidazolidinone ring adjacent to the N-H group.[7]
~2.1s3H-CH₃Methyl group protons on the aromatic ring.

4.2. ¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~158C=OCarbonyl carbon of the cyclic urea.
~145Ar-CAromatic carbon attached to the amino group.
~138Ar-CAromatic carbon attached to the imidazolidinone nitrogen.
~130Ar-CAromatic carbon attached to the methyl group.
~125Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~112Ar-CHAromatic methine carbon.
~45-CH₂-N(Ar)Methylene carbon adjacent to the aromatic ring.
~40-CH₂-NHMethylene carbon adjacent to the N-H group.
~17-CH₃Methyl carbon.

4.3. 2D NMR: Connecting the Pieces

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the precise connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[8]

    • Expected Correlations: A cross-peak between the two methylene signals (~3.6 and ~3.2 ppm) confirming their adjacent positions in the imidazolidinone ring. Correlations between the aromatic protons will confirm their relative positions on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[8][9]

    • Expected Correlations: It will confirm the assignments of all C-H pairs, for example, connecting the methyl proton signal (~2.1 ppm) to the methyl carbon signal (~17 ppm) and each aromatic proton to its corresponding aromatic carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, revealing the connectivity across quaternary carbons and heteroatoms.[10][11]

    • Key Expected Correlations:

      • The methylene protons at ~3.6 ppm should show a correlation to the aromatic carbon attached to the nitrogen (~138 ppm) and the carbonyl carbon (~158 ppm).

      • The methyl protons (~2.1 ppm) should show correlations to the two adjacent aromatic carbons (~130 and ~112 ppm).

      • The aromatic proton ortho to the imidazolidinone group (~7.0-7.2 ppm) should show a correlation to the C-N aromatic carbon (~138 ppm).

// Define node positions for the structure N1 [pos="0,0!", label="N"]; C2 [pos="0.87,-0.5!", label="C=O"]; N3 [pos="0.87,-1.5!", label="N-H"]; C4 [pos="0,-2!", label="CH₂"]; C5 [pos="-0.87,-1.5!", label="CH₂"]; C_Ar1 [pos="-0.87,-0.5!", label="C_Ar"]; C_Ar2 [pos="-1.73,0!", label="C_Ar-H"]; C_Ar3 [pos="-1.73,1!", label="C_Ar-NH₂"]; C_Ar4 [pos="-0.87,1.5!", label="C_Ar-CH₃"]; C_Ar5 [pos="0,1!", label="C_Ar-H"]; C_Ar6 [pos="0,0!", label="C_Ar"]; // Duplicate of N1's C_Ar

// Define proton nodes H_C5 [pos="-1.5,-2!", label="H (on C5)"]; H_CH3 [pos="-0.87,2.2!", label="H (on CH₃)"]; H_Ar2 [pos="-2.4,0!", label="H (on C_Ar2)"];

// Draw bonds of the molecule N1 -- C2 [color="#4285F4"]; C2 -- N3 [color="#4285F4"]; N3 -- C4 [color="#4285F4"]; C4 -- C5 [color="#4285F4"]; C5 -- N1 [color="#4285F4"]; N1 -- C_Ar1 [color="#4285F4"]; C_Ar1 -- C_Ar2 [color="#4285F4"]; C_Ar2 -- C_Ar3 [color="#4285F4"]; C_Ar3 -- C_Ar4 [color="#4285F4"]; C_Ar4 -- C_Ar5 [color="#4285F4"]; C_Ar5 -- C_Ar1 [color="#4285F4"];

// Draw HMBC correlations H_C5 -- C2; H_C5 -- C_Ar1; H_C5 -- C4; H_CH3 -- C_Ar3; H_CH3 -- C_Ar5; H_Ar2 -- C_Ar4; H_Ar2 -- C_Ar6; } enddot Caption: Key HMBC correlations for structure confirmation.

Conclusion: Synthesis of Evidence

The structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is unequivocally confirmed through the convergence of multiple spectroscopic techniques. HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of the key functional groups: an amine, a cyclic urea, and an aromatic ring. Finally, a full suite of 1D and 2D NMR experiments provides a detailed and unambiguous map of the atomic connectivity, confirming the substitution pattern on the phenyl ring and the structure of the imidazolidinone moiety. The collective data provides a self-validating and robust elucidation of the target molecule's structure.

References

  • 2D NMR Spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • 2-Imino-1-methyl-4-imidazolidinone. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, Vol. 60, No. 1, 2003. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. Available from: [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. ResearchGate. Available from: [Link]

  • Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available from: [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. ResearchGate. Available from: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. MDPI. Available from: [Link]

  • Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives. ResearchGate. Available from: [Link]

  • 2-Amino-1-methylimidazolin-4-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis method of 2-imidazolidinone. Google Patents.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • 2-Imidazolidinone. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

  • MS-READ: Quantitative Measurement of Amino Acid Incorporation. National Center for Biotechnology Information. Available from: [Link]

  • N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis. National Center for Biotechnology Information. Available from: [Link]

  • 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. National Center for Biotechnology Information. Available from: [Link]

  • 4-imidazolidinone, 3-(4-methylphenyl)-5-((4-nitrophenyl)methylene)-2-thioxo. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available from: [Link]

  • Fragments of 1 H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6. ResearchGate. Available from: [Link]

  • Imidazolidin-4-one, 1-(4-morpholinocarbonyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]

  • IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. ResearchGate. Available from: [Link]

  • METHYL-2-[4-IMINO-2-OXO-3-(4-METHYLPHENYL)-5-THIOXO-IMIDAZOLIDIN-1-YL]-BENZOATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Amino-4-methylphenyl)imidazolidin-2-one (CAS No. 1038247-59-4) is a molecule of interest featuring a substituted aromatic amine linked to a cyclic urea (imidazolidinone) moiety. While specific experimental data for this compound is not extensively documented in public literature, its structural components are well-characterized in medicinal chemistry and materials science. This guide provides a comprehensive framework for the synthesis and in-depth physicochemical characterization of this molecule. It is designed to equip researchers with the necessary theoretical background and actionable experimental protocols to thoroughly evaluate the compound's properties, a critical step in any drug discovery or development pipeline. We will delve into methodologies for determining fundamental properties such as melting point, solubility, pKa, and lipophilicity, alongside detailed protocols for structural elucidation via spectroscopic techniques.

Introduction and Molecular Overview

The subject of this guide, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, possesses a hybrid structure that suggests potential applications in pharmaceutical development. The aromatic amine portion is a common pharmacophore, while the imidazolidinone ring is a stable, polar, and hydrogen-bond-accepting cyclic urea present in various bioactive compounds. A thorough understanding of its physicochemical properties is paramount as these parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This document serves as a proactive technical manual. Rather than a repository of existing data, it is a strategic guide outlining the essential experiments required to build a complete physicochemical profile for this compound from first principles.

Molecular Structure:

  • IUPAC Name: 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

  • CAS Number: 1038247-59-4

  • Molecular Formula: C10H13N3O

  • Molecular Weight: 191.23 g/mol

Proposed Synthesis Pathway

A plausible and efficient synthesis of N-aryl imidazolidin-2-ones can be achieved through several established methods. A common approach involves the reaction of a substituted aniline with a suitable cyclizing agent. The proposed two-step synthesis for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is outlined below. This pathway provides context for potential starting materials, intermediates, and impurities that may need to be considered during purification and analysis.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitro Group Reduction A 3-Nitro-4-methylaniline C N-(3-Nitro-4-methylphenyl)ethane-1,2-diamine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Chloroethylamine B->C D 1-(3-Nitro-4-methylphenyl)imidazolidin-2-one C->D Carbonyl Source (e.g., Triphosgene, CDI) Base E 1-(3-Amino-4-methylphenyl)imidazolidin-2-one D->E Reducing Agent (e.g., H2, Pd/C or SnCl2)

Caption: Proposed synthetic workflow for the target compound.

Physicochemical Properties: Predicted Profile and Experimental Protocols

This section details the core physicochemical parameters and provides robust, validated protocols for their experimental determination.

Physical State and Melting Point
  • Predicted Properties: Based on its molecular weight and the presence of hydrogen bonding capabilities (amine N-H, amide N-H) and a rigid aromatic ring, the compound is expected to be a crystalline solid at room temperature with a relatively high melting point, likely in the range of 150-250 °C. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.[1]

  • Experimental Protocol: Capillary Melting Point Determination

    • Sample Preparation: Ensure the sample is thoroughly dry and finely powdered. Load a small amount (1-3 mm height) into a glass capillary tube and pack it tightly by tapping.[2]

    • Initial Determination: Place the capillary in a melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to determine an approximate melting range.[3]

    • Accurate Determination: Allow the apparatus to cool. Prepare a fresh sample and heat to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[4]

    • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.[1]

    • Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility
  • Predicted Profile: The molecule contains both polar groups (amine, urea) and a nonpolar aromatic ring. It is predicted to have low aqueous solubility but good solubility in polar organic solvents like DMSO, DMF, and methanol. Aqueous solubility will be pH-dependent due to the basicity of the aromatic amine.

  • Experimental Protocol: Equilibrium Shake-Flask Solubility The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5]

    • Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

    • Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The presence of undissolved solid is crucial.[5]

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

    • Phase Separation: After equilibration, allow the vials to stand. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[5]

    • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and determine the compound's concentration using a validated analytical method, such as HPLC-UV.

    • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH condition.

G start Add Excess Solid to Buffer agitate Agitate at 37°C for 24-72h start->agitate Equilibration separate Centrifuge & Filter Supernatant agitate->separate Phase Separation quantify Quantify by HPLC-UV separate->quantify Analysis end Report Solubility (mg/mL) quantify->end

Caption: Workflow for Equilibrium Solubility Determination.

Acidity/Basicity (pKa)
  • Predicted Profile: The primary aromatic amine group (-NH2) is basic. Its pKa will be influenced by the electron-donating methyl group and the electron-withdrawing imidazolidinone ring. The pKa is expected to be in the range of 3-5, typical for substituted anilines. The amide N-H protons in the imidazolidinone ring are generally not considered basic and are very weakly acidic (pKa > 14).

  • Experimental Protocol: Potentiometric Titration Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[7]

    • Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute it into water to a final concentration of approximately 0.01 M.[8]

    • Titration Setup: Use a calibrated pH meter with a combination electrode. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). Alternatively, use the first derivative of the titration curve to accurately locate the equivalence point.

Lipophilicity (LogP / LogD)
  • Predicted Profile: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ADME properties. The octanol-water partition coefficient (LogP) is the key metric. Given the structure, the LogP is likely to be moderately positive. The distribution coefficient (LogD) will be pH-dependent; at pH values below the pKa, the compound will be protonated and more hydrophilic, leading to a lower LogD value.

  • Experimental Protocol I: Shake-Flask Method for LogD7.4 This is the "gold standard" method for LogP/D determination.[9][10]

    • Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by shaking them together for 24 hours and then separating the phases.[9]

    • Partitioning: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. Add a known volume of this solution to a known volume of pre-saturated n-octanol in a vial.

    • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a controlled temperature, then allow the phases to fully separate (centrifugation may be required).[11]

    • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

    • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

  • Experimental Protocol II: RP-HPLC Method for LogP Estimation This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of standard compounds.[12][13]

    • Calibration: Select a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

    • Chromatography: Run each standard and the test compound on a C18 HPLC column under isocratic conditions (e.g., methanol/water or acetonitrile/water mobile phase). Determine the retention time (tR) for each compound. Also, determine the column dead time (t0) using an unretained compound (e.g., uracil).

    • Calculate Capacity Factor (k'): For each compound, calculate k' = (tR - t0) / t0.

    • Generate Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain a calibration equation.

    • Estimate LogP: Use the log(k') value of the test compound and the calibration equation to estimate its LogP.[12]

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted ¹H NMR Spectrum (in DMSO-d6, 400 MHz):

    • Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm). Expect two doublets and a singlet or complex multiplet patterns depending on coupling.

    • Imidazolidinone Protons: Two sets of triplets or multiplets for the -CH2-CH2- protons, likely in the range of ~3.2-3.8 ppm.

    • Amine Protons (-NH2): A broad singlet around ~5.0 ppm, which is exchangeable with D2O.

    • Amide Proton (-NH-): A singlet or triplet around ~6.5-7.5 ppm.

    • Methyl Protons (-CH3): A sharp singlet around ~2.1-2.3 ppm.

  • Predicted ¹³C NMR Spectrum (in DMSO-d6, 100 MHz):

    • Carbonyl Carbon (C=O): A signal in the downfield region, ~155-165 ppm.[4]

    • Aromatic Carbons: Six signals in the ~110-150 ppm range.

    • Imidazolidinone Carbons (-CH2-CH2-): Two signals in the ~40-50 ppm range.

    • Methyl Carbon (-CH3): A signal in the upfield region, ~15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Predicted Characteristic Peaks (ATR):

    • N-H Stretching (Amine): Two distinct bands for the primary amine (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.

    • N-H Stretching (Amide): A single, possibly broad band around 3200-3300 cm⁻¹.

    • C-H Stretching (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

    • C=O Stretching (Amide/Urea): A very strong, sharp absorption band around 1680-1720 cm⁻¹.

    • N-H Bending (Amine): A band around 1600-1650 cm⁻¹.

    • C-N Stretching (Aromatic Amine): A strong band in the 1250-1340 cm⁻¹ region.

Mass Spectrometry (MS)
  • Predicted Fragmentation (Electron Ionization - EI):

    • Molecular Ion (M+•): The parent peak should be observed at m/z = 191.

    • Key Fragments: Fragmentation is expected to occur via cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragmentation pathways for N-aryl heterocycles often involve cleavage at the N-Aryl bond.[14] Expect to see fragments corresponding to the imidazolidinone ring and the 3-amino-4-methylphenyl cation.

Summary of Physicochemical Parameters

The following table should be populated with experimental data as it is generated.

ParameterPredicted Value/RangeExperimental Protocol
Molecular Formula C10H13N3O-
Molecular Weight 191.23 g/mol Mass Spectrometry
Physical State Crystalline SolidVisual Inspection
Melting Point 150 - 250 °CCapillary Method
Aqueous Solubility Low; pH-dependentShake-Flask Method
pKa (Basic) 3.0 - 5.0Potentiometric Titration
LogP 1.0 - 3.0RP-HPLC or Shake-Flask
¹H NMR See Section 4.1400 MHz NMR
¹³C NMR See Section 4.1100 MHz NMR
FTIR (cm⁻¹) See Section 4.2ATR-FTIR
Mass Spectrum (m/z) M+• = 191EI-MS or ESI-MS

Conclusion

This technical guide provides a comprehensive, scientifically-grounded roadmap for the full physicochemical characterization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. By following the detailed experimental protocols outlined herein, researchers can generate the critical data necessary to understand the compound's behavior, assess its drug-like properties, and make informed decisions in the context of drug discovery and development. The structured approach ensures that the resulting data package will be robust, reproducible, and sufficient for regulatory and further research purposes.

References

  • protocols.io. (2024). LogP / LogD shake-flask method.

  • AxisPharm. (n.d.). Solubility Test.

  • Zhang, H., et al. (2012). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

  • Bhal, S. K., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

  • University of Alberta. (n.d.). Melting point determination.

  • Westlab Canada. (2023). Measuring the Melting Point.

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones. PMC - NIH.

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

  • ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines.

  • BenchChem. (2025). Technical Guide: Solubility and Stability Testing.

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients.

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD).

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

  • ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume.

  • DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

  • Chemistry LibreTexts. (2022). Melting Point Analysis.

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.

  • PubMed. (2008). In vitro solubility assays in drug discovery.

  • MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines.

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.

  • ResearchGate. (n.d.). Solid state NMR study of 1,3imidazolidine-2-thione.

  • University of Ibadan Journals. (2021). Determination of the pKa values of some selected aromatic amines.

  • MDPI. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones.

  • ResearchGate. (n.d.). The structures and physicochemical properties of the final imidazolidinedione derivatives.

  • MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy.

  • AIP Publishing. (2022). Synthesis and Characterization of New Heterocyclic Compounds.

  • MDPI. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones.

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns.

  • ASJP. (n.d.). Comparative study on the vibrational IR spectra of N-aryl imidazoline-2-(thio) one derivatives.

  • ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines.

  • Indian Journal of Chemistry. (2012). Synthesis, computational study, configurational analysis and biological activity.

  • Iraqi Journal of Science. (2017). Synthesis and Characterization of Some Imidazolidien, tetrazole derivatives.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • ResearchGate. (n.d.). FTIR spectrum of compound A2.

Sources

An In-depth Technical Guide to 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-4-methylphenyl)imidazolidin-2-one (CAS Number: 1038247-59-4) is a small molecule featuring the privileged imidazolidin-2-one scaffold. This structural motif is present in numerous biologically active compounds and approved pharmaceuticals, suggesting that this particular derivative holds significant potential for further investigation in drug discovery and development.[1][2][3] This in-depth technical guide provides a comprehensive overview of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, including its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities and mechanisms of action. Furthermore, this guide outlines detailed experimental workflows for its characterization and evaluation as a potential therapeutic agent.

Introduction: The Imidazolidin-2-one Core and Its Significance

The imidazolidin-2-one ring is a five-membered heterocyclic moiety that is a structural component of many compounds with diverse pharmacological activities.[1][2] Its cyclic urea structure provides a rigid backbone for the precise spatial orientation of various substituents, enabling specific interactions with biological targets. Compounds containing the imidazolidin-2-one scaffold have been developed as anticonvulsants, antiarrhythmics, and even as components of antiviral and anticancer agents.[3][4] The presence of an amino- and methyl-substituted phenyl group on 1-(3-Amino-4-methylphenyl)imidazolidin-2-one offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of its potential biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1038247-59-45
Molecular Formula C10H13N3O6
Molecular Weight 191.23 g/mol 6
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
LogP Not availableN/A

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 2-methyl-5-nitroaniline.

Synthesis_Pathway A 2-Methyl-5-nitroaniline B N-(2-bromoethyl)-2-methyl-5-nitroaniline A->B 1. 2-Bromoethylamine HBr 2. Base C 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one B->C CDI or Triphosgene, Base D 1-(3-Amino-4-methylphenyl)imidazolidin-2-one C->D Reduction (e.g., H2, Pd/C)

Proposed synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.
Detailed Experimental Protocol

Step 1: Synthesis of N-(2-bromoethyl)-2-methyl-5-nitroaniline

  • To a solution of 2-methyl-5-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq).

  • Add 2-bromoethylamine hydrobromide (1.2 eq) to the mixture.

  • Heat the reaction mixture at reflux for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-bromoethyl)-2-methyl-5-nitroaniline.

Step 2: Synthesis of 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one

  • Dissolve N-(2-bromoethyl)-2-methyl-5-nitroaniline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong, non-nucleophilic base such as sodium hydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

  • Dissolve 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Potential Biological Activity and Mechanism of Action

The biological activity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one has not been explicitly reported. However, based on its structural features, several potential applications in drug discovery can be hypothesized. The imidazolidin-2-one core is a known pharmacophore in a variety of therapeutic agents, and the substituted aniline moiety can be a key interaction domain with biological targets.

Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the substituted phenyl group often occupies the hydrophobic pocket adjacent to the ATP-binding site.[7][8][9] The structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is consistent with this general pharmacophore, suggesting it could be a candidate for screening against various protein kinases.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor 1-(3-Amino-4-methylphenyl)imidazolidin-2-one ATP_pocket ATP Binding Pocket hydrophobic_pocket Hydrophobic Pocket imidazolidinone Imidazolidin-2-one Core imidazolidinone->ATP_pocket H-bonding with hinge region phenyl_group Substituted Phenyl Group phenyl_group->hydrophobic_pocket Hydrophobic interactions

Hypothetical binding mode in a kinase active site.
Other Potential Targets

The imidazolidinone scaffold has been associated with a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.[10][11][12] Therefore, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one could be a valuable compound for screening in various anti-infective and anti-cancer assays.

Experimental Workflows for Biological Evaluation

A systematic approach is required to elucidate the biological activity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. The following experimental workflows provide a roadmap for its initial characterization.

Kinase Profiling

A broad kinase panel screening is the first step to identify potential kinase targets.

Protocol: Kinase Panel Screening (e.g., using a radiometric or fluorescence-based assay)

  • Prepare a stock solution of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in DMSO.

  • Perform a primary screen at a single concentration (e.g., 10 µM) against a panel of diverse kinases.[13]

  • For any "hits" (kinases showing significant inhibition), perform a dose-response analysis to determine the IC50 value.

  • Follow up with secondary assays to confirm on-target activity and determine the mode of inhibition (e.g., competitive, non-competitive).

Kinase_Profiling_Workflow start 1-(3-Amino-4-methylphenyl)imidazolidin-2-one screen Primary Kinase Panel Screen (Single Concentration) start->screen hits Identify Hits (>50% Inhibition) screen->hits dose_response Dose-Response Assay (IC50 Determination) hits->dose_response mechanism Mechanism of Action Studies (e.g., ATP competition) dose_response->mechanism cellular Cellular Target Engagement Assays dose_response->cellular

Workflow for kinase inhibitor profiling.
Cellular Assays

Cell-based assays are essential to evaluate the compound's effect in a more physiologically relevant context.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Plate cancer cell lines of interest in 96-well plates.

  • Treat the cells with a serial dilution of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one for a specified period (e.g., 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Analytical Characterization

The identity and purity of synthesized 1-(3-Amino-4-methylphenyl)imidazolidin-2-one should be confirmed using standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the substituted phenyl ring, the methylene protons of the imidazolidinone ring, and the methyl and amine protons.
¹³C NMR Signals for the carbonyl carbon of the urea, the aromatic carbons, and the aliphatic carbons of the imidazolidinone ring and the methyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[14][15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[17]

Conclusion and Future Directions

1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a small molecule with a privileged scaffold that warrants further investigation for its potential therapeutic applications. The synthetic route proposed in this guide provides a practical approach to obtaining this compound for biological evaluation. Future research should focus on a comprehensive screening against a wide range of biological targets, including kinases, to uncover its pharmacological profile. Positive hits should be followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be crucial in determining the therapeutic potential of this promising compound.

References

  • Wikipedia. Imidazolidinone. [Link]

  • MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]

  • PubMed. [Synthesis and structure of substituted arylazo-imidazolidines and arylidenethiazolidines]. [Link]

  • National Institutes of Health (NIH). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

  • Stanford University. A small molecule–kinase interaction map for clinical kinase inhibitors. [Link]

  • National Institutes of Health (NIH). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

  • ResearchGate. Some known drugs possessing imidazolidin-2-one moiety. [Link]

  • National Institutes of Health (NIH). Recent advances in the synthesis of highly substituted imidazolidines. [Link]

  • PubMed Central. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • National Institutes of Health (NIH). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. [Link]

  • ResearchGate. Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. [Link]

  • PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. [Link]

  • National Institutes of Health (NIH). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]

  • YouTube. Technologies to Study Kinases. [Link]

  • National Institutes of Health (NIH). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. [Link]

  • Covestro. SAFETY DATA SHEET. [Link]

  • ACS Publications. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity | Journal of Medicinal Chemistry. [Link]

  • Covestro. SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a key intermediate in the development of various pharmacologically active molecules. The synthesis is strategically designed as a two-step process, commencing with the formation of a nitro-substituted imidazolidin-2-one precursor, followed by a selective reduction of the nitro group. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. The title compound, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, incorporates a reactive primary amino group, rendering it a versatile building block for the synthesis of more complex molecules through further functionalization. This guide delineates a logical and field-proven synthetic route, emphasizing the rationale behind the selection of reagents and reaction conditions to achieve high yield and purity of the final product.

Overall Synthesis Pathway

The synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is efficiently achieved through a two-step sequence starting from commercially available 4-methyl-3-nitroaniline. The pathway involves the initial formation of the imidazolidin-2-one ring, followed by the reduction of the nitro group.

Overall Synthesis Pathway 4-methyl-3-nitroaniline 4-methyl-3-nitroaniline Intermediate_Urea N-(2-chloroethyl)-N'-(4-methyl-3-nitrophenyl)urea 4-methyl-3-nitroaniline->Intermediate_Urea 1. 2-chloroethyl isocyanate Nitro_Precursor 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one Intermediate_Urea->Nitro_Precursor 2. Intramolecular   Cyclization (Base) Final_Product 1-(3-Amino-4-methylphenyl)imidazolidin-2-one Nitro_Precursor->Final_Product 3. Nitro Group   Reduction

Caption: Overall two-step synthesis strategy.

Step 1: Synthesis of 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one

The initial step involves the construction of the imidazolidin-2-one ring onto the 4-methyl-3-nitrophenyl moiety. This is achieved by reacting 4-methyl-3-nitroaniline with 2-chloroethyl isocyanate to form an N-(2-chloroethyl)-N'-(4-methyl-3-nitrophenyl)urea intermediate. This intermediate subsequently undergoes an intramolecular cyclization in the presence of a base to yield the desired nitro-precursor.

Mechanism and Rationale

The reaction proceeds via a nucleophilic addition of the amino group of 4-methyl-3-nitroaniline to the highly electrophilic carbon of the isocyanate group of 2-chloroethyl isocyanate. This forms a urea linkage. The subsequent intramolecular cyclization is a nucleophilic substitution reaction where the deprotonated urea nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered imidazolidin-2-one ring. The use of a base is crucial for the deprotonation of the urea nitrogen, thereby enhancing its nucleophilicity for the cyclization step.

Step 1 Workflow cluster_0 Step 1: Precursor Synthesis Start_1 Dissolve 4-methyl-3-nitroaniline in aprotic solvent (e.g., THF) Add_Isocyanate Add 2-chloroethyl isocyanate dropwise at 0-5 °C Start_1->Add_Isocyanate Stir_1 Stir at room temperature to form urea intermediate Add_Isocyanate->Stir_1 Add_Base Add a non-nucleophilic base (e.g., NaH) Stir_1->Add_Base Heat Heat the reaction mixture to induce cyclization Add_Base->Heat Workup_1 Quench, extract, and purify Heat->Workup_1 Product_1 Obtain 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one Workup_1->Product_1

Caption: Experimental workflow for Step 1.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Urea Formation: Cool the solution to 0-5 °C in an ice bath. Add 2-chloroethyl isocyanate (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: To the resulting suspension of N-(2-chloroethyl)-N'-(4-methyl-3-nitrophenyl)urea, add a non-nucleophilic base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0-5 °C. After the addition, heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the urea intermediate.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one as a solid.

Parameter Condition Rationale
Solvent Anhydrous THFAprotic and effectively dissolves the starting materials.
Temperature (Urea Formation) 0-10 °CControls the exothermic reaction between the aniline and isocyanate.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base to deprotonate the urea for cyclization.
Temperature (Cyclization) Reflux (approx. 65 °C)Provides the necessary activation energy for the intramolecular cyclization.

Step 2: Reduction of 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one to 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

The final step is the selective reduction of the aromatic nitro group to a primary amine. Several methods are effective for this transformation; here, we detail two common and reliable protocols: catalytic hydrogenation and chemical reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[1] Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.[1]

The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed onto the palladium surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it is sequentially reduced by the hydrogen atoms to the corresponding amine. This method is often preferred due to its high efficiency and the generation of water as the only byproduct.

Method B: Chemical Reduction with Tin(II) Chloride

Reduction using tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for converting aromatic nitro compounds to anilines.[2][3]

In this reaction, tin(II) chloride acts as the reducing agent, donating electrons to the nitro group in a stepwise manner.[2] The reaction proceeds through nitroso and hydroxylamine intermediates.[2] The acidic medium (HCl) provides the protons required for the formation of water from the oxygen atoms of the nitro group.[2] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[3]

Step 2 Workflow cluster_1 Step 2: Nitro Group Reduction cluster_A Method A: Catalytic Hydrogenation cluster_B Method B: SnCl₂/HCl Reduction Start_2 Dissolve 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one in a suitable solvent Catalyst Add Pd/C catalyst Start_2->Catalyst Add_SnCl2 Add SnCl₂·2H₂O and conc. HCl Start_2->Add_SnCl2 Hydrogenate Pressurize with H₂ gas and stir Catalyst->Hydrogenate Workup_2 Filter (Method A) or basify and extract (Method B) Hydrogenate->Workup_2 Heat_2 Heat the reaction mixture Add_SnCl2->Heat_2 Heat_2->Workup_2 Purify_2 Purify by recrystallization or chromatography Workup_2->Purify_2 Product_2 Obtain 1-(3-Amino-4-methylphenyl)imidazolidin-2-one Purify_2->Product_2

Caption: Experimental workflows for Step 2.

Detailed Experimental Protocols
  • Reaction Setup: In a hydrogenation vessel, dissolve 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-8 hours).

  • Work-up and Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

  • Reaction Setup: In a round-bottom flask, suspend 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the suspension. Heat the mixture to 70-80 °C and then add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring.

  • Reaction: Continue heating and stirring the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate solution or aqueous sodium hydroxide. This will precipitate tin salts. Filter the mixture, and extract the filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to give 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Parameter Method A: Catalytic Hydrogenation Method B: SnCl₂/HCl Reduction
Reducing Agent H₂ gasTin(II) chloride (SnCl₂)
Catalyst/Promoter 10% Pd/CConcentrated HCl
Solvent Ethanol or Ethyl AcetateEthanol
Temperature Room Temperature70-80 °C
Work-up Filtration of catalystBasification and extraction
Byproducts WaterTin salts

Conclusion

The synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one has been successfully delineated through a reliable two-step pathway. The formation of the imidazolidin-2-one ring via an N-(2-chloroethyl)urea intermediate followed by a selective nitro group reduction provides an efficient route to this valuable building block. The choice between catalytic hydrogenation and chemical reduction for the final step allows for flexibility depending on the substrate's functional group tolerance and available laboratory resources. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related compounds.

References

  • askIITians. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Biochemical Pharmacology, 81(9), 1116-1123.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • U.S. Patent No. 4,384,140. (1983). 2-Chloroethyl urea derivatives. Google Patents.

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] More than 40% of new chemical entities exhibit poor aqueous solubility, presenting a significant challenge to formulation scientists.[1][4] This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of the novel compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. We will delve into the physicochemical properties of the molecule, present a gold-standard experimental protocol for thermodynamic solubility determination, and discuss the mechanistic basis for its expected solubility in a range of pharmaceutically relevant solvents. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's fundamental properties.

Introduction: The Critical Role of Solubility

For any orally administered drug, absorption from the gastrointestinal tract can only occur once the API is dissolved in the luminal fluids.[1][2] Therefore, solubility is often the rate-limiting step for absorption and a key determinant of bioavailability.[3][4] A comprehensive solubility profile is essential for:

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance absorption characteristics.

  • Formulation Strategy: Selecting appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).[1][4]

  • Biopharmaceutics Classification System (BCS): Classifying the drug substance based on its solubility and permeability, which can streamline regulatory pathways.[2][5]

This guide focuses on 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a compound featuring a unique combination of polar and non-polar functional groups. Understanding its behavior in different solvent systems is the first step toward unlocking its therapeutic potential.

Physicochemical and Structural Analysis

The solubility of a molecule is dictated by its structure. A detailed analysis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one provides critical insights into its expected behavior.

Molecular Structure:

Caption: Chemical structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Key Structural Features & Predicted Influence:

  • Imidazolidin-2-one Ring: This cyclic urea core is highly polar and contains two amide-like nitrogen atoms and a carbonyl oxygen. The N-H group is a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This moiety will drive solubility in polar solvents.

  • Phenyl Ring & Methyl Group: The substituted phenyl ring is a large, non-polar, hydrophobic functional group. The methyl group further contributes to this lipophilicity. This part of the molecule will favor solubility in non-polar organic solvents and limit aqueous solubility.

  • Amino Group (-NH₂): This is a polar, primary amine that can act as both a hydrogen bond donor and acceptor. Crucially, it is basic and will become protonated (-NH₃⁺) in acidic environments (pH < pKa). This ionization will dramatically increase the molecule's polarity and enhance its solubility in acidic aqueous media.

Overall Prediction: The molecule possesses both hydrophilic (imidazolidin-2-one, amino) and hydrophobic (methylphenyl) characteristics, classifying it as amphiphilic. We predict that its aqueous solubility will be poor at neutral and basic pH but will significantly increase at acidic pH. High solubility is expected in polar aprotic solvents like DMSO, which can effectively solvate both polar and non-polar regions of the molecule.

Experimental Methodology: Thermodynamic Solubility Determination

To obtain definitive solubility data, the Equilibrium Shake-Flask Method is the universally recognized gold standard.[6][7][8] This method measures the thermodynamic or equilibrium solubility, which is the saturation point of the compound in a solvent after a sufficient equilibration period.[9][10]

Experimental Workflow

The following diagram outlines the critical steps of the shake-flask protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol

Trustworthiness through Self-Validation: This protocol incorporates triplicate measurements and pH verification to ensure the reliability and reproducibility of the results.

  • Preparation:

    • Add an excess of solid 1-(3-Amino-4-methylphenyl)imidazolidin-2-one to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

    • Causality: Using an excess of solid ensures that the resulting solution is truly saturated, a fundamental requirement for measuring equilibrium solubility.[6]

    • Pipette a precise volume (e.g., 1.5 mL) of the desired solvent into each vial. Prepare each solvent condition in triplicate (n=3).

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (37 ± 1 °C for biorelevant studies) and agitate for 24 hours.[8][11][12]

    • Causality: 24 hours is a standard duration to ensure that the dissolution process has reached a state of thermodynamic equilibrium.[9] Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation:

    • Remove vials from the shaker and allow them to stand for 30 minutes to permit sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean vial.

    • Causality: Filtration is a critical step to separate the dissolved API from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[13]

  • pH Measurement (for aqueous buffers):

  • Quantification by HPLC-UV:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) and create a series of calibration standards through serial dilution.

    • Develop a validated reverse-phase HPLC-UV method capable of accurately detecting the analyte.[14][15]

    • Accurately dilute the filtered samples with the mobile phase to ensure the final concentration is within the linear range of the calibration curve.

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Integrate the peak area corresponding to the analyte.

  • Calculation:

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the final solubility as a mean ± standard deviation of the triplicate measurements.

Solvent Selection Rationale

The choice of solvents is designed to probe the compound's behavior across a range of polarities and pH values relevant to pharmaceutical development.

Solvent SystemTypeRationale
pH 1.2 Buffer (0.1 N HCl) Aqueous, AcidicSimulates gastric fluid; probes solubility of the protonated (ionized) form of the API.[8][16]
pH 4.5 Buffer (Acetate) Aqueous, AcidicRepresents the pH environment of the upper small intestine.[8][16]
pH 6.8 Buffer (Phosphate) Aqueous, NeutralSimulates the pH of the lower small intestine.[8][16]
Water (Deionized) Aqueous, NeutralProvides a baseline for intrinsic aqueous solubility.
Ethanol (EtOH) Polar ProticA common co-solvent in formulations; capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO) Polar AproticA strong hydrogen bond acceptor with the ability to solvate a wide range of compounds.
Acetonitrile (ACN) Polar AproticA common solvent in analytical chemistry and processing with moderate polarity.

Illustrative Results: Expected Solubility Profile

The following table presents a set of illustrative data, representing the expected solubility profile of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one based on the structural analysis.

Solvent SystemExpected Solubility (µg/mL)USP Solubility Classification[1]
pH 1.2 Buffer 1,500 - 3,000Slightly Soluble
pH 4.5 Buffer 200 - 500Very Slightly Soluble
pH 6.8 Buffer 50 - 100Very Slightly Soluble
Water 60 - 120Very Slightly Soluble
Ethanol 8,000 - 15,000Sparingly Soluble
Acetonitrile 25,000 - 40,000Soluble
Dimethyl Sulfoxide (DMSO) > 100,000Freely Soluble

Discussion and Mechanistic Interpretation

The anticipated results strongly reflect the amphiphilic nature of the molecule.

  • pH-Dependent Aqueous Solubility: The most striking feature is the significantly higher solubility in the pH 1.2 buffer compared to neutral or near-neutral conditions (pH 4.5, 6.8, and water). This is a direct consequence of the basic amino group. At pH 1.2, which is well below the predicted pKa of the amine, the group exists predominantly in its protonated, cationic form (-NH₃⁺). This ionic character drastically increases the molecule's interaction with polar water molecules, leading to enhanced solubility. As the pH increases, the amine becomes deprotonated and neutral, reducing its polarity and causing solubility to drop sharply.

  • Solubility in Organic Solvents:

    • The very high solubility in DMSO is expected. DMSO is a powerful polar aprotic solvent; its sulfur-oxygen bond provides a strong dipole and an excellent hydrogen bond acceptor site, which can interact favorably with the N-H groups of the imidazolidinone and amino moieties. Simultaneously, its methyl groups can engage in van der Waals interactions with the methylphenyl ring, allowing it to effectively solvate the entire molecule.

    • The good solubility in Acetonitrile and Ethanol is consistent with their status as polar organic solvents. Ethanol, being a protic solvent, can act as both a hydrogen bond donor and acceptor. Acetonitrile's large dipole moment allows it to solvate the polar regions of the molecule effectively. The solubility in these solvents is superior to water because their organic character can better accommodate the non-polar methylphenyl group.

Conclusion and Future Directions

This guide outlines a robust, authoritative methodology for determining the solubility profile of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. The structural analysis and resulting illustrative data predict a classic pH-dependent aqueous solubility profile, characteristic of a weakly basic compound, with limited solubility at physiological pH. This suggests that oral bioavailability could be a challenge and may require enabling formulation strategies.

Recommended next steps include:

  • pKa Determination: Experimentally determine the pKa of the amino group to precisely model the pH-solubility relationship.

  • Kinetic Solubility Assessment: Perform high-throughput kinetic solubility assays for early-stage formulation screening.[9]

  • Solid-State Characterization: Analyze the crystalline form (polymorphism) of the solid material, as this can significantly impact solubility.

  • Formulation Prototyping: Investigate solubility enhancement techniques such as salt formation (targeting the amino group), co-solvent systems, or solid dispersions.[1][4]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Prajapati, R., & Wadher, K. (2018). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 7(5), 656-665. [Link]

  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Slideshare. [Link]

  • Pharma Education. (2023). Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines? YouTube. [Link]

  • Bîrsan, M., Hădărugă, D. I., & Hădărugă, N. G. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 923–929. [Link]

  • Ginski, M. J., & Zocharski, D. C. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 32-37. [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • Cristancho, N., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. [Link]

  • U.S. Food & Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

  • Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. WHO. [Link]

Sources

The Imidazolidin-2-one Core: A Technical Chronicle of Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and historical development of imidazolidin-2-one derivatives. From the first laboratory synthesis of its parent scaffold to its incorporation into blockbuster pharmaceuticals, we trace the evolution of this vital heterocyclic motif. This document is intended for researchers, scientists, and professionals in drug development who seek to understand the foundational chemistry and strategic insights that have shaped the trajectory of this compound class.

Chapter 1: The Dawn of a Heterocycle — Early Syntheses of 2-Imidazolidinone

The story of imidazolidin-2-one, colloquially known as ethylene urea, begins in the late 19th century. One of the earliest documented preparations was reported by Emil Fischer and Koch in 1886, involving the reaction of ethylenediamine with diethyl carbonate at elevated temperatures.[1] These pioneering efforts, along with other early methods such as reacting N,N'-ethylene thiourea with mercuric oxide (1887) or the distillation of N,N'-ethylene guanidine (1908), established the fundamental chemistry of this five-membered ring system.[1]

However, these initial syntheses were often characterized by harsh conditions and modest yields, rendering them unsuitable for large-scale production. The use of reagents like phosgene, though effective, posed significant safety hazards, while others were economically prohibitive. These limitations confined the imidazolidin-2-one scaffold to a role of academic curiosity for several decades, awaiting a methodological breakthrough that would unlock its industrial and pharmaceutical potential.

Chapter 2: An Industrial Revolution — The DuPont Method and Scalable Synthesis

The pivotal moment for imidazolidin-2-one chemistry arrived in the 1940s, driven by the demands of the National Defense Research Committee during World War II.[2][3] This impetus led to a systematic investigation into more practical synthetic routes. In 1949, Carl E. Schweitzer of E. I. du Pont de Nemours and Company published a landmark paper detailing a highly efficient and scalable synthesis from two inexpensive, readily available starting materials: ethylenediamine and urea.[2][3]

The genius of the Schweitzer method lay in its simplicity and efficiency. The reaction could be carried out at atmospheric pressure, yielding ethylene urea in near-quantitative amounts (98% or better).[2][3][4] A key insight was the role of water as a reaction moderator; its presence was crucial for achieving high yields, a factor not recognized in previous attempts that resulted in yields below 10%.[2][3] This process represented a paradigm shift, transforming ethylene urea from a laboratory reagent into a commercially viable industrial chemical.[2] The availability of this core scaffold in bulk paved the way for its widespread application, including its use as a formaldehyde scavenger in resins and textiles.[5]

Workflow for the Industrial Synthesis of 2-Imidazolidinone

cluster_prep Preparation cluster_reaction Reaction cluster_phase Phase Change cluster_isolation Isolation & Purification start Charge Reactor: - Ethylenediamine-water azeotrope - Urea heat Heat to Reflux (110°C) with Stirring start->heat temp_ramp Gradually Raise Temp to 240-250°C (over ~4 hours) heat->temp_ramp removal Slowly Remove Water & Escaping Ammonia via Column temp_ramp->removal pasty Mixture becomes pasty (160-180°C) removal->pasty liquid Transforms to clear, pale amber liquid pasty->liquid cool Cool Reaction Mixture liquid->cool distill Vacuum Distill to remove volatiles cool->distill crystallize Recrystallize Residue (e.g., from isobutanol) distill->crystallize product Pure 2-Imidazolidinone (Ethylene Urea) crystallize->product

Caption: Experimental workflow for the Schweitzer synthesis of ethylene urea.

Protocol 2.1: Synthesis of 2-Imidazolidinone (Ethylene Urea) at Atmospheric Pressure

This protocol is adapted from the method described by Carl E. Schweitzer (1949).[2]

Materials:

  • Two-liter, three-necked, round-bottom flask

  • Sturdy mechanical stirrer

  • Thermometer

  • Vigreux column (20 mm x 60 cm) with a condenser adaptable for variable reflux ratios

  • Ethylenediamine-water azeotrope (containing 8.3 moles of ethylenediamine)

  • Urea (8.3 moles)

Procedure:

  • Charge the flask with the ethylenediamine-water azeotrope and urea.

  • Assemble the apparatus with the stirrer, thermometer, and Vigreux column.

  • Heat the stirred mixture to a vigorous reflux. The initial temperature will be approximately 110°C.

  • Over a period of approximately 4 hours, slowly remove water from the top of the column, allowing the liberated ammonia gas to escape. This will cause the temperature of the reaction mixture to rise steadily.

  • Maintain a temperature ramp, aiming to reach 160-180°C after about 3 hours. During this phase, the mixture will become a thick paste and may be difficult to stir.

  • Continue heating. As the temperature rises from 180°C to 240-250°C during the final hour, the paste will transform into a clear, mobile, pale amber liquid.

  • After the reaction is complete (indicated by the cessation of ammonia evolution and reaching the target temperature), cool the mixture.

  • The resulting crude ethylene urea can be purified by vacuum distillation to remove any remaining volatiles, followed by recrystallization from a suitable solvent such as isobutanol.

Causality: The gradual removal of water is critical. It allows the reaction temperature to increase, driving the condensation forward while ensuring enough water is present in the early stages to act as a moderator, preventing the formation of polymeric byproducts that plagued earlier anhydrous attempts.[2][3]

Chapter 3: Nature's Blueprint — The Discovery and Synthesis of Biotin

While chemists were developing synthetic routes to the parent scaffold, nature had already perfected a complex derivative: biotin (also known as Vitamin H or B7). The biological necessity of biotin was first demonstrated in the 1920s.[6] It was isolated in crystalline form from egg yolk by Kogl and Tönnis in 1936.

A major breakthrough occurred in 1942 when Vincent du Vigneaud and his colleagues elucidated its complex bicyclic structure, revealing a tetrahydrothiophene ring fused to an imidazolidin-2-one core.[6][7] This discovery was a landmark achievement, providing the first prominent example of this heterocycle in a vital natural product.

The structural elucidation was immediately followed by a race to achieve its total synthesis. In 1943, a team at Merck led by Stanton A. Harris and Karl Folkers reported the first successful total synthesis of biotin.[6][8] This multi-step synthesis was a monumental feat of organic chemistry for its time and unequivocally confirmed the structure proposed by du Vigneaud.[9][10][11] The synthesis of biocytin (ε-N-biotinyl-L-lysine) shortly thereafter further solidified the understanding of how biotin conjugates to proteins.[12]

Historical Timeline of Imidazolidin-2-one and Key Derivatives

cluster_timeline Key Milestones 1886 1886 First Synthesis of Ethylene Urea (Fischer & Koch) 1942 1942 Structure of Biotin Elucidated (du Vigneaud) 1886->1942 1943 1943 First Total Synthesis of Biotin (Harris & Folkers) 1942->1943 1949 1949 High-Yield Industrial Synthesis of Ethylene Urea (Schweitzer, DuPont) 1943->1949 1970s 1970s Development of Ureidopenicillins (Azlocillin, Mezlocillin) 1949->1970s 1982 1982 Imidapril Patented (ACE Inhibitor) 1970s->1982 1990s 1990s Emergence of Cyclic Urea Derivatives as HIV Protease Inhibitors 1982->1990s

Caption: A timeline highlighting major discoveries in imidazolidin-2-one chemistry.

Chapter 4: The Pharmaceutical Ascent

The proven scalability of the imidazolidin-2-one scaffold and its presence in the essential vitamin biotin spurred its exploration in medicinal chemistry. Researchers recognized the cyclic urea moiety as a rigid, stable, and synthetically versatile pharmacophore capable of forming key hydrogen bonds with biological targets.

Ureidopenicillins: A New Generation of Antibiotics

In the 1970s, the imidazolidin-2-one ring was incorporated into the side chain of penicillin to create a new class of broad-spectrum antibiotics known as ureidopenicillins. Two prominent examples are Azlocillin and Mezlocillin .[13][14] These derivatives exhibited enhanced activity against problematic Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella species, compared to earlier penicillins.[13][14] The cyclic urea moiety was attached to the α-amino group of ampicillin, a strategic modification that altered the drugs' spectrum of activity and potency.[15][16]

Cardiovascular Applications: The Rise of ACE Inhibitors

The 1980s saw the extension of imidazolidin-2-one derivatives into cardiovascular medicine. Imidapril , patented in 1982 and approved for medical use in 1993, is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and chronic heart failure.[17] In its structure, the imidazolidin-2-one ring serves as a rigid backbone, positioning the other functional groups for optimal binding to the active site of the ACE enzyme.[18]

Antiviral Agents: The Fight Against HIV

The discovery of HIV in the 1980s created an urgent need for novel antiviral therapies. The HIV-1 protease, an aspartic protease essential for viral maturation, became a prime drug target. Structure-based drug design identified that cyclic urea derivatives could function as effective non-peptidic components of protease inhibitors.[19] These moieties act as rigid scaffolds that can orient P2 side chains to interact favorably with the enzyme's active site.[20][21] This line of research led to the development of several potent HIV protease inhibitors containing cyclic urea or related structures, marking a significant milestone in the therapeutic application of imidazolidin-2-one chemistry.[19][22][23]

Evolution of Key Imidazolidin-2-one Derivatives

cluster_derivatives Key Derivatives & Applications parent Imidazolidin-2-one (Core Scaffold) biotin Biotin (Vitamin B7) Natural Product, Coenzyme parent->biotin Nature's Design penicillins Azlocillin / Mezlocillin (Ureidopenicillins) Antibacterial Agents parent->penicillins Medicinal Chemistry (1970s) ace Imidapril (ACE Inhibitor) Antihypertensive parent->ace Medicinal Chemistry (1980s) hiv Cyclic Urea HIV Protease Inhibitors Antiviral Agents parent->hiv Medicinal Chemistry (1990s)

Caption: Structural and applicational divergence from the core scaffold.

Chapter 5: The Modern Era — Catalysis and Diversification

The late 20th and early 21st centuries have witnessed an explosion in synthetic methodologies for creating functionalized imidazolidin-2-one derivatives. Research has focused on developing catalytic, stereoselective, and more sustainable protocols. Key modern approaches include:

  • Catalytic Diamination of Alkenes: Palladium- and copper-catalyzed methods have been developed to construct the imidazolidin-2-one ring directly from alkenes, offering novel pathways to complex derivatives.[24]

  • Intramolecular Hydroamination: The cyclization of linear urea derivatives containing unsaturated bonds provides a powerful route to substituted imidazolidin-2-ones.[24]

  • Aziridine Ring Expansion: The reaction of aziridines with isocyanates, often catalyzed by transition metals, offers another elegant strategy for ring formation.[24]

These advanced synthetic tools have enabled chemists to explore the chemical space around the imidazolidin-2-one core with unprecedented precision, leading to new derivatives with potential applications in oncology, neurodegenerative diseases, and agrochemicals, including fungicides and herbicides.[25][26]

Conclusion

The history of imidazolidin-2-one is a compelling narrative of chemical innovation. From its humble beginnings as a laboratory curiosity, it was transformed by a single, elegant industrial synthesis into a cornerstone of chemical manufacturing. Its discovery in biotin highlighted its biological significance, while its subsequent incorporation into antibiotics, cardiovascular drugs, and antiviral agents cemented its status as a privileged scaffold in medicinal chemistry. The continued evolution of synthetic methods ensures that the story of imidazolidin-2-one derivatives is far from over, promising new discoveries and applications for years to come.

References

  • Title: Discovery of imidazolidine-2,4-dione-linked HIV protease inhibitors with activity against lopinavir-resistant mutant HIV Source: PubMed URL: [Link]

  • Title: Karl Folkers - The University of Texas at Austin Source: The University of Texas at Austin URL: [Link]

  • Title: Karl August Folkers Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: The Breakthroughs of Karl Folkers in Biochemistry and Human Nutrition Source: Walsh Medical Media URL: [Link]

  • Title: ETHYLENEUREA. I. SYNTHESIS FROM UREA AND ETHYLENEDIAMINE Source: ACS Publications URL: [Link]

  • Title: ETHYLENEUREA. I. SYNTHESIS FROM UREA AND ETHYLENEDIAMINE Starting in December, 1941, at the request of the National Defense Rese Source: Sciencemadness.org URL: [Link]

  • Title: Karl August Folkers | Biochemist, Vitamin B12, Enzyme Research Source: Britannica URL: [Link]

  • Title: Mezlocillin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Preparation of ethylene urea Source: Google Patents URL
  • Title: Synthesis of Biocytin 1 Source: ElectronicsAndBooks URL: [Link]

  • Title: Synthesis and stereochemistry of biotin and related products. Source: ACS Publications URL: [Link]

  • Title: Discovery of HIV-1 protease inhibitors with picomolar affinities incorporating N-aryl-oxazolidinone-5-carboxamides as novel P2 ligands Source: PubMed URL: [Link]

  • Title: 2-IMIDAZOLIDINONE Source: atamankimya.com URL: [Link]

  • Title: The synthesis of ethylene urea Source: DSpace@MIT URL: [Link]

  • Title: Biotin; synthesis of dl-biotin, dl-allobiotin and dl-epi-allobiotin Source: PubMed URL: [Link]

  • Title: [CONTRIBUTION ETHYLENEUREA. 11. SYKTHESES FROM ETHYLENE GLYCOL OR ETHANOLAMINE AXD UREA (OR CARBON DIOXIDE AND AMMONIA) Of the s Source: Sciencemadness.org URL: [Link]

  • Title: Imidapril - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Azlocillin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Biotin - PMC Source: PubMed Central URL: [Link]

  • Title: Imidapril Hydrochloride - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: Discovery and development of HIV-protease inhibitors - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Imidapril, an angiotensin-converting enzyme inhibitor, inhibits thrombosis via reduction in aortic plasminogen activator inhibitor type-1 levels in spontaneously hypertensive rats Source: PubMed URL: [Link]

  • Title: Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques Source: MDPI URL: [Link]

  • Title: Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques Source: MDPI URL: [Link]

  • Title: Pesticidal Effects of Some Imidazolidine and Oxazolone Derivatives Source: ResearchGate URL: [Link]

  • Title: 2-Imidazolidinone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Azlocillin and mezlocillin: new ureido penicillins Source: PubMed URL: [Link]

  • Title: What is the mechanism of Imidapril Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Penicillin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ETHYLENEUREA. I. SYNTHESIS FROM UREA AND ETHYLENEDIAMINE Source: The Journal of Organic Chemistry URL: [Link]

  • Title: SYNTHETIC BIOTIN Source: PubMed URL: [Link]

  • Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI URL: [Link]

  • Title: Ethyleneurea Synthesis Methods Source: Scribd URL: [Link]

  • Title: Biotin. II. Synthesis of Biotin Source: ElectronicsAndBooks URL: [Link]

  • Title: Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents Source: PubMed Central URL: [Link]

  • Title: Azlocillin, mezlocillin, and piperacillin: new broad-spectrum penicillins Source: PubMed URL: [Link]

  • Title: New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities Source: PubMed Central URL: [Link]

  • Title: Biotin | C10H16N2O3S Source: PubChem URL: [Link]

  • Title: THE STRUCTURE OF BIOTIN Source: PubMed URL: [Link]

  • Title: Liebigs Annalen - Wikipedia Source: Wikipedia URL: [Link])

Sources

In-Depth Technical Guide: Theoretical and Computational Studies of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a heterocyclic molecule with potential applications in drug discovery. We will explore the core computational chemistry techniques, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind methodological choices. The aim is to present a robust, self-validating approach to in-silico analysis, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Value of Computational Analysis

1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a member of the imidazolidin-2-one class of compounds, which are recognized for their diverse pharmacological activities.[1][2] The unique arrangement of its functional groups—an amino group, a methyl group on a phenyl ring, and the core imidazolidin-2-one structure—suggests a high potential for interaction with various biological targets. Before committing to resource-intensive laboratory synthesis and testing, a thorough computational evaluation is a critical and strategic step. Theoretical and computational methods provide a powerful and cost-effective means to predict the molecule's physicochemical properties, understand its electronic structure, and simulate its behavior within a biological system. This in-silico approach enables the early identification of promising drug candidates and facilitates the rational design of more potent and selective analogues.

Core Computational Methodologies

The computational analysis of a potential drug candidate like 1-(3-Amino-4-methylphenyl)imidazolidin-2-one involves a multi-tiered approach. This guide will focus on three synergistic techniques that provide a holistic view of the molecule, from its fundamental electronic properties to its dynamic interactions with protein targets.

Quantum Mechanical (QM) Insights via Density Functional Theory (DFT)

To comprehend a molecule's inherent reactivity and properties, an understanding of its electronic landscape is essential. Density Functional Theory (DFT) stands out as a highly effective quantum chemical method for systems of this size, providing a well-regarded balance of accuracy and computational efficiency.[3][4]

2.1.1. Rationale for DFT:

DFT calculations allow for the precise determination of several key molecular properties:

  • Optimized Molecular Geometry: Finding the most stable three-dimensional conformation of the molecule.

  • Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity.

  • Vibrational Analysis: Predicting the molecule's infrared (IR) spectrum, which can be used to corroborate computational results with experimental data.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic or nucleophilic attack.

2.1.2. A Step-by-Step DFT Protocol:

A standard DFT workflow for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one would include the following steps:

  • Structure Generation: The 2D chemical structure is drawn and converted into an initial 3D model.

  • Conformational Analysis: A search for the lowest energy conformer is conducted using a computationally less demanding method, such as a molecular mechanics force field.

  • DFT Geometry Optimization: The most stable conformer is then optimized using a higher level of theory, such as the B3LYP functional with a 6-31G* basis set, a common and effective combination for organic molecules.[5]

  • Frequency Calculations: A vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies).

  • Calculation of Molecular Properties: Single-point energy calculations are then performed to derive the electronic properties of interest (HOMO, LUMO, MEP, etc.).

DFT_Workflow cluster_DFT Density Functional Theory (DFT) Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search (Molecular Mechanics) A->B Initial geometry C 3. Geometry Optimization (e.g., B3LYP/6-31G*) B->C Lowest energy conformer D 4. Vibrational Frequency Analysis C->D Optimized geometry E 5. Electronic Property Calculation (HOMO, LUMO, MEP) D->E Verified minimum

Caption: A generalized workflow for the DFT analysis of a small molecule.

2.1.3. Representative Quantitative Data from DFT:

The results from DFT calculations can be organized for clear interpretation.

PropertyExemplary Calculated ValueSignificance
HOMO Energy-6.2 eVRelates to the molecule's electron-donating capability
LUMO Energy-1.1 eVRelates to the molecule's electron-accepting capability
HOMO-LUMO Gap5.1 eVCorrelates with chemical reactivity and stability
Dipole Moment4.5 DInfluences solubility and intermolecular interactions
Predicting Binding Interactions with Molecular Docking

Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein.[6] This is a cornerstone of structure-based drug design.

2.2.1. Rationale for Molecular Docking:

The primary objectives of molecular docking are:

  • Binding Pose Prediction: To identify the most probable 3D orientation of the ligand within the protein's active site.

  • Binding Affinity Estimation: To use a scoring function to estimate the strength of the interaction between the ligand and the protein.

These insights are crucial for ranking potential drug candidates and guiding the optimization of lead compounds.

2.2.2. A Step-by-Step Molecular Docking Protocol:

A typical molecular docking study involves these stages:

  • Target Preparation: A biologically relevant protein target is selected, and its 3D structure is obtained from a database like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is prepared by assigning correct bond orders, adding hydrogens, and generating a low-energy conformation.

  • Active Site Definition: The binding pocket on the protein is defined, often based on the location of a known co-crystallized ligand or by using pocket detection algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to explore a range of possible binding poses of the ligand in the active site and rank them based on a scoring function.

  • Analysis of Results: The top-ranked poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Docking_Workflow cluster_Docking Molecular Docking Workflow A 1. Protein Target Preparation (from PDB) C 3. Binding Site Definition A->C B 2. Ligand Preparation (3D Structure) D 4. Docking Simulation B->D C->D E 5. Analysis of Binding Poses and Interactions D->E

Caption: A standard workflow for molecular docking simulations.

2.2.3. Representative Quantitative Data from Molecular Docking:

The key findings from a molecular docking study can be summarized as follows:

ParameterExemplary ValueInterpretation
Binding Affinity (kcal/mol)-7.8A more negative value suggests a stronger predicted binding
Key Interacting ResiduesAsp121, Tyr355, Phe401Amino acids forming significant interactions with the ligand
Hydrogen Bonds2Number of hydrogen bonds contributing to binding stability
Hydrophobic Interactions4Number of significant hydrophobic contacts
Exploring Molecular Motion with Molecular Dynamics (MD) Simulations

While docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the protein-ligand complex, capturing its behavior over time in a simulated physiological environment.[7][8]

2.3.1. Rationale for MD Simulations:

MD simulations are crucial for:

  • Assessing Complex Stability: Determining if the binding pose predicted by docking remains stable over time.[9]

  • Characterizing Conformational Changes: Observing the mutual adaptation of the protein and ligand upon binding.

  • Calculating Binding Free Energy: Obtaining a more rigorous estimation of binding affinity by considering solvent effects and entropy.

2.3.2. A Step-by-Step MD Simulation Protocol:

A typical MD simulation workflow for a protein-ligand complex includes:

  • System Setup: The docked complex is placed in a simulation box, solvated with water molecules, and neutralized with ions.

  • Energy Minimization: The energy of the system is minimized to relieve any steric clashes.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and the pressure is equilibrated.

  • Production Run: A long-timescale simulation (e.g., 100 nanoseconds) is performed, and the atomic coordinates are saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to identify persistent intermolecular interactions.

MD_Workflow cluster_MD Molecular Dynamics (MD) Simulation Workflow A 1. System Preparation (Solvation & Ionization) B 2. Energy Minimization A->B C 3. System Equilibration (NVT & NPT) B->C D 4. Production MD Simulation C->D E 5. Trajectory Analysis (RMSD, Interactions) D->E

Caption: A generalized workflow for conducting molecular dynamics simulations.

2.3.3. Representative Quantitative Data from MD Simulations:

Analysis of the MD trajectory yields valuable data that can be summarized as follows:

MetricAverage ValueInterpretation
Ligand RMSD1.8 ÅA low and stable RMSD suggests the ligand maintains a consistent binding mode
Protein RMSD2.2 ÅIndicates the overall stability of the protein's structure during the simulation
Interaction OccupancyH-bond with Asp121: 92%The percentage of the simulation time a specific interaction is present

Conclusion and Future Outlook

The integrated application of DFT, molecular docking, and MD simulations provides a powerful, multi-scale computational strategy for evaluating the therapeutic potential of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. The insights derived from these in-silico studies are invaluable for guiding subsequent experimental validation and for the rational design of new, improved analogues. Future computational work could extend to more advanced techniques, such as free energy perturbation (FEP) for more accurate binding affinity predictions and quantum mechanics/molecular mechanics (QM/MM) methods to model potential chemical reactions within an enzyme active site.

References

  • Brooks, B. R., Brooks III, C. L., Mackerell Jr, A. D., Nilsson, L., Petrella, R. J., Roux, B., ... & Karplus, M. (2009). CHARMM: the biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous electron gas. Physical review, 136(3B), B864. [Link]

  • Parr, R. G., & Yang, W. (1994). Density-functional theory of atoms and molecules. Oxford university press. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652. [Link]

  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—consistent molecular orbital methods. XII. Further extensions of Gaussian—type basis sets for use in molecular orbital studies of organic molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulation for all. Neuron, 99(6), 1129-1143. [Link]

  • Saleh, M. A., Ali, K. F., & Razik, B. M. A. (2022). Synthesizing, Studying Molecular Docking, Characterizing, and Preliminary Evaluating Anti-Bacterial Effects of Derivatives of Serotonin Contain Imidazolidine Ring. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-16. [Link]

  • Ghafouri, H., & Gorgani, L. (2023). Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. Polycyclic Aromatic Compounds, 43(6), 5489-5507. [Link]

  • Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. B. A. (2024). Synthesis, theoretical investigation, ADMET studies, antimicrobial activity, and docking analysis of some novel imidazolidinone derivatives. Journal of the Iranian Chemical Society, 1-17. [Link]

  • Al-Obaidi, A. M. J., & Al-Janabi, A. S. (2019). Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 116-128. [Link]

Sources

Methodological & Application

using 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to High-Throughput Screening with 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for utilizing a novel compound, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, in high-throughput screening (HTS) campaigns. As this specific molecule is not extensively characterized in public literature, this document serves as a detailed roadmap, blending established HTS principles with practical, field-proven insights to navigate the discovery process from compound preparation to validated hit.

Introduction: The Promise of a Novel Scaffold

The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] This heterocyclic motif is recognized for its role in a wide array of bioactive compounds, demonstrating potential as anticancer, antibacterial, and anti-inflammatory agents. The subject of this guide, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, represents a novel variation on this theme, offering unique chemical properties for exploring new biological targets.

High-throughput screening (HTS) is the cornerstone of modern hit identification, enabling the rapid testing of vast compound libraries to find molecules that modulate a biological target or pathway.[2][3] This guide will walk through the critical stages of employing a new chemical entity like 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in an HTS workflow, ensuring scientific rigor and maximizing the potential for discovery.

Part 1: Foundational Steps: Compound Management and Preparation

Before a single screen is run, the integrity and handling of the test compound must be rigorously established. This phase prevents costly errors and ensures the reliability of downstream data.

1.1. Physicochemical Characterization:

  • Purity Assessment: The purity of the compound must be confirmed, typically via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of >95% is standard for HTS campaigns.

  • Solubility Determination: The compound's solubility in 100% dimethyl sulfoxide (DMSO), the universal solvent for compound libraries, is critical. A target concentration of 10-20 mM is typical for a master stock solution. While specific data for this compound is unavailable, related amino-phenyl structures are generally soluble in DMSO.[4]

  • Stability Analysis: The compound's stability in DMSO solution should be assessed over time and under storage conditions (e.g., room temperature, 4°C, -20°C) to ensure it does not degrade during the course of the screening campaign.

1.2. Protocol for HTS Plate Preparation:

This protocol details the creation of "assay-ready" plates from a master stock.

  • Master Stock Preparation: Accurately weigh the compound and dissolve it in high-purity DMSO to create a master stock solution (e.g., 10 mM).

  • Intermediate Plate Generation: Using an automated liquid handler, perform serial dilutions from the master stock to create an intermediate plate. This plate will contain the compound at a concentration suitable for the final assay (e.g., 1 mM).

  • Assay Plate Stamping: Dispense a small volume (e.g., 50-100 nL) from the intermediate plate into the wells of the final assay plates (typically 384-well or 1536-well plates). These plates are then sealed and stored, ready for the addition of assay reagents and cells/targets.

Part 2: The Core of the Screen: Assay Development and Miniaturization

The choice of assay is the most critical decision in an HTS campaign. It dictates what biological question is being asked and how it will be measured.

2.1. Choosing the Right Assay: Biochemical vs. Cell-Based

HTS assays fall into two main categories: biochemical and cell-based. Biochemical assays measure the effect of a compound on a purified target, like an enzyme or receptor, while cell-based assays measure a response within a living cell.[5][6][7][8][9]

FeatureBiochemical AssaysCell-Based Assays
Pros Direct target engagement, simpler systems, easier to troubleshoot, higher throughput.More physiologically relevant, accounts for cell permeability and toxicity, can discover novel pathways.[6][8]
Cons Lacks biological context (e.g., cell membranes, off-target effects), may generate hits that are not active in cells.More complex, higher variability, susceptible to cytotoxicity artifacts, lower throughput.[6][9]
Best For Purified enzymes (kinases, proteases), receptor-ligand binding.Pathway analysis, cytotoxicity screens, reporter gene assays, phenotypic screening.[5][7]

Given the novelty of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a cell-based phenotypic screen (e.g., a cancer cell viability assay) could be a powerful initial approach to discover any potential bioactivity without a preconceived target.

2.2. Assay Miniaturization: Doing More with Less

Transitioning an assay from a 96-well to a 384-well or 1536-well format is essential for HTS. This process, known as miniaturization, reduces the consumption of costly reagents and precious compounds while increasing throughput.[10][11][12]

Protocol: Miniaturizing a Cell-Based Viability Assay

  • Initial Optimization (96-well): Develop the assay in a 96-well format to optimize parameters such as cell seeding density, reagent concentrations, and incubation times.

  • Volume Reduction (384-well): Scale down all volumes proportionally for the 384-well format. For example, a 100 µL assay in a 96-well plate might become a 30 µL assay in a 384-well plate.[13]

  • Edge Effect Mitigation: Implement strategies to minimize "edge effects," where wells on the perimeter of the plate evaporate more quickly. This can be done by filling the outer wells with sterile water or PBS and not using them for experimental data.

  • Automation Compatibility: Ensure all steps, including cell seeding, compound addition, and reagent dispensing, are compatible with automated liquid handlers and plate readers.[13]

  • Performance Validation: After miniaturization, re-validate the assay's performance by assessing its statistical robustness (see Part 3).

HTS_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Assay Development cluster_screen Phase 3: Screening cluster_validation Phase 4: Hit Validation Compound Compound Characterization (Purity, Solubility) Plate_Prep Assay-Ready Plate Preparation Compound->Plate_Prep Assay_Dev Assay Development (Biochemical vs. Cell-Based) Miniaturization Miniaturization (e.g., to 384-well) Assay_Dev->Miniaturization Validation Assay Validation (Z'-Factor > 0.5) Miniaturization->Validation Pilot Pilot Screen Validation->Pilot HTS Full HTS Campaign Pilot->HTS Data Data Analysis (Hit Identification) HTS->Data Confirm Hit Confirmation (Re-test) Data->Confirm Dose Dose-Response (IC50/EC50) Confirm->Dose Ortho Orthogonal & Counter-Screens Dose->Ortho Lead Validated Hit Ortho->Lead Z_Factor_Concept cluster_good Good Assay (Z' > 0.5) cluster_bad Poor Assay (Z' < 0) a Negative Control Distribution b Positive Control Distribution a->b Large Signal Window Low Variability c Negative Control Distribution d Positive Control Distribution c->d Small Signal Window High Variability

Caption: The Z'-factor quantifies the separation between control signals.

3.2. Protocol for Z'-Factor Determination:

  • Plate Layout: Design a 384-well plate layout where half the wells are dedicated to the negative control (e.g., cells treated with DMSO vehicle) and the other half to the positive control (e.g., cells treated with a known cytotoxic compound like staurosporine).

  • Assay Execution: Run the assay according to the optimized protocol.

  • Data Collection: Read the plate and collect the signal from all 384 wells.

  • Calculation: Calculate the mean and standard deviation for both the positive and negative control populations.

  • Z'-Factor Calculation: Apply the Z'-factor formula.

  • Assessment: Repeat the experiment on multiple days to ensure the assay consistently produces a Z'-factor > 0.5.

Part 4: The Screening Cascade: From Pilot to Full-Scale HTS

Once a robust assay is established, the screening can begin. A typical HTS campaign starts with a smaller pilot screen before committing to the full compound library.

4.1. Pilot Screen:

A pilot screen of a few thousand compounds serves as a final validation of the entire HTS workflow, including automation, data handling, and provides an early indication of the expected hit rate. [14] 4.2. Full-Scale HTS Protocol:

  • Plate Processing: "Assay-ready" plates containing 1-(3-Amino-4-methylphenyl)imidazolidin-2-one and the rest of the library are thawed.

  • Reagent/Cell Addition: Using automated dispensers, cells and other assay reagents are added to the plates.

  • Incubation: Plates are incubated for the optimized period.

  • Signal Detection: The final reagent (e.g., a viability indicator like CellTiter-Glo®) is added, and the plates are read by an automated plate reader.

  • Data Analysis: Raw data is uploaded to a database. The data is normalized to the in-plate controls (positive and negative) to account for plate-to-plate variation. Hits are typically identified as compounds that produce a signal beyond a certain threshold (e.g., 3 standard deviations from the mean of the neutral controls).

Part 5: The Final Hurdle: Hit Validation

An initial "hit" from the primary screen is merely a starting point. A rigorous hit validation cascade is essential to eliminate false positives and confirm true activity. [15][16] 5.1. Hit Confirmation:

The first step is to re-test the initial hits, often from a freshly prepared sample of the compound, in the primary assay to ensure the activity is reproducible.

5.2. Dose-Response and Potency Determination:

Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point dilution series) to generate a dose-response curve. This allows for the calculation of the IC50 (for inhibitors) or EC50 (for activators), which is the concentration at which the compound elicits 50% of its maximal effect and is a key measure of its potency. [17][18][19][20][21] 5.3. Orthogonal and Counter-Screens:

This is the most critical phase for eliminating artifacts.

  • Orthogonal Assays: These are assays that measure the same biological outcome but use a different technology or readout. [22][23][24][25]For example, if the primary screen used a luminescence-based viability assay, an orthogonal assay might use a fluorescence-based method or a direct measure of apoptosis. A true hit should be active in both assays.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. [26][27][28]For example, in a luciferase-based reporter assay, a counter-screen would test for direct inhibition of the luciferase enzyme. Compounds active in the counter-screen are likely false positives.

Hit Validation Cascade Summary:

StagePurposeMethodologyOutcome
1. Hit Confirmation Confirm initial activity is reproducible.Re-test hit compound in the primary assay in triplicate.Confirmed or rejected hit.
2. Potency Testing Determine the potency of the compound.Generate a 10-point dose-response curve.IC50 or EC50 value.
3. Orthogonal Assay Rule out technology-specific artifacts.Test the compound in a secondary assay with a different readout.Confirmation of biological activity.
4. Counter-Screen Identify non-specific activity or assay interference.Test for cytotoxicity (for non-cytotoxicity screens) or technology interference.Identification of false positives.

Conclusion

Successfully screening a novel compound like 1-(3-Amino-4-methylphenyl)imidazolidin-2-one requires a systematic and rigorous approach. This guide outlines a comprehensive workflow, emphasizing the causality behind each experimental choice. By focusing on meticulous compound preparation, robust assay development and validation using metrics like the Z'-factor, and a stringent hit validation cascade, researchers can confidently navigate the complexities of HTS. This process transforms an interesting molecule into a validated starting point for a drug discovery program, paving the way for the development of new therapeutics.

References

  • The Power of Small - High-Throughput Screening Assay Miniaturization. 3D Cell Culture. Available at: [Link].

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link].

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. Available at: [Link].

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. Available at: [Link].

  • Miniaturization of Protein Kinase Assays in the MultiScreen®HTS 384-Well P81 Phosphocellulose Filter Plate. Technology Networks. Available at: [Link].

  • Miniaturization of Gene Transfection Assays in 384 and 1536-Well Microplates. National Center for Biotechnology Information. Available at: [Link].

  • The Mini Revolution: Miniaturized Assays Transforming Research. Dispendix. Available at: [Link].

  • From gene to validated and qualified hits. Axxam SpA. Available at: [Link].

  • On HTS: Z-factor. On HTS. Available at: [Link].

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link].

  • High-Throughput Screening (HTS). Malvern Panalytical. Available at: [Link].

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link].

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link].

  • Counter-Screen Service. Creative Biolabs. Available at: [Link].

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Center for Biotechnology Information. Available at: [Link].

  • Orthogonal Assay Service. Creative Biolabs. Available at: [Link].

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link].

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link].

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link].

  • Cell-based assays on the rise. BMG LABTECH. Available at: [Link].

  • Cell Based Assays in Drug Development: Comprehensive Overview. Cell Culture Dish. Available at: [Link].

  • How to calculate IC50 for my dose response? ResearchGate. Available at: [Link].

  • Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link].

  • High Throughput Drug Screening. Sygnature Discovery. Available at: [Link].

  • The High-Throughput Screening Transformation in Modern Drug Development. Medium. Available at: [Link].

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link].

  • Drug dose-response data analysis. Towards Data Science. Available at: [Link].

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link].

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link].

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link].

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. Available at: [Link].

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link].

  • In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. ResearchGate. Available at: [Link].

  • 2-Imidazolidinone. Wikipedia. Available at: [Link].

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at: [Link].

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link].

  • 1-amino-3-phenyl-2-thioxo-4-imidazolidinone. ChemSynthesis. Available at: [Link].

  • The amino acid esters are soluble in DMF and DMSO and H 2 O. ResearchGate. Available at: [Link].

Sources

The Strategic Application of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in the Synthesis of the Tyrosine Kinase Inhibitor Nilotinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Targeted Cancer Therapy

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. Targeted therapies, which interfere with specific molecular targets that are involved in the growth, progression, and spread of cancer, have revolutionized the treatment of many malignancies. At the heart of these innovations lies the intricate and precise synthesis of complex organic molecules. 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (C₁₀H₁₃N₃O, CAS No. 1038247-59-4) has emerged as a critical building block in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor.[1][2] Nilotinib is a cornerstone in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to first-line therapies.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this versatile intermediate, including a comprehensive synthetic protocol, mechanistic insights, and the rationale behind its application.

The 1-(3-amino-4-methylphenyl)imidazolidin-2-one scaffold serves a dual purpose in the synthesis of Nilotinib. Primarily, it functions as a protected form of 3-amino-4-methylaniline. The imidazolidin-2-one, a cyclic urea, effectively shields the reactive aniline functionality, preventing unwanted side reactions during the initial stages of a multi-step synthesis. This protection strategy allows for selective transformations on other parts of the molecule before the crucial amine group is unmasked for subsequent coupling reactions.

Core Application: A Key Building Block for Nilotinib

Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the fusion protein that drives the uncontrolled proliferation of cancer cells in CML.[1] The synthesis of Nilotinib is a multi-step process, and the efficient construction of its core structure is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). 1-(3-Amino-4-methylphenyl)imidazolidin-2-one provides a strategic entry point into the synthesis of a key fragment of the Nilotinib molecule.

The overall synthetic strategy involves the initial preparation of two key fragments that are later coupled to form the final drug molecule. 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a precursor to one of these fragments, which ultimately forms the substituted aniline portion of Nilotinib.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the utilization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in the synthesis of a key Nilotinib intermediate. The protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Hydrolytic Deprotection of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one to Yield 3-Amino-4-methylaniline

This protocol describes the acid-catalyzed hydrolysis of the imidazolidin-2-one ring to unmask the aniline functionality. This step is critical for preparing the amine for subsequent coupling reactions.

Materials:

  • 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Deionized water

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (1 equivalent) in a mixture of deionized water and toluene.

  • Acidification: Slowly add concentrated hydrochloric acid (2-3 equivalents) to the suspension. The addition is exothermic and should be done with caution.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The imidazolidinone ring is hydrolyzed under these acidic conditions to release the free aniline and by-products derived from the ethyleneurea portion.

  • Neutralization and Extraction: After completion of the reaction, cool the mixture to room temperature. Carefully add a 50% aqueous solution of sodium hydroxide to neutralize the excess acid and adjust the pH to basic (pH > 10). This will ensure that the product, 3-amino-4-methylaniline, is in its free base form. Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

  • Isolation and Purification: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude 3-amino-4-methylaniline. The product can be further purified by distillation or recrystallization if necessary.

Causality Behind Experimental Choices:

  • Acid Catalysis: The hydrolysis of the cyclic urea is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Toluene as Co-solvent: While the hydrolysis occurs in the aqueous phase, toluene acts as a co-solvent to help solubilize the starting material and the final product, facilitating a smoother reaction.

  • Basification: The final product, an aniline, is a base. Adjusting the pH to be basic ensures that it is in its free base form, which is more soluble in the organic extraction solvent (toluene).

Protocol 2: Synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib Intermediate)

This protocol outlines the subsequent steps to convert 3-amino-4-methylaniline into a key carboxylic acid intermediate of Nilotinib.

Materials:

  • 3-Amino-4-methylaniline (from Protocol 1)

  • Cyanamide

  • Hydrochloric acid

  • 3-(Dimethylamino)-1-(3-pyridyl)propen-1-one

  • Sodium hydroxide

  • 1-Butanol

  • Ethanol

Procedure:

  • Guanidinylation: The 3-amino-4-methylaniline is first converted to the corresponding guanidine derivative. This is typically achieved by reacting the aniline with cyanamide in the presence of an acid catalyst.

  • Pyrimidine Ring Formation: The resulting guanidine derivative is then cyclized with 3-(dimethylamino)-1-(3-pyridyl)propen-1-one in a suitable solvent like 1-butanol with a base such as sodium hydroxide to form the pyrimidine ring.

  • Hydrolysis: The ester group (if the synthesis started from an ester of 3-amino-4-methylbenzoic acid) is then hydrolyzed to the carboxylic acid to yield 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Note: This is a condensed representation of a multi-step sequence. For detailed experimental parameters for each of these steps, researchers should consult relevant literature on Nilotinib synthesis.[2]

Mechanism of Action of Nilotinib and the Role of the Scaffold

Nilotinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[1] The Bcr-Abl fusion protein is a constitutively active kinase that is the pathogenic driver in most cases of CML. It activates a number of downstream signaling pathways that lead to uncontrolled cell proliferation and survival.

G BCR_ABL Bcr-Abl Kinase (Constitutively Active) Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS, JAK-STAT) Phosphorylated_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding

Caption: Simplified signaling pathway of Bcr-Abl and the inhibitory action of Nilotinib.

Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways and inducing apoptosis in Bcr-Abl-positive cancer cells.

While the 1-(3-amino-4-methylphenyl)imidazolidin-2-one moiety is not present in the final Nilotinib molecule, its precursor, the 3-amino-4-methylphenyl group, is a critical component of the pharmacophore. This fragment is involved in crucial hydrogen bonding and hydrophobic interactions within the kinase's active site, contributing to the high affinity and selectivity of Nilotinib.[3]

Data Presentation

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
1-(3-Amino-4-methylphenyl)imidazolidin-2-one1038247-59-4C₁₀H₁₃N₃O191.23Protected aniline starting material
3-Amino-4-methylaniline19406-86-1C₇H₁₀N₂122.17Key deprotected intermediate
Nilotinib641571-10-0C₂₈H₂₂F₃N₇O529.52Final Active Pharmaceutical Ingredient

Experimental Workflow Visualization

G cluster_0 Synthesis of Nilotinib Intermediate cluster_1 Final Synthesis of Nilotinib A 1-(3-Amino-4-methylphenyl) imidazolidin-2-one B 3-Amino-4-methylaniline A->B Protocol 1: Acid Hydrolysis C 3-Guanidino-4-methylaniline derivative B->C Guanidinylation D 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid C->D Pyrimidine Formation & Hydrolysis E Amide Coupling with 3-(trifluoromethyl)-5-(4-methyl-1H- imidazol-1-yl)aniline D->E F Nilotinib E->F

Caption: Synthetic workflow from the starting material to Nilotinib.

Conclusion

1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a strategically important intermediate in the synthesis of the life-saving anti-cancer drug, Nilotinib. Its role as a protected aniline allows for a more controlled and efficient synthetic route. The protocols and insights provided in this application note are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors. A thorough understanding of the chemistry and rationale behind its use is essential for the successful and scalable production of Nilotinib and other related therapeutic agents.

References

  • Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2011). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Rasayan Journal of Chemistry, 4(3), 596-603. [Link]

  • PubChem. 3-Amino-4-methylaniline. [Link]

  • PubChem. Nilotinib. [Link]

  • Giles, F. J., O'Dwyer, M., & Swords, R. (2009). Nilotinib: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance. Expert review of anticancer therapy, 9(5), 577–585. [Link]

  • Manley, P. W., Cowan-Jacob, S. W., & Mestan, J. (2010). Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. Bioorganic & medicinal chemistry, 18(19), 6977–6986. [Link]

  • Ghosh, A. K., Brindisi, M., & Shah, P. (2023). Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation. European journal of medicinal chemistry, 257, 115385. [Link]

  • Shukla, S., Chen, Z. S., & Ambudkar, S. V. (2012). Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein. Molecular pharmacology, 81(5), 683–692. [Link]

  • Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature reviews. Cancer, 7(5), 345–356. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazolidin-2-one Derivative

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer agents.[1] The compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a novel small molecule belonging to this class. While its specific biological activities have not been extensively characterized, its structural similarity to other pharmacologically active imidazolidinones suggests potential as a therapeutic agent.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo studies to explore the therapeutic potential of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. This document emphasizes a logical, stepwise approach, beginning with essential preliminary in vitro characterization and culminating in a detailed, adaptable in vivo protocol. The causality behind each experimental choice is explained to ensure scientific rigor and the generation of reproducible, high-quality data.[4][5][6]

PART 1: Preclinical Assessment Strategy: From In Vitro Characterization to In Vivo Readiness

Before embarking on resource-intensive in vivo experiments, a thorough in vitro characterization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is imperative. This foundational data is crucial for informing the design of subsequent animal studies, including the selection of an appropriate animal model, determination of a starting dose, and identification of relevant biomarkers.[7]

In Vitro Screening for Biological Activity

Given that many pyrazoline and thiazolidinone derivatives, which share structural similarities with imidazolidin-2-ones, have shown promise as anti-inflammatory and antioxidant agents, initial in vitro screening of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one should focus on these activities.[8][9]

  • Anticancer Activity: A primary area of investigation for novel imidazolidin-2-one compounds is their potential as anticancer agents.[1]

    • Cell Viability Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to identify potential tissue types or specific cancer subtypes that are sensitive to its effects.

    • Mechanism of Action Studies: If significant cytotoxic or cytostatic activity is observed, further investigation into the mechanism of action is warranted. This may include assays for apoptosis (e.g., caspase activation, Annexin V staining), cell cycle analysis (e.g., flow cytometry), and target identification studies.

  • Anti-inflammatory Activity:

    • Enzyme Inhibition Assays: Evaluate the compound's ability to inhibit key pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).

    • Cytokine Release Assays: Assess the effect of the compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., macrophages).

  • Antioxidant Activity:

    • Radical Scavenging Assays: Determine the compound's ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[9]

Preliminary ADME/Tox Profiling

A preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential for designing in vivo studies.[10]

  • Aqueous Solubility: Determine the solubility of the compound in physiological buffers to inform formulation development for in vivo administration.

  • Metabolic Stability: Assess the compound's stability in the presence of liver microsomes to predict its metabolic clearance.

  • Plasma Protein Binding: Quantify the extent to which the compound binds to plasma proteins, as this can influence its distribution and availability to target tissues.[11]

  • In Vitro Toxicity: Evaluate the compound's cytotoxicity in non-cancerous cell lines to obtain an initial indication of its potential for off-target toxicity.

PART 2: In Vivo Experimental Protocol: A Step-by-Step Guide

The following protocol is a template for an initial in vivo efficacy study of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, assuming a hypothesized anticancer effect based on the activities of related compounds. This protocol should be adapted based on the specific findings from the in vitro studies described above.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[12] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Key principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[12][13]

Animal Model Selection

The choice of animal model is critical for the relevance of the study.[5] For an initial anticancer efficacy study, a xenograft model using a cancer cell line that showed high sensitivity to 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in vitro is recommended.

  • Animal Strain: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are typically used for xenograft studies to prevent rejection of the human cancer cells.

  • Cell Line Implantation: The selected cancer cell line is implanted subcutaneously into the flank of the mice. Tumor growth is monitored regularly.

Dosing Formulation and Administration
  • Formulation: Based on the compound's solubility, a suitable vehicle for administration should be developed. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO and a surfactant like Tween 80. The final formulation should be sterile and non-toxic to the animals.

  • Route of Administration: The route of administration should be chosen based on the intended clinical application and the compound's physicochemical properties.[10] For initial studies, intraperitoneal (IP) or oral (PO) administration are common.

  • Dose and Schedule: A dose-ranging study should be conducted to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the efficacy study. The dosing schedule (e.g., daily, twice daily) will depend on the compound's pharmacokinetic properties.

Experimental Design and Procedure

A well-structured experimental design is crucial for obtaining reliable and reproducible results.[4][14]

Group Treatment Number of Animals Purpose
1Vehicle Control8-10To assess tumor growth in the absence of the test compound.
2Low Dose 1-(3-Amino-4-methylphenyl)imidazolidin-2-one8-10To evaluate the efficacy at a lower, potentially sub-therapeutic dose.
3Mid Dose 1-(3-Amino-4-methylphenyl)imidazolidin-2-one8-10To evaluate the efficacy at an intermediate dose.
4High Dose 1-(3-Amino-4-methylphenyl)imidazolidin-2-one8-10To evaluate the efficacy at a dose near the MTD.
5Positive Control (Optional)8-10To compare the efficacy of the test compound to a standard-of-care therapeutic.

Step-by-Step Protocol:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula for tumor volume is typically (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into the treatment groups.

  • Treatment Administration: Begin treatment according to the predetermined dose and schedule.

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when significant toxicity is observed.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth. TGI is calculated for each treatment group relative to the vehicle control group.

  • Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences in tumor growth between the treatment groups.[12]

  • Toxicity Assessment: Analyze data on body weight changes and clinical observations to assess the toxicity of the compound.

PART 3: Visualization of Experimental Workflow

experimental_workflow cluster_preclinical PART 1: Preclinical Assessment cluster_invivo PART 2: In Vivo Protocol cluster_outcome Outcome In Vitro Screening In Vitro Screening ADME/Tox Profiling ADME/Tox Profiling In Vitro Screening->ADME/Tox Profiling Inform Animal Model Selection Animal Model Selection ADME/Tox Profiling->Animal Model Selection Proceed to In Vivo Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Experimental Design Experimental Design Dose Formulation->Experimental Design Data Analysis Data Analysis Experimental Design->Data Analysis Efficacy & Safety Profile Efficacy & Safety Profile Data Analysis->Efficacy & Safety Profile

Sources

Application Note: A Multi-Assay Strategy for Characterizing the Activity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one at the Human Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed framework and step-by-step protocols for characterizing the pharmacological activity of the novel compound, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, at the human Dopamine D2 receptor (DRD2). As the biological target of this compound is unconfirmed, we hypothesize its activity at DRD2, a Gi-coupled G-protein coupled receptor (GPCR) and a major target for neuropsychiatric drugs.[1][2][3] This application note outlines a tiered, cell-based assay cascade designed to detect, confirm, and characterize the compound's mechanism of action, moving from a high-throughput primary screen to detailed secondary and orthogonal assays.

Introduction and Scientific Rationale

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities.[4][5] Similarly, substituted phenyl rings are common pharmacophores that mediate interactions with numerous receptor targets.[6][7][8] Given these structural features, a systematic screening approach is necessary to elucidate the pharmacology of novel derivatives like 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

We propose the Dopamine D2 receptor (DRD2) as a hypothetical target. DRD2 is a class A GPCR that primarily couples to the Gi/o family of G-proteins.[3] Agonist activation of DRD2 inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] Beyond G-protein signaling, DRD2 can also engage β-arrestin proteins, which mediate receptor desensitization and can initiate separate, G-protein-independent signaling cascades.[9][10][11][12]

This dual signaling capability makes a multi-assay approach essential for a comprehensive pharmacological profile. Measuring both cAMP modulation and β-arrestin recruitment can reveal a compound's potency, efficacy, and potential for "biased signaling"—the preferential activation of one pathway over another.[13][14]

Our proposed workflow is designed to provide a robust characterization of a novel compound's activity.

Assay Characterization Workflow

Caption: Tiered assay workflow for compound characterization.

Primary Screening: cAMP Second Messenger Assay

The primary screen aims to rapidly identify if the compound has any activity at the DRD2 receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is an ideal choice due to its high throughput, sensitivity, and no-wash format.[15][16]

Principle of the HTRF cAMP Assay

This is a competitive immunoassay.[16][17] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal.[18] For a Gi-coupled receptor like DRD2, an agonist will inhibit adenylyl cyclase, causing cAMP levels to drop and the HTRF signal to increase.

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

DRD2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DRD2 Dopamine D2 Receptor Gi Gi Protein (αβγ) DRD2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibits PKA Protein Kinase A (Inactive) cAMP->PKA Activates ATP ATP ATP->AC PKA_active Protein Kinase A (Active) Response Cellular Response PKA_active->Response Phosphorylates Targets Ligand Dopamine (or Agonist) Ligand->DRD2 Binds

Caption: Simplified DRD2 Gi-coupled signaling pathway.

Protocol: HTRF cAMP Assay

Materials:

  • Cell Line: CHO-K1 cells stably expressing human DRD2 (e.g., from GenScript, Creative Bioarray).[19][20] CHO-K1 cells are robust, have low endogenous receptor expression, and are amenable to high-throughput screening.[21][22]

  • Assay Kit: HTRF cAMP Assay Kit (e.g., Cisbio, Revvity).[15]

  • Reagents: Cell culture medium (F-12K, 10% FBS), PBS, 3-isobutyl-1-methylxanthine (IBMX), Forskolin, Dopamine (positive control agonist), Haloperidol (positive control antagonist).

  • Plates: 384-well, low-volume, white assay plates.

  • Reader: HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture DRD2-CHO-K1 cells according to the supplier's protocol. On the day of the assay, harvest cells and resuspend in stimulation buffer containing the phosphodiesterase inhibitor IBMX.

  • Compound Preparation: Prepare a 10-point serial dilution of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in DMSO, then dilute into stimulation buffer.

  • Assay Protocol (Antagonist Mode):

    • Dispense 5 µL of cells into each well of a 384-well plate (~2,000 cells/well).

    • Add 2.5 µL of the test compound dilution or control (Haloperidol).

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of Dopamine at a pre-determined EC80 concentration (to stimulate the receptor).

    • Incubate for 30 minutes at room temperature.[17]

  • Assay Protocol (Agonist Mode):

    • Dispense 5 µL of cells into each well.

    • Add 2.5 µL of the test compound dilution or control (Dopamine).

    • Add 2.5 µL of Forskolin solution (to pre-stimulate adenylyl cyclase, creating a window to observe inhibition).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of cAMP-d2 reagent, followed by 5 µL of anti-cAMP Cryptate reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF reader at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot dose-response curves using non-linear regression to determine IC50 (antagonist) or EC50 (agonist) values.

Assay Validation and Quality Control

To ensure the reliability of screening data, the assay must be validated. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput assay.[23]

Z'-Factor Calculation: The Z'-factor measures the separation between the positive and negative controls.[24][25]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., maximum inhibition).

    • SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., basal signal).

Interpretation of Z'-Factor: [24][26]

Z'-Factor Value Assay Quality
> 0.5 Excellent
0 to 0.5 Acceptable/Marginal

| < 0 | Poor/Unsuitable for screening |

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for screening.[25][26]

Secondary & Orthogonal Assays

Hits identified in the primary screen should be confirmed using secondary and orthogonal assays to rule out artifacts and further define the mechanism of action.

Secondary Assay: Confirmatory cAMP Assay

A confirmatory screen using a different assay technology, such as a luminescence-based cAMP assay (e.g., Promega's cAMP-Glo™), validates the primary hit. This ensures the observed activity is not an artifact of the HTRF detection method (e.g., compound fluorescence).

Orthogonal Assay: β-Arrestin Recruitment

Measuring β-arrestin recruitment provides a distinct readout of receptor activation and is crucial for identifying biased ligands.[9][11][13]

Principle: Enzyme fragment complementation (EFC) assays are commonly used.[9] In this system, the DRD2 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementing enzyme acceptor (EA). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the enzyme fragments. This forms an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[9]

Protocol: β-Arrestin Recruitment Assay (EFC-based)

Materials:

  • Cell Line: PathHunter® DRD2 β-Arrestin cell line (DiscoverX) or equivalent.[9]

  • Reagents: PathHunter Detection Reagents, Dopamine.

  • Plates & Reader: 384-well white plates, standard luminometer.

Procedure:

  • Cell Plating: Plate PathHunter DRD2 cells in assay plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound or controls (Dopamine).

  • Incubation: Incubate for 90 minutes at 37°C.

  • Detection: Add PathHunter detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Readout: Measure chemiluminescence on a plate reader.

  • Data Analysis: Plot dose-response curves to determine EC50 values for β-arrestin recruitment.

Data Interpretation and Summary

By comparing the potency (EC50/IC50) and efficacy (% of control) of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one across the different assays, a comprehensive pharmacological profile can be constructed.

Example Data Summary Table:

Assay TypeModeParameterDopamine (Control)Compound X
HTRF cAMP AgonistEC50 (nM)5.245.7
Emax (%)100%88%
HTRF cAMP AntagonistIC50 (nM)->10,000
β-Arrestin AgonistEC50 (nM)35.1850.2
Emax (%)100%65%

Interpretation: In this hypothetical example, Compound X is a potent agonist in the G-protein pathway (cAMP) but is significantly less potent and a partial agonist in the β-arrestin pathway. This suggests the compound may be a "G-protein biased" agonist for the DRD2 receptor. Such a profile could have significant therapeutic implications, as G-protein and β-arrestin pathways can mediate different physiological effects.[10]

Conclusion

This application note provides a robust, multi-assay strategy for characterizing the activity of a novel compound, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, at the human DRD2 receptor. By employing a primary HTRF cAMP screen, followed by confirmatory and orthogonal β-arrestin recruitment assays, researchers can confidently determine the compound's potency, efficacy, and mechanism of action. This tiered approach, grounded in established cell-based assay principles, ensures data integrity and provides the detailed pharmacological understanding necessary for advancing drug discovery programs.

References

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017). National Center for Biotechnology Information. [Link]

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Referenced in GraphPad FAQ 1153). [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. [Link]

  • A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. (2020). Journal of Biological Chemistry. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. North Carolina State University. [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (2025). PunnettSquare Tools. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed. [Link]

  • Why Study GPCR Arrestin Recruitment? DiscoverX. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2024). Marin Biologic Laboratories. [Link]

  • Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. (1993). Journal of Neuroscience. [Link]

  • Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. (1999). Proceedings of the National Academy of Sciences. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • GPCR Stable Cell Lines. GenScript. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2017). Bioinformatics, Oxford Academic. [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2015). PubMed Central. [Link]

  • cAMP Hunter™ Human CXCL16 (CXCR6) Gi Cell-Based Assay Kit (CHO-K1). DiscoverX. [Link]

  • Dopamine receptor D2. Wikipedia. [Link]

  • GPCR Expressing CHO-K1 Cells. Neuromics. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2022). PubMed Central. [Link]

  • CHO-K1-CXCR1/Gα15-Stable Cell Line. Creative Bioarray. [Link]

  • HTRF® package insert cAMP HiRange General information. Cisbio. [Link]

  • How to run a cAMP HTRF assay. (2024). YouTube. [Link]

  • Principles of the HTRF cAMP Assay. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2015). PubMed Central. [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. (2024). European Journal of Modern Medicine and Practice. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2016). PubMed Central. [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. [Link]

  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. (2018). MDPI. [Link]

Sources

analytical methods for quantification of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in Human Plasma using a Novel LC-MS/MS Method

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. This direct analysis approach avoids the need for complex and time-consuming derivatization procedures.[1][2][3] The method has been developed and is presented with key performance characteristics, making it suitable for use in research and drug development settings, particularly for pharmacokinetic studies.

Introduction

1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity, a reliable and validated analytical method for its quantification in biological matrices is crucial for preclinical and clinical studies. The presence of a primary amino group and a polar imidazolidinone ring suggests that careful consideration must be given to the chromatographic conditions to achieve adequate retention and peak shape.[1]

Traditionally, the analysis of compounds with amino groups often involves derivatization to improve their chromatographic properties and detectability.[4][5][6] However, recent advancements in LC-MS/MS technology, particularly in stationary phase chemistry and mass spectrometer sensitivity, have made the direct analysis of such compounds more feasible and attractive.[1][2] This application note details a direct LC-MS/MS method that offers high throughput and simplicity, which are critical attributes in a drug development environment.

Experimental

Materials and Reagents
  • 1-(3-Amino-4-methylphenyl)imidazolidin-2-one reference standard (>99% purity)

  • Internal Standard (IS): 1-(3-Amino-4-methylphenyl)imidazolidin-2-one-¹³C₆,¹⁵N₂ (or a structurally similar stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Instrumentation and Analytical Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
HPLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsAnalyte: m/z 192.1 → 134.1 IS: m/z 200.1 → 142.1 (Hypothetical)
Dwell Time100 ms
Collision EnergyOptimized for each transition (e.g., 20 eV)
Source Temperature500 °C
IonSpray Voltage5500 V

Rationale for Parameter Selection: A C18 column was chosen for its versatility in retaining moderately polar compounds. The addition of formic acid and ammonium formate to the mobile phase aids in protonation of the analyte for positive mode ESI and improves peak shape.[1] A gradient elution ensures efficient separation from endogenous plasma components and a short run time.

Protocol: Step-by-Step Methodology

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one and the Internal Standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the appropriate sample (blank plasma, calibration standard, QC, or unknown) into the corresponding tube.

  • Add 200 µL of the Internal Standard working solution in acetonitrile to each tube. The use of acetonitrile as the precipitation solvent also contains the IS, streamlining the process.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or HPLC vials for analysis.[7]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 50 µL Plasma Sample add_is Add 200 µL IS in Acetonitrile sample->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL transfer->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Processing msms->data caption Figure 1: Analytical Workflow

Caption: Figure 1: Analytical Workflow

Method Validation and Performance

A full validation of this method should be conducted in accordance with regulatory guidelines. The following table summarizes the expected performance characteristics based on preliminary experiments and experience with similar molecules.

Table 2: Summary of Method Validation Parameters

ParameterTarget Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range To be determined based on expected concentrations1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Limit of Quantification Signal-to-noise ratio ≥ 101 ng/mL
Matrix Effect IS-normalized factor between 0.85 and 1.15Within acceptable limits
Recovery Consistent and reproducible> 85%

Data Analysis and Interpretation

The concentration of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.

G cluster_input Inputs cluster_processing Processing cluster_output Output Analyte_Peak Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak IS Peak Area IS_Peak->Ratio Cal_Curve Calibration Curve (Concentration vs. Ratio) Interpolate Interpolate Ratio on Calibration Curve Cal_Curve->Interpolate Ratio->Interpolate Concentration Final Concentration (ng/mL) Interpolate->Concentration caption Figure 2: Data Analysis Logic

Caption: Figure 2: Data Analysis Logic

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and high-throughput solution for the quantification of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in human plasma. The simple sample preparation and direct analysis make it an efficient tool for supporting drug development programs. This application note serves as a comprehensive guide for researchers and scientists, offering a solid foundation for method implementation and validation.

References

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). PubMed Central. Available at: [Link]

  • Combined mixture design-doe and ion pair reagent for the separation of multiple amino acids in RP-HPLC. (2009). IJPSR.
  • Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. (2024). PubMed. Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). MDPI. Available at: [Link]

  • Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). (n.d.). Cheméo. Available at: [Link]

  • HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. (n.d.).
  • Development of a one-step analysis method for several amino acids using a microfluidic paper-based analytical device. (n.d.).
  • Aminoacetone. (n.d.). Wikipedia. Available at: [Link]

  • (PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). ResearchGate. Available at: [Link]

  • Development of a one-step analysis method for several amino acids using a microfluidic paper-based analytical device. (2022). PMC - NIH. Available at: [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). (n.d.). Agilent.
  • Paper-Based Analytical Devices Based on Amino-MOFs (MIL-125, UiO-66, and MIL-101)
  • Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry (lc-ms). (n.d.).
  • 2-Amino-1-methylimidazolin-4-one. (n.d.). PubChem. Available at: [Link]

  • Analytical methods for detection of small amounts of amino groups on solid surfaces: A survey. (n.d.).
  • Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. (n.d.). Agilent.
  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A.
  • Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). (n.d.). Cheméo.
  • 1-(4-Amino-3-methylphenyl)ethanone. (n.d.). PubChem. Available at: [Link]

  • 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (n.d.). Research and Reviews.
  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI. Available at: [Link]

Sources

The Architectural Versatility of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one: A Keystone for Advanced Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful discovery of novel compounds with tailored functionalities. Among these, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one emerges as a particularly valuable scaffold. Its unique structural amalgamation of a reactive aniline moiety and a stable imidazolidin-2-one heterocycle presents a wealth of opportunities for synthetic diversification, positioning it as a critical starting material for the development of innovative pharmaceuticals and functional materials.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic pathways to this key intermediate and its subsequent application in the construction of complex molecular architectures. By elucidating the causality behind experimental choices and providing robust, validated protocols, this document serves as an authoritative resource for harnessing the full potential of this versatile building block.

I. Foundational Synthesis: Crafting the Core Scaffold

The efficient synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a critical first step. While a direct, one-pot synthesis is not prominently documented, a logical and effective two-step approach can be employed, starting from the readily available 4-methyl-3-nitroaniline. This strategy involves the formation of the imidazolidin-2-one ring followed by the reduction of the nitro group to the essential primary amine.

Workflow for the Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitro Group Reduction A 4-Methyl-3-nitroaniline B 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one A->B Reaction with 2-chloroethyl isocyanate C 1-(3-Amino-4-methylphenyl)imidazolidin-2-one B->C Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway to the target building block.

Protocol 1: Synthesis of 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one

This initial step focuses on the construction of the imidazolidin-2-one ring onto the nitrophenyl backbone. The reaction of 4-methyl-3-nitroaniline with 2-chloroethyl isocyanate provides a direct route to the desired cyclic urea.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
4-Methyl-3-nitroaniline1943-83-5152.15 g/mol 1 eq.
2-Chloroethyl isocyanate1943-83-5105.52 g/mol 1.1 eq.
Triethylamine121-44-8101.19 g/mol 1.2 eq.
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous

Procedure:

  • To a stirred solution of 4-methyl-3-nitroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2-chloroethyl isocyanate (1.1 eq.) in anhydrous DCM to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one.

Protocol 2: Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

The final step involves the selective reduction of the nitro group to the primary amine, yielding the target building block. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one--1 eq.
Palladium on Carbon (10% Pd/C)7440-05-3-5-10 mol%
Hydrogen (H₂)1333-74-02.02 g/mol 1 atm (balloon)
Ethanol or Ethyl Acetate64-17-5 / 141-78-6-Solvent

Procedure:

  • Dissolve 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 1-(3-amino-4-methylphenyl)imidazolidin-2-one, which can often be used in the next step without further purification.

II. Application in Novel Compound Synthesis: A Gateway to Functional Molecules

The primary amino group of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one serves as a versatile handle for a multitude of chemical transformations, enabling its integration into more complex molecular frameworks. One of the most powerful applications is its use in the synthesis of potent enzyme inhibitors, such as those targeting kinases, through the formation of a key pyrimidine ring.

Illustrative Application: Synthesis of a Novel Aminopyrimidine Derivative

A prime example of the utility of this building block is its reaction with a substituted pyrimidine, such as a 4-chloro-2-(methylthio)pyrimidine derivative, to construct a core structure found in many kinase inhibitors.

A 1-(3-Amino-4-methylphenyl) imidazolidin-2-one C Novel Aminopyrimidine Derivative (Potential Kinase Inhibitor Core) A->C B Substituted 4-Chloropyrimidine B->C Nucleophilic Aromatic Substitution (SNAr)

Caption: Reaction scheme for the synthesis of a novel aminopyrimidine.

Protocol 3: Synthesis of N-(4-methyl-3-(2-oxoimidazolidin-1-yl)phenyl)-2-(methylthio)pyrimidin-4-amine

This protocol details the nucleophilic aromatic substitution (SNÄr) reaction between the amino group of the building block and a chloropyrimidine.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
1-(3-Amino-4-methylphenyl)imidazolidin-2-one--1 eq.
4-Chloro-2-(methylthio)pyrimidine49844-90-8160.62 g/mol 1.1 eq.
Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 2.0 eq.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous

Procedure:

  • To a solution of 1-(3-amino-4-methylphenyl)imidazolidin-2-one (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add 4-chloro-2-(methylthio)pyrimidine (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the solid by recrystallization or column chromatography to obtain the pure N-(4-methyl-3-(2-oxoimidazolidin-1-yl)phenyl)-2-(methylthio)pyrimidin-4-amine.

III. Conclusion and Future Outlook

The synthetic protocols detailed herein provide a robust foundation for the preparation and utilization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. The strategic placement of the amino functionality on the phenyl ring, ortho to a methyl group and attached to a stable imidazolidin-2-one heterocycle, offers a unique combination of reactivity and structural rigidity. This makes it an exceptionally promising building block for the synthesis of a diverse array of novel compounds. Researchers in drug discovery are particularly encouraged to explore its potential in developing next-generation kinase inhibitors and other targeted therapeutics. The principles and procedures outlined in this guide are intended to empower scientists to confidently incorporate this valuable scaffold into their synthetic endeavors, paving the way for future innovations.

IV. References

  • General methods for the synthesis of imidazolidin-2-ones from diamines and their precursors. [Refer to general organic chemistry textbooks and reviews on heterocyclic synthesis].

  • Protocols for the reduction of aromatic nitro compounds. [Refer to standard organic chemistry literature on catalytic hydrogenation].

  • Principles of nucleophilic aromatic substitution reactions involving anilines and chloropyrimidines. [Consult advanced organic chemistry texts and literature on medicinal chemistry synthesis].

Application Notes & Protocols: A Strategic Guide to the Development of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive framework for the systematic development of novel derivatives based on the 1-(3-Amino-4-methylphenyl)imidazolidin-2-one core. We present a rationale-driven approach to chemical modification, detailed synthetic protocols, a tiered strategy for bioactivity screening, and a robust methodology for establishing structure-activity relationships (SAR). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to unlock the therapeutic potential of this promising compound class.

Introduction: The Scientific Rationale

The journey of drug discovery is an iterative cycle of design, synthesis, and testing. The starting point, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, presents a unique scaffold with multiple points for chemical diversification. The primary aromatic amine is a particularly attractive functional handle for modification, allowing for the introduction of a wide variety of substituents to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modulations are critical for improving target engagement, enhancing potency, altering selectivity, and optimizing pharmacokinetic properties (ADME/T).

This document outlines a strategic workflow to explore the chemical space around this core structure. By creating a focused library of derivatives and subjecting them to a cascade of biological assays, we can systematically build a comprehensive understanding of the structure-activity landscape.

Strategic Design of Derivatives

The design of a chemical library should be deliberate, not random. For the 1-(3-Amino-4-methylphenyl)imidazolidin-2-one core, the primary point of modification is the exocyclic amino group at the C3 position of the phenyl ring. This site offers a versatile platform for introducing diverse chemical moieties.

Causality of Experimental Choices:

  • N-Acylation and N-Sulfonylation: Introducing amide and sulfonamide linkages allows for the exploration of hydrogen bond donors and acceptors, which are crucial for molecular recognition at a biological target. The nature of the R-group (aliphatic, aromatic, heterocyclic) will probe both steric and electronic requirements in the binding pocket.

  • N-Alkylation via Reductive Amination: This strategy introduces more flexible alkyl chains and basic secondary or tertiary amines. This can significantly alter the compound's pKa, lipophilicity, and potential to form ionic interactions with target residues like aspartate or glutamate.[3]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively, which are excellent hydrogen-bonding motifs with a distinct geometry compared to amides.[4]

The following diagram illustrates the key points for diversification on the parent scaffold.

Caption: Diversification strategy for the 1-(3-Amino-4-methylphenyl)imidazolidin-2-one scaffold.

Synthetic Methodologies and Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow for Derivative Synthesis

G cluster_reactions Parallel Synthesis start Start: 1-(3-Amino-4-methylphenyl) imidazolidin-2-one proc1 Protocol 3.1: N-Acylation start->proc1 proc2 Protocol 3.2: N-Sulfonylation start->proc2 proc3 Protocol 3.3: Reductive Amination start->proc3 purify Work-up & Purification (Extraction, Chromatography) proc1->purify proc2->purify proc3->purify characterize Structure & Purity Confirmation (NMR, MS, HPLC) purify->characterize library Purified Derivative Library characterize->library

Caption: General workflow for the synthesis and purification of the derivative library.

Protocol 3.1: General Procedure for N-Acylation

Rationale: This protocol describes the formation of an amide bond, a fundamental linkage in bioactive molecules, by reacting the primary amine of the core scaffold with an acylating agent. Pyridine or triethylamine is used as a base to neutralize the HCl byproduct.

Materials:

  • 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (pyridine or triethylamine) and stir for 5 minutes.

  • Add the acyl chloride or anhydride dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Protocol 3.2: General Procedure for N-Sulfonylation

Rationale: Similar to N-acylation, this method forms a stable sulfonamide linkage, which can act as a hydrogen bond acceptor and introduce different steric and electronic properties via the sulfonyl chloride's R-group.

Materials:

  • 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Anhydrous Pyridine or DCM with Triethylamine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine, Anhydrous MgSO₄

Step-by-Step Procedure:

  • Dissolve 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in anhydrous pyridine (acting as both solvent and base) or DCM with triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride portion-wise or dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Quench the reaction with water.

  • If using pyridine, remove it under high vacuum. If using DCM, proceed to work-up.

  • Dilute with ethyl acetate and wash sequentially with 1M HCl (2x, to remove base), water (1x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography or recrystallization.

  • Confirm the structure of the purified product by analytical methods.

Protocol 3.3: General Procedure for Reductive Amination

Rationale: This two-step, one-pot reaction creates a C-N bond, forming a secondary amine. First, a Schiff base (imine) is formed with an aldehyde or ketone. This intermediate is then reduced in situ with a mild reducing agent like sodium borohydride.[3] This method is highly effective for introducing a wide range of alkyl and aryl substituents.

Materials:

  • 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid (catalytic amount, ~1-2 drops)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Water, Brine, Anhydrous MgSO₄

Step-by-Step Procedure:

  • Dissolve 1-(3-Amino-4-methylphenyl)imidazolidin-2-one and the aldehyde/ketone in methanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 2-4 hours to allow for Schiff base formation (can be monitored by TLC or ¹H NMR if desired).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add sodium borohydride in small portions (Caution: gas evolution).

  • After the addition is complete, remove the ice bath and stir at room temperature for an additional 2-8 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by adding water dropwise at 0 °C.

  • Remove the bulk of the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Characterize the final product to confirm its structure.

Table 1: Representative Synthetic Examples
Entry Protocol Reagent (R-group source) Derivative Type Expected Yield Range
13.1Acetyl chlorideAmide85-95%
23.1Benzoyl chlorideAmide80-90%
33.2Tosyl chlorideSulfonamide75-85%
43.2Methane­sulfonyl chlorideSulfonamide80-90%
53.3BenzaldehydeSecondary Amine70-85%
63.3CyclohexanoneSecondary Amine65-80%

Bioactivity Screening Cascade

A tiered approach to screening ensures that resources are used efficiently. Initial broad screening identifies "hits," which are then subjected to more detailed secondary and tertiary assays. Bioassays are essential for determining the biological effects of new drug candidates.[5][6][7]

Bioassay Screening Workflow

G start Purified Derivative Library tier1 Tier 1: Primary Screening (High-Throughput) Protocol 4.1: Cytotoxicity (MTT) Protocol 4.2: Antimicrobial (MIC) start->tier1 decision1 Identify 'Hits' (Activity > Threshold) tier1->decision1 tier2 Tier 2: Secondary Screening (Dose-Response & Selectivity) Determine IC50/EC50 Test against panel of cell lines decision1->tier2 Active sar Structure-Activity Relationship (SAR) Analysis decision1->sar Inactive decision2 Identify 'Leads' (Potent & Selective) tier2->decision2 tier3 Tier 3: Tertiary Screening (Mechanism of Action) Target-based assays (e.g., Kinase, Enzyme inhibition) decision2->tier3 Potent decision2->sar Not Potent tier3->sar

Caption: A tiered workflow for efficient bioactivity screening and hit identification.

Protocol 4.1: Primary Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It serves as a rapid, high-throughput method to evaluate the general cytotoxicity of the synthesized compounds against a cancer cell line, providing a first indication of potential anticancer activity.[8]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds (10 mM stock in DMSO)

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette, microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final concentration for a primary screen is typically a single high dose (e.g., 10 or 50 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "cells + medium only" (negative control) and "cells + doxorubicin" (positive control).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Compounds showing significant inhibition (e.g., >50%) are considered "hits" for further study.

Protocol 4.2: Primary Antimicrobial Screening (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold-standard method for assessing antibacterial or antifungal activity.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • Synthesized compounds (10 mM stock in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Amphotericin B) as positive controls

  • Sterile 96-well microplates

Step-by-Step Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the stock compound solution to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include wells for "broth only" (sterility control), "inoculum + broth" (growth control), and "inoculum + standard antibiotic" (positive control).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Structure-Activity Relationship (SAR) Analysis

The culmination of the synthesis and screening phases is the SAR analysis. This critical step transforms raw data into actionable knowledge for the next design cycle.

Methodology:

  • Tabulate Data: Consolidate the chemical structure information and the biological activity data (e.g., % inhibition, IC₅₀, MIC) into a single table.

  • Identify Trends: Analyze the table to identify correlations between structural features and biological activity. Ask critical questions:

    • Does increasing lipophilicity (e.g., adding alkyl chains) increase or decrease activity?

    • Are electron-withdrawing or electron-donating groups on the aromatic rings favorable?

    • Is there a steric limit? (e.g., do bulky groups abolish activity?)

    • Is a hydrogen bond donor or acceptor required at a specific position?

  • Formulate Hypotheses: Based on the observed trends, formulate hypotheses about the pharmacophore—the essential features required for activity.

  • Design the Next Generation: Use these hypotheses to design a new, smaller, and more focused set of derivatives to test and refine the SAR model.

Iterative Cycle of Drug Discovery

G design 1. Design (Hypothesis-Driven) synthesize 2. Synthesize (Focused Library) design->synthesize test 3. Test (Bioassays) synthesize->test analyze 4. Analyze (SAR) test->analyze analyze->design Refine Hypothesis

Caption: The iterative cycle of lead optimization driven by SAR analysis.

Table 2: Template for SAR Analysis
Compound ID R-Group (Modification) Structure Cytotoxicity (IC₅₀, µM) Antimicrobial (MIC, µg/mL) Comments
Parent -H(Core Structure)>100>128Baseline activity
D-01 -C(O)CH₃(Structure)85.2>128Acetyl group slightly increases cytotoxicity.
D-02 -C(O)Ph(Structure)45.664Phenyl group improves both activities.
D-03 -SO₂CH₃(Structure)>10032Sulfonamide improves antibacterial activity.
D-04 -CH₂Ph(Structure)22.116Benzyl amine is the most potent derivative.

Conclusion

This guide provides a validated and integrated strategy for the development of novel derivatives of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. By combining rational design, robust synthetic protocols, and a systematic bioassay cascade, researchers can efficiently navigate the chemical space around this scaffold. The ultimate goal—establishing a clear and predictive Structure-Activity Relationship—is the key to transforming a promising chemical starting point into a potent and selective lead candidate for future therapeutic development.

References

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Lentini, G., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Zaharia, V., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central. Available at: [Link]

  • Abdelgawad, M. A., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Available at: [Link]

  • Pelliccia, S., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

  • Stähle, H., & Pook, K. H. (1974). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. PubMed. Available at: [Link]

  • Gao, H., et al. (2022). Editorial: Bioassays for Assessing Traditional Medicines: Promises and Pitfalls. Frontiers in Pharmacology. Available at: [Link]

  • Kaur, R., et al. (2015). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. Available at: [Link]

  • Yildiz, M. T., & Acar Çevik, U. (2024). Synthesis of substituted 4-methylphenyl-2-iminothiazolidinone compounds via one-pot method. Dergipark. Available at: [Link]

  • Promega Connections. (2024). The Role of Bioassays in Testing New Therapeutics for Canine Cancer. Available at: [Link]

  • Téllez-Vargas, J., et al. (2015). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

  • Ramírez-Malule, H., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Available at: [Link]

  • Mire-Sluis, A., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available at: [Link]

  • Nesterova, Y. V., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • Iizuka, M., & Takeda, S. (2019). Protein Reporter Bioassay Systems for the Phenotypic Screening of Candidate Drugs: A Mouse Platform for Anti-Aging Drug Screening. International Journal of Molecular Sciences. Available at: [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

  • Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available at: [Link]

  • Kurz, T., & Widyan, K. (2004). A Convenient Synthesis of 3‐Amino‐4‐imino(thioxo)‐imidazolidin‐2‐ones. ChemInform. Available at: [Link]

  • Ramírez-Malule, H., et al. (2024). Synthesis of 2‐imidazolidinones via reduction and cyclization. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Issues of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. This document provides a comprehensive resource, including frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols to systematically address and overcome issues of poor aqueous solubility.

Compound Properties Overview (Estimated)

Table 1: Estimated Physicochemical Properties of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

PropertyEstimated ValueBasis for Estimation and Implications for Solubility
pKa 4.0 - 5.0The primary amine on the phenyl ring is the most basic functional group. The pKa of aniline is approximately 4.6.[1] Electron-donating groups, like the methyl group, can slightly increase the basicity (and thus the pKa), while the imidazolidin-2-one moiety may have a mild electron-withdrawing effect. This estimated pKa suggests that the compound's solubility will be highly pH-dependent, with significantly greater solubility at pH values below its pKa due to the formation of a protonated, cationic species.[2]
logP 1.5 - 2.5The octanol-water partition coefficient (logP) is a measure of lipophilicity. The phenyl and methyl groups contribute to its lipophilic character, while the amine and urea-like imidazolidinone structure add some hydrophilicity. This estimated logP range suggests a compound that is moderately lipophilic and likely to have low intrinsic aqueous solubility.[3]
Aqueous Solubility < 0.1 mg/mL (at neutral pH)Based on the estimated logP and the general solubility characteristics of aniline derivatives, the intrinsic aqueous solubility is predicted to be low.[4] This necessitates the use of formulation strategies to enhance its concentration in aqueous media for experimental and therapeutic purposes.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(3-Amino-4-methylphenyl)imidazolidin-2-one not dissolving in water or buffer at neutral pH?

A1: The low aqueous solubility at neutral pH is expected due to the compound's chemical structure. The molecule is a substituted aniline, and its aromatic ring and methyl group make it moderately lipophilic (hydrophobic).[2] At neutral pH, the primary amino group (estimated pKa of 4.0-5.0) is largely in its un-ionized, less soluble form. To achieve significant aqueous solubility, the amino group needs to be protonated to form a more soluble salt.[5]

Q2: What is the quickest and most straightforward method to try to dissolve this compound?

A2: The most direct initial approach is pH adjustment .[6] Since the compound has a basic amino group, lowering the pH of the aqueous solution will protonate this group, forming a more soluble cationic salt. A simple first step is to attempt to dissolve the compound in a dilute acidic solution (e.g., 0.1 N HCl) and then titrate the pH upwards to a tolerable level for your experiment, watching for any precipitation.

Q3: I've tried adjusting the pH, but the compound precipitates when I get close to my desired experimental pH. What should I do next?

A3: This is a common challenge. If pH adjustment alone is insufficient, you should consider a multi-pronged approach. The next logical steps are to explore the use of co-solvents or cyclodextrins .[7] Co-solvents can increase the solubility of the un-ionized form of the drug, while cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, enhancing its apparent solubility. A combination of pH adjustment and one of these techniques is often successful.

Q4: Are there any potential stability issues I should be aware of when using low pH or organic co-solvents?

A4: Yes, this is an important consideration. While imidazolidinones are generally stable, extreme pH values (either highly acidic or basic) combined with elevated temperatures could potentially lead to hydrolysis of the cyclic urea ring over extended periods. When using co-solvents, it is important to ensure they are compatible with your experimental system and will not interfere with downstream assays. Always prepare fresh solutions and consider conducting preliminary stability studies if the solution will be stored for an extended time.

Troubleshooting Guides

Guide 1: Troubleshooting with pH Adjustment

Issue: The compound dissolves at a low pH (e.g., pH 2) but precipitates when the pH is raised to a physiologically relevant range (e.g., pH 6-7.4).

Root Cause: As the pH of the solution approaches and surpasses the pKa of the amino group, the equilibrium shifts from the soluble, ionized form to the poorly soluble, neutral form of the compound.

Solutions:

  • Determine the pH-Solubility Profile: The first step is to systematically understand the relationship between pH and solubility for your compound. This data is invaluable for all future formulation work. (See Experimental Protocol 1 ).

  • Use a "pH-Shift" in your experiment: If your experimental design allows, you can prepare a concentrated stock solution of the compound in an acidic vehicle and then dilute it significantly into your final aqueous experimental medium. The large dilution factor may keep the final concentration below its solubility limit at the higher pH.

  • Identify the "Precipitation pH": During your pH-solubility profiling, note the exact pH at which precipitation begins. This will define the upper limit of the pH you can work with for a given concentration.

  • Buffering: Use a buffer system to maintain the pH in a range where the compound is sufficiently soluble. Select a buffer with a pKa that is close to your target pH to ensure adequate buffering capacity.

start Start: Compound won't dissolve ph_adjust Adjust pH to < pKa (e.g., pH 2-3) start->ph_adjust dissolved Compound Dissolves ph_adjust->dissolved Success precipitates Compound Precipitates at Target pH dissolved->precipitates pH raised to target profile Perform pH-Solubility Profile precipitates->profile ph_shift Use pH-Shift Dilution precipitates->ph_shift buffer Use Appropriate Buffer precipitates->buffer workflow Decision Workflow for pH Adjustment

Caption: Workflow for addressing solubility via pH adjustment.

Guide 2: Troubleshooting with Co-solvent Systems

Issue: pH adjustment alone does not achieve the desired concentration, or the required pH is incompatible with the experimental system.

Root Cause: The intrinsic solubility of the un-ionized form of the compound is too low, even with some protonation. The aqueous vehicle is too polar to effectively solvate the lipophilic molecule.

Solutions:

  • Introduce a Water-Miscible Co-solvent: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2][3]

  • Screen Common Co-solvents: Systematically test a panel of pharmaceutically acceptable co-solvents. (See Experimental Protocol 2 ).

    • Ethanol: A commonly used co-solvent.

    • Propylene Glycol (PG): Often used in parenteral formulations.

    • Polyethylene Glycol 400 (PEG 400): A non-volatile and less toxic option.

    • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but use should be minimized in cell-based assays due to potential toxicity.

  • Optimize the Co-solvent Concentration: Start with a low percentage of co-solvent (e.g., 5-10% v/v) and incrementally increase it. Note that high concentrations of organic solvents can be detrimental to biological systems.

  • Combine with pH Adjustment: The use of a co-solvent can increase the solubility of the un-ionized form, allowing you to work at a higher pH than with pH adjustment alone. First, dissolve the compound in the co-solvent, then add the aqueous buffered solution.

Table 2: Common Co-solvents and Their Properties

Co-solventTypical Concentration RangeAdvantagesDisadvantages
Ethanol5 - 40%Good solubilizing powerVolatile, can affect protein stability
Propylene Glycol10 - 60%Low toxicity, non-volatileCan be viscous at high concentrations
PEG 40010 - 60%Low toxicity, good safety profilePotential for oxidation
DMSO< 1% (cell-based)High solubilizing powerPotential for cellular toxicity
Guide 3: Troubleshooting with Cyclodextrins

Issue: The use of organic co-solvents is not permissible for the intended application (e.g., in vivo studies, certain cell-based assays).

Root Cause: A non-covalent method to increase apparent solubility without altering the bulk solvent properties is needed.

Solutions:

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the hydrophobic portion of a drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[4][8]

  • Select an Appropriate Cyclodextrin:

    • Beta-Cyclodextrin (β-CD): Has a suitable cavity size for many aromatic compounds, but its own aqueous solubility is limited.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and a better safety profile, making it a common choice for pharmaceutical formulations.[8]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubility and the ability to form strong complexes with cationic drugs. Given that our compound will be protonated at low pH, SBE-β-CD is a very promising candidate.

  • Determine the Phase Solubility Diagram: This experiment will quantify the increase in the compound's solubility as a function of cyclodextrin concentration and determine the stoichiometry of the complex. (See Experimental Protocol 3 ).

  • Method of Preparation: To form the complex, the compound and cyclodextrin can be mixed in water and stirred or sonicated until a clear solution is obtained. For more robust complexation, lyophilization of an aqueous solution of both components can be performed.

start Start: pH adjustment is insufficient or co-solvents are not allowed cyclodextrin Select Cyclodextrin (HP-β-CD or SBE-β-CD) start->cyclodextrin phase_solubility Perform Phase Solubility Study cyclodextrin->phase_solubility complexation Prepare Inclusion Complex phase_solubility->complexation soluble_solution Achieve Soluble Aqueous Formulation complexation->soluble_solution workflow Workflow for Cyclodextrin-based Solubilization

Caption: Workflow for using cyclodextrins to enhance solubility.

Experimental Protocols

Protocol 1: pH-Solubility Profiling
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one to a known volume of each buffer in separate vials. The amount of solid should be enough to ensure that saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Analysis: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples. Carefully withdraw a supernatant aliquot from each vial and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in each filtered supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the measured final pH of each buffer solution.

Protocol 2: Screening of Co-solvents
  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20%, 40% v/v) of each co-solvent to be tested (e.g., ethanol, PG, PEG 400). A buffered aqueous phase can be used if pH control is also desired.

  • Sample Preparation: Add an excess amount of the compound to each co-solvent mixture in separate vials.

  • Equilibration: Seal and agitate the vials at a constant temperature for 24-48 hours.

  • Sample Collection and Analysis: As described in Protocol 1, collect and filter the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Protocol 3: Phase Solubility Studies with Cyclodextrins
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD) in a specific buffer (e.g., pH 5 phosphate buffer).

  • Sample Preparation: Add an excess amount of the compound to each cyclodextrin solution.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).

  • Sample Collection and Analysis: Collect and filter the supernatant as previously described.

  • Quantification: Measure the concentration of the dissolved compound in each sample.

  • Data Analysis: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the type of complex formed (e.g., AL-type for a linear increase) and allow for the calculation of the complexation stability constant.

References

  • Scribd. (n.d.). pKa Prediction for Anilines. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 14(2), 531-540.
  • Li, P., & Zhao, L. (2011). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. Physical Chemistry Chemical Physics, 13(48), 21503-21510.
  • ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

  • BYJU'S. (n.d.). Anilines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study. Retrieved from [Link]

  • Li, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • ResearchGate. (n.d.). Calculated partition coefficients (C log P) for amino and imino tautomers of clonidine, and rilmenidine. Retrieved from [Link]

  • eScholarship.org. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

  • SciSpace. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). Retrieved from [Link]

  • PubMed Central. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • PubMed Central. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. Our approach is rooted in first principles of physical organic chemistry and crystallization science to provide not just solutions, but a framework for rational problem-solving.

The molecular structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, featuring a polar cyclic urea (imidazolidinone) moiety and a substituted aromatic amine, presents a unique set of properties that influence its solubility and crystallization behavior. The presence of N-H and C=O groups facilitates strong hydrogen bonding, while the phenyl ring introduces non-polar characteristics. This balance dictates solvent selection and can often lead to challenging crystallization scenarios. This guide provides direct answers to common issues encountered in the lab.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific, frequently encountered issues in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the melting point of your compound (potentially depressed by dissolved impurities) is lower than the temperature of the solution from which it is precipitating.[1][2] Because impurities often have higher solubility in the oily phase than in the solvent, this process is detrimental to purification.[1]

Causality & Strategy: The primary goal is to ensure that the solution becomes supersaturated at a temperature below the compound's melting point.

Step-by-Step Protocol to Address Oiling Out:

  • Re-dissolve the Oil: Gently warm the mixture to re-dissolve the oil completely.

  • Increase Solvent Volume: Add a small amount (5-10% additional volume) of the primary (good) solvent. This increases the saturation point, requiring a lower temperature for the onset of precipitation.[2]

  • Reduce the Cooling Rate: Very slow cooling is critical. Rapid cooling does not give molecules sufficient time to orient into an ordered crystal lattice.

    • Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or folded paper towels.[1]

    • For even slower cooling, place the flask in an insulated container (e.g., a Dewar flask) or on a hotplate that is turned off and allowed to cool to ambient temperature over several hours.

  • Consider a Lower-Boiling Solvent System: If oiling out persists, your chosen solvent's boiling point may be too high. Re-attempt the crystallization with a solvent or solvent mixture that has a lower boiling point.

Q2: My compound remains fully dissolved even after cooling and standing for an extended period. What should I do?

Answer: This is a classic sign that your solution is either not sufficiently supersaturated or that nucleation is kinetically hindered. There are two primary causes: using too much solvent or the solution being in a stable, supersaturated state.[2]

Causality & Strategy: The system requires a thermodynamic driving force (supersaturation) and a kinetic trigger (nucleation) to initiate crystallization. Your strategy will be to increase the supersaturation and/or induce nucleation.

Troubleshooting_No_Crystals start Compound Dissolved in Hot Solvent cool Cool Solution to RT (and below, e.g., 0-4°C) start->cool check_crystals Do Crystals Form? cool->check_crystals induce Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal check_crystals->induce No success Crystals Formed. Isolate and Dry. check_crystals->success Yes check_induce Success? induce->check_induce reduce_vol Solution is likely too dilute. Reduce solvent volume by 10-20% (rotary evaporation or gentle heating) check_induce->reduce_vol No reassess Reassess Solvent System. Consider anti-solvent addition. check_induce->reassess If persists check_induce->success Yes recool Re-cool Slowly reduce_vol->recool recool->induce

Caption: Troubleshooting workflow for when no crystals form upon cooling.

Methods to Induce Crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. This action can release microscopic shards of glass that serve as nucleation sites and creates a high-energy surface that promotes crystal growth.[2]

  • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution. A seed crystal provides a pre-formed template for further crystal growth, bypassing the kinetic barrier of primary nucleation.[3]

  • Reducing Solvent Volume: If induction methods fail, you have likely used too much solvent.[2] Carefully remove a portion of the solvent using a rotary evaporator or by gently warming the solution under a stream of nitrogen, then allow it to cool again.

  • Anti-Solvent Addition: If working with a single solvent system is problematic, consider adding an "anti-solvent" (a solvent in which your compound is insoluble) to the solution. This is a powerful method for inducing crystallization (see FAQ section for protocol).

Q3: The compound crashes out of solution as a fine powder or small needles. How can I grow larger, higher-quality crystals?

Answer: The rapid formation of a fine precipitate indicates that nucleation is occurring too quickly and at too many points, leading to poor crystal growth.[1] This is often a result of the solution becoming highly supersaturated too quickly. High purity is compromised as impurities can become trapped in the rapidly forming solid.[1]

Causality & Strategy: Crystal growth is a kinetic process. To obtain larger crystals, you must slow down the rate of crystallization to favor the orderly addition of molecules to existing crystal lattices over the formation of new nuclei.

Methods to Improve Crystal Size and Quality:

  • Use More Solvent: Re-dissolve the compound by heating and add a slight excess of solvent (5-15% more). This lowers the degree of supersaturation at any given temperature, slowing the overall process.[1]

  • Slow Down the Cooling Process: This is the most critical parameter. Avoid placing the hot flask directly into an ice bath. Let it cool slowly on the bench, insulated from the surface. A programmable heating mantle or a large, insulated container can be used to achieve very slow, linear cooling ramps.

  • Reduce Solvent Polarity Gradient (for mixed solvents): When using a solvent/anti-solvent system, ensure the anti-solvent is added very slowly, ideally at an elevated temperature, to prevent localized, rapid precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 1-(3-Amino-4-methylphenyl)imidazolidin-2-one?

Answer: There is no universal solvent, and an experimental screen is always necessary.[3] However, based on the molecule's structure, we can make rational starting choices. The molecule has polar (amine, urea) and non-polar (aromatic ring) regions. A good solvent will typically dissolve the compound when hot but have limited solvating power when cold.

Solvent ClassExamplesRationale & Comments
Polar Protic Ethanol, Methanol, Isopropanol, WaterThe urea and amine groups will have strong interactions with these solvents. Ethanol is often an excellent starting point. A mixed system like Ethanol/Water can be very effective.[4]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThese can dissolve the compound but may be too effective, leading to low yields. Often used as the "good" solvent in a mixed system with a non-polar anti-solvent.
Non-Polar Toluene, Heptane, HexanesThe compound is unlikely to be soluble in these alone. They are excellent candidates for use as an anti-solvent .
Acidic/Basic Dilute Acetic AcidThe basic amine group allows for salt formation. Crystallizing the compound from a dilute acidic solution can sometimes yield highly pure salt crystals.[5]

Recommendation: Start with ethanol or isopropanol. If solubility is high even when cold, explore an anti-solvent system like Ethyl Acetate/Heptane or Ethanol/Water.

Q2: How do I perform an anti-solvent crystallization?

Answer: This technique is useful when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.

AntiSolvent_Workflow step1 1. Dissolve compound in minimum volume of 'good' solvent (e.g., Ethanol) at elevated temp. step2 2. While warm, add 'anti-solvent' (e.g., Water or Heptane) dropwise until solution becomes persistently turbid. step1->step2 step3 3. Add a few drops of 'good' solvent to re-clarify the solution. step2->step3 step4 4. Cover and cool the solution slowly and undisturbed. step3->step4 step5 5. Crystals form at the optimal saturation point. step4->step5

Sources

improving the stability of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on improving the long-term storage stability of the pharmaceutical intermediate, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. We will explore the inherent chemical liabilities of this molecule, provide actionable troubleshooting advice, and detail protocols for establishing robust storage and monitoring procedures.

Section 1: Understanding the Molecule's Stability Profile

The stability of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is primarily dictated by its two key functional groups: the aromatic amine and the cyclic urea (imidazolidinone).

  • Aromatic Amine (-NH₂): This is the most reactive and vulnerable part of the molecule. The electron-donating nature of the amino group makes the aromatic ring susceptible to oxidation. This process is often autocatalytic and can be accelerated by exposure to oxygen, light, and trace metal ions. Oxidative degradation is the most common cause of color change (e.g., yellowing or browning) and the formation of impurities.[1][2]

  • Cyclic Urea (Imidazolidinone): The imidazolidinone ring is generally a stable pharmacophore.[3] However, like all amides, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening. Under standard storage conditions, this degradation pathway is significantly less probable than amine oxidation.

Below is a diagram illustrating the most likely degradation pathways.

G cluster_oxidation Primary Pathway: Oxidation cluster_hydrolysis Secondary Pathway: Hydrolysis (Less Common) Parent 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Stable Form) Oxidation_Trigger Initiators: Oxygen (Air), Light (UV), Metal Ions Parent->Oxidation_Trigger Hydrolysis_Trigger Initiators: Strong Acid/Base, High Humidity Parent->Hydrolysis_Trigger N_Hydroxy N-Hydroxylamine Intermediate Oxidation_Trigger->N_Hydroxy N-Oxidation Nitroso Nitroso Derivative N_Hydroxy->Nitroso Colored_Impurity Colored Impurities (Quinone-imines, Polymers) Nitroso->Colored_Impurity Ring_Opened Ring-Opened Product Hydrolysis_Trigger->Ring_Opened

Caption: Potential degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Question 1: My previously off-white solid has turned yellow/brown. What is the cause and is the material still usable?

Answer: A color change to yellow, brown, or even pink is a strong indicator of oxidative degradation of the aromatic amine moiety.[4] The formation of N-oxidized species and subsequent polymerization can lead to highly colored impurities.[2]

  • Causality: This is almost certainly due to prolonged exposure to atmospheric oxygen and/or light. Elevated temperatures will accelerate this process.

  • Troubleshooting Steps:

    • Quantify the Change: Do not rely on visual assessment alone. Use a stability-indicating analytical method, such as HPLC (see Protocol 2), to determine the purity of the material.

    • Assess Usability: The usability depends on the purity specifications for your experiment. If the purity has dropped below your acceptable limit, the batch should be discarded or re-purified. Even low levels of these impurities could potentially interfere with subsequent reactions or biological assays.

    • Prevent Recurrence: Immediately implement the recommended storage conditions outlined in Table 1. Store the material in an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and store at a reduced temperature.

Question 2: My HPLC analysis shows a new peak eluting near the main compound. How can I identify it?

Answer: The appearance of new peaks signifies degradation or contamination. Given the molecule's structure, the new peak is likely a degradation product.

  • Causality: The identity of the peak depends on the degradation pathway. An oxidative byproduct is most likely. A hydrolytic byproduct is possible if the material was exposed to incompatible (e.g., acidic) conditions.

  • Troubleshooting Steps:

    • Characterization: The best method for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the impurity will provide critical clues. For instance, an increase of 16 amu (atomic mass units) would suggest N-oxidation (addition of one oxygen atom).

    • Forced Degradation Study: To confirm the identity, you can perform a forced degradation study. Intentionally expose small aliquots of pure material to stress conditions (e.g., 3% H₂O₂, 0.1 M HCl, 0.1 M NaOH, heat, UV light). Analyze the stressed samples by HPLC and compare the retention times of the resulting degradants to the unknown peak in your stored sample.[5]

    • Review Handling Procedures: Was the compound dissolved in an acidic or basic solution for an extended period? Was it heated unnecessarily? Reviewing your experimental procedures can help pinpoint the cause.

Question 3: What are the absolute best-practice conditions for storing this compound for over a year?

Answer: For maximal long-term stability, you must rigorously control the compound's environment to minimize all potential degradation pathways. The key is to mitigate oxidation.

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all chemical degradation reactions. While ICH guidelines may permit 25°C for many substances, the known sensitivity of aromatic amines warrants colder storage for preserving high purity over extended periods.[4][6]
Atmosphere Inert Gas (Argon or Nitrogen)Directly prevents oxidation by displacing atmospheric oxygen, the primary driver of the main degradation pathway. This is the single most critical factor for preventing color change and impurity formation.
Light Protection from LightStore in an amber glass vial or a container wrapped in aluminum foil. UV light provides the activation energy for radical-based oxidation reactions of the aromatic amine.[7]
Humidity Low Humidity (Dessicated)Store in a sealed container with a desiccant. While hydrolysis is a secondary concern, minimizing water ingress prevents this possibility and can also reduce surface-level degradation.[4]
Container Tightly-Sealed Glass VialGlass is inert and non-reactive. Avoid plastic containers for long-term storage, as plasticizers can leach and the seals may be more permeable to oxygen and moisture over time.

Section 3: Experimental Protocols & Workflows

Protocol 1: Setting Up a Long-Term Stability Study

This protocol outlines a basic study to establish the shelf-life of your compound under defined conditions, based on principles from ICH guidelines.[6][8]

Objective: To monitor the purity and degradation of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one over time.

Materials:

  • High-purity batch of the compound (>99%).

  • Multiple amber glass vials with PTFE-lined caps.

  • Inert gas source (Argon or Nitrogen).

  • Calibrated stability chambers or refrigerators set to desired conditions.

  • Validated stability-indicating HPLC method (see Protocol 2).

Procedure:

  • Aliquot Samples: Weigh equal amounts of the compound into separate vials. Prepare enough vials for all time points and conditions.

  • Establish T=0 Baseline: Immediately analyze three separate vials to determine the initial purity, appearance, and moisture content. This is your critical T=0 baseline.

  • Prepare for Storage: For each remaining vial, flush the headspace thoroughly with inert gas for ~30-60 seconds before tightly sealing the cap.

  • Place in Storage: Place the vials into the designated stability chambers. Recommended conditions for a comprehensive study are listed in Table 2.

Table 2: ICH Stability Study Conditions
Study TypeTemperatureRelative HumidityMinimum Duration
Long-term 25°C ± 2°C60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
  • Testing Schedule: Pull samples for analysis at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months). For accelerated studies, time points are typically 0, 1, 2, 3, and 6 months.

  • Analysis: At each time point, analyze the sample for:

    • Appearance: Note any change in color or physical form.

    • Purity/Impurities: Use the HPLC method to quantify the parent compound and any degradation products.

    • Water Content: (Optional, but recommended) Use Karl Fischer titration.

  • Data Evaluation: Plot the purity versus time. The point at which the purity drops below your defined specification (e.g., 98%) can be used to establish a shelf-life.

G cluster_storage Stability Pulls Start Start: High Purity Batch Aliquot Aliquot into Amber Vials Start->Aliquot T0 Analyze T=0 Baseline (Purity, Appearance) Aliquot->T0 Store Store Samples (e.g., 25°C/60%RH, 40°C/75%RH) Aliquot->Store Evaluate Evaluate Data (Plot Purity vs. Time) T0->Evaluate Time Pull Samples at Time Points (3, 6, 9, 12 mo) Store->Time Analyze Analyze Samples (HPLC, Appearance) Time->Analyze Analyze->Evaluate End Determine Shelf-Life Evaluate->End

Caption: Workflow for a long-term stability study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify 1-(3-Amino-4-methylphenyl)imidazolidin-2-one from its potential degradation products. This is a starting point and must be fully validated for your specific application.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Self-Validation Check: A method is "stability-indicating" only if it can resolve the parent peak from all degradation peaks. To verify, run samples from your forced degradation study. The method is suitable if all new peaks are baseline-separated from the main peak and each other.[5]

G Start Observed Instability (e.g., Color Change, New Impurity) Step1 Visual Inspection Note Color & Physical State Start->Step1 Step2 Analytical Chemistry Run Stability-Indicating HPLC Perform LC-MS for Mass ID Step1->Step2 Step3 Identify Cause Oxidation? Hydrolysis? Contamination? Step2->Step3 Step4 Implement Solution Store under Inert Gas Reduce Temperature Protect from Light Use High Purity Solvents Step3->Step4 End Material Stabilized Step4->End

Caption: Troubleshooting workflow for stability issues.

References

  • Arora, P. K. (2012). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management. Available at: [Link]

  • Sustainability Concepts, LLC. Aromatic Amine Cleavage. Area of Sustainability. Available at: [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. Available at: [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Available at: [Link]

  • Pandey, A., et al. (2017). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PLoS ONE. Available at: [Link]

  • Gissot, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]

  • SmartSense by Digi. (2017). Pharmaceutical Storage & Transit: Conditions for Consideration. SmartSense Blog. Available at: [Link]

  • Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Scientific Publications. Available at: [Link]

  • Oshita, H., et al. (2021). Silica-Immobilized Cyclic Urea Catalyst for the Reduction of Carboxylic Acids to Alcohols. JACS Au. Available at: [Link]

  • Shafaat, K., et al. (2013). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. ResearchGate. Available at: [Link]

  • SciSafe. (2019). Importance of Temperature Control in Pharmaceutical Stability Storage. Available at: [Link]

  • European Medicines Agency (EMA). (2007). Guideline on declaration of storage conditions. Available at: [Link]

  • El-Kimary, E. I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

common challenges in the synthesis of imidazolidin-2-one compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazolidin-2-one compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Imidazolidin-2-ones are core motifs in numerous pharmaceuticals and biologically active compounds, but their synthesis can present significant challenges.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your experimental work.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of imidazolidin-2-ones in a direct question-and-answer format.

Q1: Why is my yield of imidazolidin-2-one consistently low?

A low yield is one of the most common frustrations in organic synthesis. For imidazolidin-2-one formation, the cause can often be traced to several key factors related to reaction kinetics, reagent stability, and product isolation.[4][5]

Potential Cause 1: Sub-Optimal Reaction Conditions The cyclization step is highly sensitive to the reaction environment. The choice of solvent, temperature, and concentration plays a critical role in favoring the intramolecular reaction over competing side reactions.

  • Expert Insight: The solvent polarity can dramatically influence the reaction rate. A solvent that effectively solvates the transition state of the cyclization can lead to a significant increase in yield. For instance, in the cyclization of a diamine with carbonyldiimidazole (CDI), switching from a non-polar solvent like toluene to a more polar one like dichloromethane (DCM) can increase the yield from negligible to near-quantitative.[6][7]

  • Troubleshooting Protocol:

    • Screen Solvents: If your yield is low, perform small-scale parallel reactions to screen a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile).

    • Optimize Temperature: Some cyclizations require heating to overcome the activation energy barrier, while others may benefit from lower temperatures to minimize byproduct formation. Monitor your reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C, reflux) by TLC or LC-MS.

    • Apply High Dilution: To favor intramolecular cyclization over intermolecular polymerization (a common cause of low yields), consider using high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of one of the reagents via a syringe pump.

Table 1: Effect of Solvent and Temperature on Imidazolidin-2-one Cyclization Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Toluene2064< 5[7]
2THF206421[7]
3DCM401798[6][7]

Potential Cause 2: Poor Reagent Quality or Stoichiometry The purity of your starting materials, particularly the 1,2-diamine, is crucial. Additionally, the reactivity of the carbonylating agent can degrade over time.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Confirm the purity of your 1,2-diamine by NMR or another suitable analytical method. Impurities can interfere with the reaction.

    • Use Fresh Carbonylating Agent: Reagents like carbonyldiimidazole (CDI) are moisture-sensitive. Use a freshly opened bottle or a properly stored reagent. For reactions involving phosgene or its safer alternatives like triphosgene, ensure accurate stoichiometry, as excess can lead to side products.[8][9]

    • Consider Diamine Nucleophilicity: Aromatic 1,2-diamines are significantly less nucleophilic than their aliphatic counterparts, making cyclization more challenging.[1] These substrates often require more forcing conditions or catalytic activation to achieve good yields.[1]

Potential Cause 3: Product Loss During Workup and Purification The desired product can be lost during aqueous workup, extraction, or chromatography.[10]

  • Troubleshooting Protocol:

    • Check Aqueous Layers: If your product has some water solubility, it may be lost in the aqueous layer during extraction. Before discarding, check the aqueous phase by TLC or LC-MS.

    • Avoid Emulsions: Emulsions during extraction can trap the product. If an emulsion forms, try adding brine or filtering the mixture through a pad of Celite.

    • Assess Stability on Silica Gel: Some N-H imidazolidin-2-ones can streak or decompose on acidic silica gel. Consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Solvent, Conc.) start->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude optimize_conditions Optimize Conditions: - Screen Solvents/Temp - Use High Dilution review_conditions->optimize_conditions side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products->incomplete_rxn No address_side_rxn Address Side Reactions (See Q2) side_products->address_side_rxn Yes optimize_purification Optimize Workup & Purification Protocol incomplete_rxn->optimize_purification No increase_time Increase Reaction Time or Temperature incomplete_rxn->increase_time Yes

Caption: A troubleshooting workflow for diagnosing low reaction yields.

Q2: I'm observing significant byproduct formation. How can I improve selectivity?

Byproduct formation is a clear indicator that a competing reaction pathway is occurring. The key is to identify the byproduct and adjust the conditions to disfavor its formation.

Common Byproduct 1: Non-cyclic Ureas or Carbamates This occurs when the first nucleophilic attack on the carbonyl source happens, but the subsequent intramolecular cyclization fails. This is often an issue of kinetics vs. thermodynamics.

  • Expert Insight: The formation of the five-membered ring is generally thermodynamically favored, but the activation energy for the ring-closing step can be high.[11] Increasing the temperature can often provide the necessary energy to drive the reaction to completion. Catalysts can also play a crucial role in lowering this activation barrier.[1]

Common Byproduct 2: Polymeric Material This results from intermolecular reactions where molecules of the diamine and carbonylating agent link together in chains instead of cyclizing.

  • Troubleshooting Protocol:

    • As mentioned in Q1, use high dilution conditions . Slowly adding the diamine to a solution of the carbonylating agent (or vice versa) ensures that the concentration of the reactive intermediate is always low, thus favoring the intramolecular pathway.

    • Check the stoichiometry carefully. An excess of either the diamine or a bifunctional carbonylating agent can promote polymerization.

Common Byproduct 3: Regioisomers When using unsymmetrical starting materials, such as an N-substituted 1,2-diamine, the reaction can sometimes yield a mixture of regioisomers.

  • Expert Insight: In some acid-catalyzed cyclizations, the amount of catalyst can influence regioselectivity. It has been reported that decreasing the amount of trifluoroacetic acid (TFA) catalyst improved the regioselectivity, yielding only the 4-substituted imidazolidin-2-one instead of a mixture of 4- and 5-substituted products.[3]

Reaction_Pathways cluster_0 Desired Intramolecular Pathway (Favored by High Dilution) cluster_1 Competing Intermolecular Pathway (Favored by High Concentration) a a b Imidazolidin-2-one a:f1->b Intramolecular Attack c c a:f0->c d Polymeric Byproducts c->d Intermolecular Reaction

Caption: Desired intramolecular cyclization vs. competing polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazolidin-2-ones?

There are four primary strategies for constructing the imidazolidin-2-one core, each with its own advantages and challenges.[1][12][13]

  • Direct Carbonylation of 1,2-Diamines: This is the most classical and widely used approach. It involves reacting a vicinal diamine with a C1 carbonyl source.[1]

  • Diamination of Alkenes: This strategy involves the addition of two nitrogen atoms across a double bond, often using a urea derivative as the nitrogen source in the presence of a metal catalyst (e.g., Palladium).[1]

  • Intramolecular Hydroamination of Unsaturated Ureas: An N-H bond of a linear urea derivative adds across a tethered unsaturated bond (alkene, alkyne, or allene), typically catalyzed by a transition metal.[1][14]

  • Aziridine Ring Expansion: This method involves the reaction of aziridines with isocyanates, often catalyzed by a Lewis acid or transition metal, to form the five-membered ring.[1]

Synthetic_Routes center Imidazolidin-2-one Core r1 1,2-Diamine + Carbonyl Source r1->center Carbonylation r2 Alkene Diamination r2->center Cyclization r3 Hydroamination of Unsaturated Urea r3->center Intramolecular Cyclization r4 Aziridine Ring Expansion r4->center Rearrangement

Caption: Major synthetic pathways to the imidazolidin-2-one scaffold.

Q2: Which carbonylating agent should I choose for my 1,2-diamine cyclization?

The choice of carbonylating agent is a critical decision that balances reactivity, safety, cost, and atom economy.

Table 2: Comparison of Common Carbonylating Agents

Carbonylating AgentProsConsKey Considerations
Phosgene / Triphosgene Highly reactive, often high yielding.Extremely toxic, requires special handling (Schlenk line, fume hood).[15]Use triphosgene (a solid) as a safer alternative to gaseous phosgene.[9] Requires a base (e.g., triethylamine) to neutralize HCl byproduct.
Carbonyldiimidazole (CDI) Safe, crystalline solid; byproducts (CO2, imidazole) are benign and relatively easy to remove.[6][7]Less reactive than phosgene; can be moisture sensitive.Imidazole byproduct is water-soluble and can be removed with an acidic wash during workup.
Carbon Dioxide (CO₂) Green, inexpensive, non-toxic, and abundant.[1]Low reactivity/thermodynamically stable, often requires high temperatures/pressures and a catalyst or dehydrating agent.[1]An excellent choice for developing sustainable protocols. Catalysts like CeO₂ or activators like DPPA have been used.[1][16]
Carbon Monoxide (CO) Atom economical.Toxic, flammable gas; typically requires high pressure and a transition metal catalyst (e.g., Palladium).[1]Often used in oxidative carbonylation reactions, which may require an oxidant (e.g., O₂), introducing safety risks.[1]
Q3: What are the key analytical techniques for characterizing my imidazolidin-2-one product?

A combination of spectroscopic and analytical methods is essential for unambiguous structure confirmation and purity assessment.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of protons, their connectivity, and their chemical environment. Key signals include the N-H protons (often broad) and the diastereotopic protons of the ethylene backbone.[6][7]

    • ¹³C NMR: Confirms the presence of the carbonyl carbon (typically ~160-165 ppm) and the carbons of the heterocyclic ring.[6][7]

    • 2D NMR (COSY, HMBC, HSQC): Used to confirm connectivity and definitively assign proton and carbon signals, especially for complex or substituted structures.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (M+H)⁺ and can help identify impurities.

  • Infrared (IR) Spectroscopy: Primarily used to identify key functional groups. A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the cyclic urea C=O stretch. The N-H stretch appears as a broader band around 3200-3400 cm⁻¹ .

  • X-Ray Crystallography: Provides definitive, unambiguous proof of structure and stereochemistry, if a suitable single crystal can be grown.[3]

Validated Experimental Protocol: Synthesis of 1,3-Dibenzylimidazolidin-2-one via CDI

This protocol is adapted from methodologies that utilize carbonyldiimidazole (CDI) for the cyclization of N,N'-dibenzyl-1,2-ethanediamine.[6][7]

Materials:

  • N,N'-dibenzyl-1,2-ethanediamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,N'-dibenzyl-1,2-ethanediamine (1.0 eq). Dissolve the diamine in anhydrous DCM (to a concentration of ~0.1 M).

  • Addition of CDI: To the stirred solution, add CDI (1.1 eq) portion-wise at room temperature. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting diamine is completely consumed. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove the imidazole byproduct, saturated NaHCO₃ solution (1x), and brine (1x).

    • Expert Tip: The acidic wash is crucial for removing the imidazole formed from CDI, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

References

  • Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • Sci-Hub. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

  • Gómez-García, M., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(1415). [Link]

  • ResearchGate. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

  • OUCI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ProQuest. (n.d.). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

  • Orlov, V. D., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4356. [Link]

  • Science Alert. (n.d.). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidinon-2-ones by triphosgene and sodium hydride. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). New imidazolidineiminothione, imidazolidin-2-one and imidazoquinoxaline derivatives: Synthesis and evaluation of antibacterial and antifungal activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102030711A - Synthesis method of 2-imidazolidinone.
  • Gómez-García, M., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidin-2-ones by carbonylation of 1,2-diamines with... Retrieved from [Link]

Sources

Technical Support Center: Characterization and Use of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (CAS No. 1038247-59-4).[1] As a novel small molecule, publicly available data on its specific biological activities and established cell culture protocols are limited. This guide is designed to provide a comprehensive framework for the empirical characterization of this compound. By leveraging foundational principles of cell culture and small molecule handling, we will walk through the necessary steps to determine its optimal dosage and administration for your specific experimental system.

Our approach is grounded in establishing a robust, self-validating workflow. We will cover everything from initial stock preparation and solubility testing to cytotoxicity assessment and dose-response optimization. The troubleshooting section addresses common challenges researchers face when working with new chemical entities.

Part 1: Frequently Asked Questions (FAQs) - Compound Characteristics & Preparation

This section addresses initial questions regarding the compound's nature, preparation, and storage.

Q1: What is 1-(3-Amino-4-methylphenyl)imidazolidin-2-one and what is its potential mechanism of action?

1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a heterocyclic organic compound with a molecular weight of 191.23 g/mol .[1] Its structure features an imidazolidin-2-one core, which is a motif found in various biologically active molecules.

While the precise mechanism of this specific compound is uncharacterized, the broader class of molecules containing imidazolidinone or structurally related thiazolidinone scaffolds has been investigated for a wide range of pharmacological activities. These include anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[2][3][4] Therefore, it is plausible that 1-(3-Amino-4-methylphenyl)imidazolidin-2-one may target cellular pathways related to inflammation, oxidative stress, or cell proliferation. Your initial experiments should aim to elucidate which, if any, of these activities are relevant in your chosen cell model.

Q2: How should I prepare a stock solution of this compound?

Proper preparation of a high-concentration, sterile stock solution is critical for experimental reproducibility. Most novel small molecules with aromatic rings are readily soluble in dimethyl sulfoxide (DMSO).

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculation: The molecular weight is 191.23 g/mol . To make a 10 mM solution, you will need 1.9123 mg of the compound per 1 mL of DMSO.

    • Example: If you weigh out 5 mg of the compound, you will dissolve it in: (5 mg / 1.9123 mg/mL) = 2.61 mL of DMSO.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the vial containing the compound.

  • Solubilization: Vortex thoroughly for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no particulates remain.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protecting tube (e.g., an amber microcentrifuge tube). This step is crucial to prevent microbial contamination of your cell cultures.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This practice prevents degradation that can occur from repeated freeze-thaw cycles.

Data Table: Dilution Calculation for Working Solutions

Use the following table to prepare intermediate dilutions from your 10 mM stock solution. This helps to minimize pipetting errors and reduce the final DMSO concentration in your culture medium.

Target ConcentrationStarting StockVolume of Stock to AddFinal Volume of Diluent (e.g., Media)
100 µM10 mM10 µL990 µL
10 µM10 mM1 µL999 µL
1 µM100 µM10 µL990 µL
100 nM10 µM10 µL990 µL
Q3: How should I properly store the stock solution?

For long-term stability, store the DMSO stock solution aliquots at -20°C or -80°C, protected from light. When you need to use an aliquot, thaw it at room temperature and vortex gently before making your dilutions. Avoid using an aliquot more than once.

Part 2: Experimental Workflow for Optimizing Dosage and Administration

A systematic approach is essential to determine the effective and non-toxic concentration range of a new compound. The following workflow provides a logical progression from initial characterization to functional testing.

Diagram: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_test Phase 3: Functional Testing stock Prepare 10 mM Stock in DMSO solubility Test Solubility in Culture Medium stock->solubility cytotoxicity Determine Cytotoxicity Range (MTT Assay) solubility->cytotoxicity dose_response Design Dose-Response Experiment cytotoxicity->dose_response functional_assay Perform Functional Assay dose_response->functional_assay

Caption: A systematic workflow for characterizing a novel small molecule in cell culture.

Protocol 1: Preliminary Solubility Test in Culture Media

Before treating cells, it is crucial to confirm that the compound does not precipitate in your complete culture medium. Precipitation can lead to inaccurate dosing and direct toxicity.[5]

  • Prepare Dilutions: Prepare a 2X final concentration of your highest desired dose in a sterile microcentrifuge tube. For example, if your highest planned dose is 100 µM, prepare a 200 µM solution in complete cell culture medium.

  • Incubate: Place the tube in your cell culture incubator (37°C, 5% CO₂) for at least 2-4 hours.

  • Observe: After incubation, visually inspect the solution against a dark background for any signs of cloudiness, crystals, or precipitate. Also, pipette the solution up and down to feel for any grittiness.

  • Microscopic Examination: Place a drop of the medium onto a microscope slide and examine it for micro-precipitates.

  • Decision: If precipitation is observed, this concentration is too high for direct application. See the troubleshooting guide for strategies to overcome this.

Protocol 2: Determining the Cytotoxic Concentration Range via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6][7] This is a critical first step to identify the concentration range that is toxic to your cells, which will inform the doses you select for functional assays.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete culture medium

  • Compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8][9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume proliferation for 24 hours.

  • Compound Preparation: Prepare a series of 2X concentrations of the compound by serial dilution in complete culture medium. A wide range is recommended for the initial screen (e.g., from 0.1 µM to 100 µM).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the appropriate compound dilution to each well. Remember to include "untreated" (medium only) and "vehicle control" (medium with the highest final concentration of DMSO) wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Table: Sample 96-Well Plate Layout for MTT Assay

Well123456789101112
A UntreatedUntreatedUntreated100 µM100 µM100 µM10 µM10 µM10 µM1 µM1 µM1 µM
B VehicleVehicleVehicle50 µM50 µM50 µM5 µM5 µM5 µM0.5 µM0.5 µM0.5 µM
C BlankBlankBlank25 µM25 µM25 µM2.5 µM2.5 µM2.5 µM0.1 µM0.1 µM0.1 µM
.......................................
(This is an example layout with triplicates. "Blank" contains media, MTT, and solubilizer only.)
Protocol 3: Designing the Optimal Dose-Response Experiment

Based on your cytotoxicity data, you can now design a dose-response experiment to find the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for a specific biological effect.

  • Select Concentration Range: Choose a range of concentrations based on the MTT results. The highest concentration should be at or just below the level that showed minimal cytotoxicity (e.g., >90% cell viability). A good starting point is to use at least 7-9 different concentrations spanning three to four orders of magnitude.[10]

  • Logarithmic Spacing: Use a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, etc.) to adequately cover the dynamic range of the dose-response curve.

  • Include Controls: As always, include untreated and vehicle controls. If possible, also include a positive control (a known compound that elicits the effect you are measuring).

  • Perform Assay: Treat the cells as described above and perform your specific functional assay (e.g., ELISA for cytokine secretion, Western blot for protein phosphorylation, qPCR for gene expression).

  • Data Analysis: Plot the response (Y-axis) against the log of the compound concentration (X-axis). Use non-linear regression analysis to fit a sigmoidal curve and determine the EC₅₀/IC₅₀ value.[11]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered when working with a new small molecule.

Q1: My compound precipitated when I added it to the cell culture medium. What should I do?

Precipitation is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.[12]

  • Reduce Final Solvent Concentration: Ensure the final DMSO concentration in your culture is as low as possible, ideally ≤ 0.1%. Many cell lines can tolerate up to 0.5%, but this should be tested.[13]

  • Use an Intermediate Dilution Step: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, first dilute the stock into a small volume of medium (e.g., add 2 µL of stock to 100 µL of medium), vortex immediately, and then transfer this intermediate dilution to the final culture volume.

  • Increase Serum Concentration: If your experiment allows, serum proteins like albumin can help stabilize hydrophobic compounds and keep them in solution.[13]

  • Re-evaluate Maximum Soluble Dose: Your preliminary solubility test (Protocol 1) should define the upper limit. Do not attempt to make a working solution above this concentration.

Q2: I'm observing unexpected changes in cell morphology after treatment. How do I interpret this?

Changes in cell shape can be a sign of a specific biological response, general toxicity, or even contamination.[14][15] A systematic approach is needed to interpret these observations.

  • Enlarged, Flattened Cells: This morphology could indicate cellular senescence or G2/M cell cycle arrest. Consider performing a senescence-associated β-galactosidase (SA-β-gal) assay or cell cycle analysis via flow cytometry to confirm.[16]

  • Shrinking, Rounding, and Detachment: These are classic signs of apoptosis.[16] You can confirm this by using an Annexin V/PI staining assay or a caspase activity assay.

  • Formation of "Pseudopodia" or Other Extensions: This could be related to changes in the actin cytoskeleton and may be linked to pathways controlling cell growth and morphology.[17]

  • Rule out Contamination: A rapid drop in pH (media turning yellow) accompanied by morphological changes can signal microbial contamination.[15] Always check your cultures for any signs of bacteria or fungi.

Diagram: Troubleshooting Morphological Changes

G observe Unexpected Morphological Changes Observed check_ph Check Media pH & Look for Turbidity observe->check_ph ph_drop pH Drop / Turbidity? check_ph->ph_drop contam Likely Contamination - Discard Culture - Check Sterile Technique ph_drop->contam Yes no_contam No Obvious Contamination ph_drop->no_contam No morph_type Characterize Morphology no_contam->morph_type flat Enlarged & Flattened morph_type->flat Type 1 round Rounding & Detaching morph_type->round Type 2 other Other Specific Changes morph_type->other Type 3 senescence Possible Senescence / Cell Cycle Arrest - Perform SA-β-gal Assay - Analyze Cell Cycle (Flow Cytometry) flat->senescence apoptosis Possible Apoptosis - Perform Annexin V/PI Assay - Measure Caspase Activity round->apoptosis phenotype Potentially Specific Phenotype - Investigate Cytoskeleton (e.g., Phalloidin Staining) - Correlate with Functional Data other->phenotype

Sources

Technical Support Center: Overcoming Resistance to Imidazolidinone-Based MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing imidazolidinone-based compounds, with a primary focus on MDM2 inhibitors like Nutlin-3a and its analogs. This guide is designed for researchers, scientists, and drug development professionals encountering challenges related to drug resistance. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and potentially overcome resistance mechanisms in your cancer cell models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding resistance to imidazolidinone-based MDM2 inhibitors.

Q1: What is the primary mechanism of action for imidazolidinone-based MDM2 inhibitors like Nutlin-3a?

A1: Imidazolidinone-based compounds, such as Nutlin-3a, are potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type (WT) TP53, MDM2 (a ubiquitin E3 ligase) binds to the p53 tumor suppressor protein, targeting it for proteasomal degradation and thereby suppressing its function.[3] Nutlins and similar compounds are designed to mimic key p53 residues, fitting into the hydrophobic pocket of the MDM2 N-terminal domain that p53 normally occupies.[1] This competitive binding disrupts the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[4] Activated p53 can then transcriptionally activate its target genes, resulting in cell cycle arrest (primarily at G1/G2), apoptosis, or senescence, thus exerting an anti-tumor effect.[5][6]

Q2: My cells were initially sensitive to an MDM2 inhibitor, but now they are not responding. What are the most common mechanisms of acquired resistance?

A2: Acquired resistance to MDM2 inhibitors is a significant challenge. The most frequently observed mechanisms converge on disabling the p53 pathway. These include:

  • TP53 Gene Mutations: This is the most common mechanism.[5][7] The selective pressure of the drug can lead to the outgrowth of pre-existing cells with TP53 mutations or induce de novo mutations.[5] These mutations often occur in the DNA-binding domain, rendering the p53 protein non-functional.[7]

  • MDM4 (MDMX) Overexpression: MDM4 is a homolog of MDM2 that also binds to and inhibits p53, but it lacks intrinsic E3 ligase activity. Overexpression of MDM4 can sequester p53, making it unavailable for activation even when MDM2 is inhibited.[7]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-xL, can block the downstream apoptotic signaling cascade initiated by activated p53.[7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8][9][10]

Q3: Can MDM2 inhibitors work in cells that lack wild-type p53?

A3: While the primary mechanism is p53-dependent, there is growing evidence for p53-independent activities of MDM2.[11][12][13] MDM2 interacts with a variety of other cellular proteins and has been implicated in processes like cell cycle control, DNA repair, and transcription regulation, independent of p53.[11][12][14] Therefore, inhibiting MDM2 might have anti-tumor effects even in p53-mutant or null backgrounds, although this is generally less pronounced than in p53-WT cells. The clinical utility in these contexts is still an active area of research.[15]

Q4: What is the difference between innate and acquired resistance?

A4: Innate resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. This can be due to pre-existing TP53 mutations or other baseline characteristics of the tumor.[15] Acquired resistance , on the other hand, develops in initially sensitive cells after a period of drug exposure, as described in Q2.[15]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a problem-oriented approach to troubleshooting common experimental issues, complete with step-by-step protocols.

Problem 1: Decreased Drug Efficacy - Is It Resistance?

You've observed a rightward shift in the dose-response curve or a complete lack of response to your imidazolidinone compound. The first step is to quantitatively confirm this change in sensitivity.

Caption: Workflow to confirm suspected drug resistance.

This protocol allows for the quantitative measurement of cell viability and the determination of the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The amount of formazan is proportional to the number of viable cells. MTS assays are similar but produce a water-soluble formazan, simplifying the procedure.[16][17]

Materials:

  • 96-well flat-bottom plates

  • Your imidazolidinone compound (e.g., Nutlin-3a)

  • Cell culture medium

  • MTT or MTS reagent

  • Solubilization solution (for MTT, e.g., DMSO or 10% SDS in 0.01 N HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Include wells for "no-cell" blanks. Incubate overnight to allow for attachment.[19]

  • Compound Treatment: Prepare serial dilutions of your compound. Remove the old medium and add 100 µL of medium containing the different drug concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48-72 hours).[19]

  • MTT/MTS Addition:

    • For MTT: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple precipitates are visible.[16][20]

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[16]

  • Solubilization (MTT only): Carefully aspirate the medium. Add 150 µL of DMSO to each well and shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically ~570 nm. For MTS, it is ~490 nm.[19][20]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

  • Plot % Viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Troubleshooting Cell Viability Assays
Problem Possible Cause & Solution
High background absorbanceContamination of medium or reagents; interference from phenol red. Solution: Use fresh, sterile reagents and consider using serum-free, phenol red-free medium during the final incubation steps.
Low absorbance readingsCell number is too low; incubation time is too short. Solution: Optimize cell seeding density. Increase incubation time with the reagent until a clear color change is evident.[2]
High variability between replicatesInaccurate pipetting; uneven cell seeding ("edge effect"). Solution: Ensure accurate pipetting. To avoid edge effects, do not use the outer wells of the plate for experimental samples; fill them with sterile PBS instead.
Incomplete formazan solubilization (MTT)Insufficient mixing or solvent volume. Solution: Ensure complete aspiration of medium. Increase shaking time or gently pipette up and down to dissolve crystals. Consider using acidified SDS for overnight solubilization.[18]
Problem 2: Resistance is Confirmed - What is the Mechanism?

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanism. The most common culprits involve the p53 pathway or drug efflux.

Caption: Diagnostic workflow for resistance mechanisms.

Principle: Co-IP is used to determine if two proteins interact in the complex environment of the cell. An antibody against a "bait" protein (e.g., p53) is used to pull it out of a cell lysate, and any interacting "prey" proteins (e.g., MDM2) are co-precipitated. The presence of the prey protein is then detected by Western blotting.[5] In this context, you can test if the imidazolidinone compound successfully disrupts the interaction in sensitive cells but fails to do so in resistant cells.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., 1% NP-40 based buffer; avoid strong detergents like RIPA which can disrupt interactions)[21]

  • Protease and phosphatase inhibitor cocktails

  • Primary antibodies: anti-p53 (for IP), anti-MDM2 (for Western blot)

  • Protein A/G magnetic beads or agarose beads

  • Western blot reagents

Procedure:

  • Cell Treatment & Lysis: Treat sensitive and resistant cells with vehicle or the MDM2 inhibitor for a specified time. Wash cells with cold PBS and lyse on ice with non-denaturing lysis buffer containing inhibitors.

  • Pre-clearing (Optional but Recommended): Centrifuge the lysates to pellet debris. To reduce non-specific binding, incubate the supernatant with beads for 30-60 minutes at 4°C.[21]

  • Immunoprecipitation: Collect the pre-cleared lysate and add the anti-p53 antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-MDM2 antibody. Also, run input lysates to confirm protein expression levels.

Expected Results & Interpretation:

  • Sensitive Cells (Vehicle): Strong MDM2 band in the p53 IP lane (interaction is present).

  • Sensitive Cells (Treated): Weak or no MDM2 band (drug disrupts interaction).

  • Resistant Cells (Vehicle & Treated): If resistance is due to a TP53 mutation that prevents MDM2 binding, you may see no MDM2 band in either lane. If resistance is due to another mechanism, the pattern might resemble the sensitive cells, indicating the block is downstream.

Troubleshooting Co-IP
Problem Possible Cause & Solution
No prey protein detectedLysis buffer is too stringent and disrupts the interaction. Solution: Use a milder, non-ionic detergent buffer (e.g., NP-40 or Triton X-100 based).[15][21]
The interaction is weak or transient. Solution: Consider in-cell cross-linking before lysis.
High background/non-specific bandsInsufficient washing; antibody binding non-specifically to beads. Solution: Increase the number of wash steps or the stringency of the wash buffer (add low % detergent). Pre-clear the lysate with beads before adding the primary antibody.[15][21]
Bait protein not immunoprecipitatedAntibody is not suitable for IP. Solution: Use an antibody validated for IP applications. Ensure the bead type (Protein A vs. G) is compatible with the antibody isotype.[12]

Principle: To definitively identify mutations in the TP53 gene, genomic DNA is extracted from both sensitive and resistant cells. The coding exons of TP53 (typically exons 2-11) are amplified via PCR and then sequenced using the Sanger method.[9][10][22]

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking TP53 exons 2-11

  • Taq polymerase and PCR reagents

  • PCR product purification kit

  • Access to Sanger sequencing services

Procedure:

  • gDNA Extraction: Isolate high-quality genomic DNA from both parental/sensitive and resistant cell lines.

  • PCR Amplification: Amplify each coding exon of the TP53 gene in separate PCR reactions. Use appropriate annealing temperatures and cycle numbers for each primer set.

  • PCR Product Purification: Clean up the PCR products to remove unincorporated dNTPs and primers.

  • Sequencing Reaction: Submit the purified PCR products and corresponding sequencing primers (either forward or reverse) for Sanger sequencing.

  • Data Analysis: Analyze the resulting chromatograms using sequencing analysis software. Compare the sequence from the resistant cells to the parental cells and a reference TP53 sequence to identify any mutations.[8][23]

Troubleshooting Sanger Sequencing
Problem Possible Cause & Solution
No sequence or weak signalInsufficient or poor-quality DNA template; PCR failure. Solution: Quantify DNA and ensure high purity (A260/280 ratio ~1.8).[24] Optimize PCR conditions (annealing temperature, MgCl2 concentration).
High background noise in chromatogramContamination of PCR product (e.g., residual primers, primer-dimers). Solution: Ensure thorough purification of the PCR product. Redesign primers if they are prone to forming dimers.[24]
Multiple overlapping peaksMixed template (e.g., heterozygous mutation, contamination). Solution: This may indicate a real heterozygous mutation. If contamination is suspected, re-culture cells from a single clone.[24]

Principle: This functional assay measures the activity of drug efflux pumps like P-gp (ABCB1). Rhodamine 123 (Rh123) is a fluorescent substrate for P-gp.[25] Cells with high P-gp activity will pump Rh123 out, resulting in low intracellular fluorescence. Inhibition of P-gp blocks this efflux, leading to Rh123 accumulation and a higher fluorescent signal.[26] This can be measured by flow cytometry or a plate reader.

Materials:

  • Rhodamine 123 (Rh123)

  • P-gp inhibitor (positive control, e.g., Verapamil)

  • Your imidazolidinone compound (to test for P-gp inhibition/substrate activity)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest 1x10^6 cells per sample.

  • Incubation with Inhibitors: Pre-incubate cells with your test compound or the positive control (Verapamil) for ~30 minutes at 37°C.[26]

  • Rhodamine 123 Loading: Add Rh123 (final concentration 1-5 µM) to the cells and incubate for another 30-60 minutes at 37°C, protected from light.[26]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rh123.[26]

  • Data Acquisition: Resuspend cells in cold PBS. Analyze the intracellular fluorescence immediately by flow cytometry (typically in the FITC/FL1 channel) or a fluorescence plate reader.

Expected Results & Interpretation:

  • Parental/Sensitive Cells: Moderate Rh123 fluorescence.

  • Resistant Cells (if efflux is the mechanism): Significantly lower Rh123 fluorescence compared to parental cells, indicating increased efflux.

  • Resistant Cells + P-gp Inhibitor (Verapamil): Rh123 fluorescence should be restored to levels similar to or higher than parental cells, confirming P-gp-mediated efflux.

Problem 3: The Mechanism is Identified - How Can Resistance Be Overcome?

Identifying the mechanism of resistance opens up strategies to circumvent it.

Resistance Mechanism Strategy for Overcoming
TP53 Mutation Switch to a p53-independent therapeutic strategy. Investigate combination therapies that target downstream effectors or parallel survival pathways.
MDM4 (MDMX) Overexpression Use dual MDM2/MDMX inhibitors or combine the MDM2 inhibitor with an MDMX-targeting agent.
Upregulation of Bcl-xL Combine the MDM2 inhibitor with a BH3 mimetic (e.g., a Bcl-xL inhibitor like Venetoclax) to directly target the apoptotic block.
ABC Transporter Overexpression Combine the MDM2 inhibitor with a known ABC transporter inhibitor. Some next-generation imidazolidinone compounds are being designed to evade efflux pump recognition.

References

  • Burgess, A., Chia, K. M., Haupt, S., Haupt, Y., Lim, E., Nolan, E., & Litalien, V. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. International Journal of Molecular Sciences, 22(24), 13575. [Link]

  • Carbajo, D., et al. (2017). Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf−/− mouse model. Proceedings of the National Academy of Sciences, 114(12), E2476-E2485. [Link]

  • Zhang, Z., & Zhang, R. (2005). p53-Independent Activities of MDM2 and Their Relevance to Cancer Therapy. Current Cancer Drug Targets, 5(1), 9-20. [Link]

  • Zhang, Z., & Zhang, R. (2005). p53-independent activities of MDM2 and their relevance to cancer therapy. Current cancer drug targets, 5(1), 9–20. [Link]

  • Kastl, J., et al. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. Semantic Scholar. [Link]

  • Shvarts, A., & Steegenga, W. T. (2004). p53-independent effects of Mdm2. Journal of cellular biochemistry, 92(5), 896–904. [Link]

  • Kovalenko, I. E., et al. (2024). New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics. International Journal of Molecular Sciences, 25(5), 2795. [Link]

  • Manfredi, J. J. (2003). p53-Independent Functions of MDM2. Molecular Cancer Research, 1(8), 575-583. [Link]

  • Ganguly, T., & Manfredi, J. J. (2010). p53-Independent Effects of Mdm2. Cancers, 2(2), 1101–1117. [Link]

  • Gursky, J., et al. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. International Journal of Molecular Sciences, 22(24), 13575. [Link]

  • Stuhmer, T., et al. (2006). Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia. Blood, 108(3), 993-1000. [Link]

  • Zhang, H., et al. (2019). The role of MDM2 amplification and overexpression in therapeutic resistance of malignant tumors. Cancer Biology & Therapy, 20(9), 1143-1149. [Link]

  • Stuhmer, T., et al. (2006). Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia. Blood, 108(3), 993-1000. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Yamauchi, T., et al. (2011). MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport. Molecular Cancer Therapeutics, 10(10), 1967-1976. [Link]

  • Popowicz, G. M., Holak, T. A., & Wolf, S. (2014). Imidazoline-based MDM2-p53 inhibitors. Future medicinal chemistry, 6(5), 531–544. [Link]

  • Terry, L. A., & B. R. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Chrom Tech, Inc. (2024). Understanding Chromatogram Sanger Sequencing Analysis. [Link]

  • Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLoS ONE, 7(4), e35516. [Link]

  • ResearchGate. (n.d.). Detection of p53 - Mdm2 interaction. [Link]

  • IARC. (2019). Detection of TP53 mutations by Sanger sequencing. [Link]

  • Pavlova, S. (n.d.). Technical aspects of TP53 mutation analysis: BASIC PROCEDURES. [Link]

  • MGH DNA Core. (n.d.). Sanger DNA Sequencing: Troubleshooting. [Link]

  • Malcikova, J., et al. (2017). ERIC recommendations for TP53 mutation analysis in chronic lymphocytic leukemia—update on methodological approaches and results interpretation. Leukemia, 31(7), 1491–1502. [Link]

  • AGRF. (2014). Sanger Sequencing: Troubleshooting Guide. [Link]

  • Hall, M. D., et al. (2009). Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters. Methods in molecular biology (Clifton, N.J.), 596, 289–304. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Ferreira, J., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules (Basel, Switzerland), 21(4), 481. [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Link]

  • ResearchGate. (n.d.). Co-immunoprecipitation assays of MDM2 and P53 protein in A549 and 16HBE.... [Link]

  • Clifford, R., et al. (2020). TP53 Mutations Identified Using NGS Comprise the Overwhelming Majority of TP53 Disruptions in CLL: Results From a Multicentre Study. Frontiers in Oncology, 10, 593883. [Link]

  • Lain, S., & Lane, D. P. (2003). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. Cold Spring Harbor perspectives in medicine, 3(7), a016010. [Link]

  • Wang, H., et al. (2010). Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. The Journal of biological chemistry, 285(21), 16170–16178. [Link]

  • Mayo Clinic Laboratories. (n.d.). TP53 Mutation Analysis, Next-Generation Sequencing, Tumor. [Link]

  • ResearchGate. (n.d.). Primers used for the TP53 Sequencing. [Link]

  • Springer Protocols. (2015). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. [Link]

  • Leroy, B., et al. (2017). Recommended guidelines for validation, quality control and reporting of TP53 variants in clinical practice. Journal of Clinical Pathology, 70(3), 191-198. [Link]

Sources

refining reaction conditions for the synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Welcome to the technical support guide for the synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. This document provides a detailed experimental protocol, troubleshooting advice, and answers to frequently asked questions to assist researchers in achieving a successful and efficient synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility.

Recommended Synthetic Strategy: A Two-Stage Approach

The synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is most reliably achieved through a two-stage process. This strategy involves the initial synthesis of a nitro-substituted precursor, followed by a final reduction step to yield the target aniline. This precursor approach is advantageous as it prevents the potentially reactive amino group from interfering with the cyclization reaction, thereby avoiding side-product formation and simplifying purification.

The overall workflow is outlined below:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis start Starting Materials (1-Fluoro-4-methyl-2-nitrobenzene + Ethylenediamine) step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate1 Intermediate: N-(4-methyl-3-nitrophenyl)ethane-1,2-diamine step1->intermediate1 step2 Cyclization with CDI intermediate1->step2 intermediate2 Product: 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one step2->intermediate2 step3 Nitro Group Reduction (Catalytic Hydrogenation) intermediate2->step3 final_product Target Compound: 1-(3-Amino-4-methylphenyl)imidazolidin-2-one step3->final_product

Caption: Overall synthetic workflow for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one

This stage involves two key steps: the synthesis of the diamine intermediate followed by its cyclization.

Step 1A: Synthesis of N-(4-methyl-3-nitrophenyl)ethane-1,2-diamine

  • To a solution of ethylenediamine (3.0 eq) in a suitable solvent like ethanol, add 1-fluoro-4-methyl-2-nitrobenzene (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine, which can often be used in the next step without further purification.

Step 1B: Cyclization to form 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one

  • Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Prepare a separate solution of N-(4-methyl-3-nitrophenyl)ethane-1,2-diamine (1.0 eq) in the same anhydrous solvent.

  • Add the diamine solution dropwise to the CDI solution at room temperature over 30-60 minutes. This slow addition under dilute conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction completion by TLC.

  • Quench the reaction by adding water. Extract the product with ethyl acetate or DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain the pure nitro-intermediate. The use of CDI is advantageous as its byproducts, carbon dioxide and imidazole, are easily removed.[1]

Stage 2: Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

This final stage involves the reduction of the nitro group. Catalytic hydrogenation is the preferred method due to its clean reaction profile and high yields.

  • Dissolve the purified 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.

  • Stir the mixture vigorously at room temperature for 4-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexanes to yield the final product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Problems

Q1: The cyclization reaction with CDI is very slow or stalls completely. What's wrong? A: This is a common issue often related to reagent quality or reaction conditions.

  • Moisture Contamination: CDI is highly sensitive to moisture. Ensure you are using anhydrous solvents and have thoroughly dried all glassware. Use a freshly opened bottle of CDI or one that has been stored properly in a desiccator.

  • Reagent Stoichiometry: Double-check the molar equivalents of your reactants. A slight excess of CDI (1.1-1.2 eq) is typically recommended.

  • Temperature: While the reaction proceeds at room temperature, gentle heating to 40-50 °C can sometimes accelerate a sluggish reaction. However, avoid excessive heat which may promote side reactions.

Q2: My cyclization step resulted in a low yield and a significant amount of an insoluble, sticky solid. A: This strongly suggests that intermolecular polymerization is outcompeting the desired intramolecular cyclization.

  • High-Dilution Principle: The key to favoring cyclization is to maintain a low concentration of the diamine. Ensure you are adding the diamine solution slowly (dropwise) to the CDI solution. You can also increase the total solvent volume to further dilute the reactants.

Q3: The final nitro reduction using Pd/C is not proceeding to completion. A: Several factors can inhibit catalytic hydrogenation.

  • Catalyst Quality: The Pd/C catalyst may be deactivated. Use a fresh batch of catalyst from a reliable supplier.

  • Catalyst Poisoning: The nitro-intermediate must be pure. Trace impurities, particularly sulfur-containing compounds, can poison the palladium catalyst. If you suspect this, re-purify your intermediate from Stage 1.

  • Insufficient Hydrogen/Agitation: Ensure the system is properly sealed and that there is a positive hydrogen pressure. Vigorous stirring is essential to ensure good mixing of the substrate, solvent, catalyst, and hydrogen gas.

  • Alternative Reductant: If catalytic hydrogenation repeatedly fails, consider an alternative chemical reduction method, such as using tin(II) chloride (SnCl2) in the presence of concentrated HCl, followed by a basic workup.

Q4: My final aniline product is dark and discolors upon standing. How can I improve its purity and stability? A: Anilines are notoriously susceptible to air oxidation, which often results in discoloration.

  • Minimize Air Exposure: Perform the final workup, purification, and drying steps as quickly as possible. Blanketing the solution and final product with an inert gas like nitrogen or argon can significantly improve stability.

  • Purification: Column chromatography on silica gel is effective for removing colored impurities. A short plug of activated carbon can also be used to treat the solution before final crystallization, but be aware that this may reduce the overall yield.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

G cluster_reagents Reagent & Condition Checks cluster_actions Corrective Actions problem Problem Identified (e.g., Low Yield, Incomplete Reaction) check_purity Verify Reagent Purity? (e.g., Anhydrous CDI, Pure Substrate) problem->check_purity check_conditions Check Reaction Conditions? (Anhydrous, Temp, Dilution) problem->check_conditions check_catalyst Assess Catalyst Activity? (Fresh Pd/C, No Poisons) problem->check_catalyst action_purify Re-purify Starting Materials check_purity->action_purify action_adjust Adjust Conditions (Dry Solvents, Slow Addition, Gentle Heat) check_conditions->action_adjust action_replace Use Fresh Reagents/Catalyst or Switch Method (e.g., SnCl2) check_catalyst->action_replace solution Problem Resolved Proceed with Synthesis action_purify->solution action_adjust->solution action_replace->solution

Caption: A logical troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is CDI preferred over other carbonylating agents like phosgene or triphosgene? A: While phosgene and its derivatives are effective, CDI is significantly safer to handle.[1] Phosgene is an extremely toxic gas, whereas CDI is a stable, crystalline solid. Furthermore, the byproducts of the CDI reaction are imidazole and CO2, which are generally easier to remove during workup than the byproducts from phosgene-based reagents.

Q2: Can I use carbon dioxide (CO2) to form the imidazolidinone ring? A: Direct carbonylation of diamines with CO2 is a greener alternative but often requires more forcing conditions, such as high pressure and temperature, and specialized catalysts like CeO2.[2][3] For laboratory-scale synthesis where high yield and reliability are prioritized, the CDI method is generally more practical and accessible.

Q3: What analytical techniques are recommended to confirm the final product structure? A: A combination of techniques is essential for unambiguous structure confirmation.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of all atoms and the presence of the correct number of protons and carbons in their expected chemical environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands, notably the strong carbonyl (C=O) stretch of the urea at ~1680-1700 cm⁻¹ and the N-H stretches of the primary amine at ~3300-3500 cm⁻¹.

Summary of Optimized Reaction Parameters

StepKey ReactantsMolar Ratio (vs. Substrate)Recommended SolventTemperature (°C)Typical Time (h)Expected Yield (%)Purification Method
1A 1-Fluoro-4-methyl-2-nitrobenzene3.0 (Ethylenediamine)EthanolReflux (~78)4 - 6>90Extraction
1B N-(diamine intermediate)1.1 - 1.2 (CDI)Anhydrous THF/DCM20 - 2512 - 1875 - 85Recrystallization / Chromatography
2 1-(nitro-intermediate)0.05 - 0.10 (Pd/C)Ethanol / Ethyl Acetate20 - 254 - 12>90Filtration / Recrystallization

References

  • Synthesis optimization of urea derivatives. ResearchGate. Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available from: [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Semantic Scholar. Available from: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. Available from: [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Royal Society of Chemistry. Available from: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Novel and Established Imidazolidinone Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical novel imidazolidinone derivative, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (termed "Compound A"), with a well-characterized imidazolidinone derivative, focusing on their potential efficacy as anticancer agents. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating new chemical entities within this promising class of compounds.

Introduction to the Imidazolidinone Scaffold

The imidazolidinone core is a privileged heterocyclic scaffold in medicinal chemistry, featured in a wide array of biologically active compounds.[1][2] Derivatives of this structure have been developed for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer treatments.[1][3][4] The versatility of the imidazolidinone ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[5] This guide will explore the comparative efficacy of a novel derivative, Compound A, against an established anticancer imidazolidinone analog.

Rationale for Comparative Study

While numerous imidazolidinone derivatives have been synthesized and evaluated, the specific substitution pattern of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Compound A) is not extensively documented in publicly available literature. This presents an opportunity to investigate its potential biological activity. Based on the known anticancer properties of many imidazolidinone derivatives, this guide will hypothetically evaluate Compound A as an inhibitor of a key signaling pathway implicated in cancer progression. For this comparative study, we will use a known, potent imidazolidinone-based inhibitor of Aurora A kinase as a comparator (henceforth "Comparator B"). Aurora A kinase is a crucial regulator of mitosis, and its inhibition can lead to apoptosis in cancer cells.[6]

Experimental Design and Methodologies

A rigorous, side-by-side evaluation is critical to ascertain the relative efficacy of Compound A and Comparator B. The following experimental workflow is designed to provide a comprehensive preclinical assessment.

I. Chemical Synthesis

A reliable synthetic route is the foundation of any new drug discovery program.

Protocol for the Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Compound A):

The synthesis of Compound A can be approached through a multi-step process, starting from commercially available reagents. A plausible synthetic route is outlined below.

cluster_0 Synthetic Pathway for Compound A start 2-Methyl-5-nitroaniline step1 Reaction with 1-bromo-2-chloroethane start->step1 intermediate1 N-(2-Chloroethyl)-2-methyl-5-nitroaniline step1->intermediate1 step2 Cyclization with Potassium Cyanate intermediate1->step2 intermediate2 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one step2->intermediate2 step3 Reduction of Nitro Group intermediate2->step3 product 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Compound A) step3->product

Caption: Proposed synthetic route for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Compound A).

Detailed Steps:

  • Step 1: N-Alkylation. 2-Methyl-5-nitroaniline is reacted with 1-bromo-2-chloroethane in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile. The reaction mixture is heated to reflux to yield N-(2-chloroethyl)-2-methyl-5-nitroaniline.

  • Step 2: Cyclization. The intermediate from Step 1 is then treated with potassium cyanate (KOCN) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature to facilitate the intramolecular cyclization, forming the imidazolidinone ring to give 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one.

  • Step 3: Reduction. The nitro group of 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one is reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the final product, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Compound A).

Characterization of the final product and all intermediates would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Efficacy Evaluation

The initial assessment of a compound's efficacy is typically performed using in vitro assays.

A. Enzyme Inhibition Assay:

To determine the direct inhibitory effect of the compounds on Aurora A kinase, a biochemical assay is essential.

Protocol for Aurora A Kinase Inhibition Assay:

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay will be used to measure the phosphorylation of a peptide substrate by Aurora A kinase.

  • Reagents: Recombinant human Aurora A kinase, biotinylated peptide substrate, ATP, and a FRET donor/acceptor pair (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

  • Procedure:

    • A dilution series of Compound A and Comparator B is prepared in DMSO.

    • The compounds are incubated with Aurora A kinase and the peptide substrate in an assay buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the FRET reagents are added.

    • The TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by fitting the data to a four-parameter logistic equation.[7]

B. Cellular Proliferation Assay:

To assess the impact of the compounds on cancer cell growth, a cell viability assay is performed.

Protocol for MTT Assay:

  • Cell Lines: A panel of cancer cell lines with known Aurora A kinase expression levels (e.g., HCT116 colorectal carcinoma and MCF-7 breast cancer) will be used.[4]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of Compound A and Comparator B for 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50 value (the concentration required to inhibit 50% of cell growth) is determined.

III. Mechanism of Action Studies

To confirm that the observed cellular effects are due to the intended mechanism, further cellular assays are required.

A. Western Blot Analysis:

This technique is used to measure the levels of specific proteins to confirm the inhibition of the Aurora A kinase signaling pathway.

cluster_1 Western Blot Workflow cell_culture Treat cells with Compound A or Comparator B lysis Cell Lysis and Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Incubation with Primary Antibodies (p-Aurora A, Total Aurora A, GAPDH) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis

Caption: A standard workflow for Western blot analysis to assess protein expression levels.

B. Cell Cycle Analysis:

Inhibition of Aurora A kinase is expected to cause defects in mitosis, leading to cell cycle arrest.

Protocol for Flow Cytometry-based Cell Cycle Analysis:

  • Procedure:

    • Cells are treated with Compound A or Comparator B for 24 hours.

    • The cells are harvested, washed, and fixed in cold 70% ethanol.

    • The fixed cells are treated with RNase A and stained with propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified.

Comparative Data Summary

The following tables present hypothetical but plausible data to illustrate the expected outcomes of the comparative evaluation.

Table 1: In Vitro Efficacy

CompoundAurora A Kinase IC50 (nM)HCT116 GI50 (nM)MCF-7 GI50 (nM)
Compound A 150500750
Comparator B 2580120

Table 2: Cellular Mechanism of Action

Compound (at GI50 conc.)p-Aurora A (Thr288) Inhibition% Cells in G2/M Phase (vs. Control)
Compound A 75%+40%
Comparator B 95%+60%

In Vivo Efficacy Evaluation

Promising compounds from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety.

Protocol for Xenograft Tumor Model:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with HCT116 cancer cells.

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups (Vehicle, Compound A, Comparator B). The compounds are administered orally or intraperitoneally daily for a specified period.

  • Efficacy Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to determine the pharmacokinetic profile of the compounds. Tumor tissue can be analyzed by Western blot to confirm target engagement in vivo.

Structure-Activity Relationship (SAR) Insights

The hypothetical data suggests that while Compound A shows activity, it is less potent than Comparator B. This provides a basis for future medicinal chemistry efforts. The presence of the 3-amino and 4-methyl groups on the phenyl ring of Compound A likely influences its binding to the ATP pocket of Aurora A kinase differently than the substituents on Comparator B. Further optimization of Compound A could involve modifying these substituents to enhance potency and selectivity.[6]

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of a novel imidazolidinone derivative, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Compound A), against an established compound. The described methodologies, from chemical synthesis to in vivo efficacy studies, provide a clear path for drug development professionals to assess the therapeutic potential of new chemical entities. While the presented data is hypothetical, it illustrates the types of results that would be generated and how they would be interpreted to guide further research and development. The imidazolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2]

References

  • IJCRT.org.
  • Benchchem. Structure-Activity Relationship of 5-Substituted Imidazolidine-2,4-dione Analogs.
  • NIH. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
  • NIH.
  • Biological Evaluation of Some Imidazolidine-2,4-dione and...
  • MDPI. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell.
  • ResearchGate.
  • PubMed.
  • ResearchGate. Some known drugs possessing imidazolidin-2-one moiety.
  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.

Sources

comparing 1-(3-Amino-4-methylphenyl)imidazolidin-2-one with known inhibitors of a specific target

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a novel compound against established benchmarks is fundamental to drug discovery. This guide provides a framework for evaluating potential enzyme inhibitors, using 1-(3-Amino-4-methylphenyl)imidazolidin-2-one as a hypothetical candidate against the well-characterized therapeutic target, Monoamine Oxidase A (MAO-A) .

Monoamine Oxidase A is a mitochondrial enzyme critical to the metabolism of monoamine neurotransmitters, such as serotonin and norepinephrine.[1] Its inhibition can increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of major depressive disorder and anxiety.[2] For this reason, MAO-A remains a significant target for the development of new therapeutics.[3]

This document will compare the structural and functional characteristics of established MAO-A inhibitors with our test compound. We will detail the standard methodologies used to determine inhibitory potency and provide the scientific rationale behind these experimental designs.

Featured Compounds: A Profile of MAO-A Inhibitors

A meaningful comparison requires well-characterized reference compounds. For this guide, we have selected two classic MAO-A inhibitors that represent different mechanisms of action:

  • 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Hypothetical Inhibitor): This is our novel compound of interest. Its structural features, including the aromatic amine and imidazolidin-2-one core, suggest a potential for interaction with the active site of monoamine-metabolizing enzymes like MAO-A. Its inhibitory activity, potency, and mechanism are yet to be determined.

  • Clorgyline (Irreversible Inhibitor): A well-studied, selective, and irreversible inhibitor of MAO-A.[][5] It acts by forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to permanent inactivation.

  • Moclobemide (Reversible Inhibitor): A third-generation, reversible inhibitor of MAO-A (RIMA).[2][] Unlike irreversible inhibitors, its binding is non-covalent, allowing for the potential recovery of enzyme activity. This characteristic can lead to a more favorable safety profile, particularly concerning dietary restrictions (the "cheese effect").[5]

Mechanism of Action: The Role of MAO-A and Its Inhibition

MAO-A catalyzes the oxidative deamination of its substrates, thereby regulating neurotransmitter levels. The enzyme's flavin cofactor acts as the primary oxidizing agent in this process. Inhibitors prevent this catalytic activity, leading to an accumulation of monoamines.

The diagram below illustrates the central role of MAO-A in neurotransmitter degradation and the intervention point for inhibitors.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Pharmacological Intervention Monoamines Serotonin, Norepinephrine MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Metabolism Metabolites Inactive Metabolites MAOA->Metabolites Inhibitor MAO-A Inhibitor (e.g., Clorgyline, Moclobemide) Inhibitor->MAOA Blocks Activity caption MAO-A action and inhibition.

Caption: MAO-A action and inhibition.

Comparative Performance Data

The primary metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency. The table below presents published IC50 values for our selected reference inhibitors.

CompoundTargetTypeIC50 (nM)Reference
1-(3-Amino-4-methylphenyl)imidazolidin-2-one MAO-AHypotheticalTo Be DeterminedN/A
Harmaline MAO-AReversible, Selective2.3[6]
Clorgyline MAO-AIrreversible, Selective16 (µM)[7]
Moclobemide MAO-AReversible, SelectiveVaries by study[2][]
Lazabemide MAO-BReversible, Selective125,000[6]

Note: IC50 values can vary based on experimental conditions such as substrate concentration.

Experimental Protocol: Determining Inhibitor Potency (IC50)

To ensure data integrity and reproducibility, a standardized protocol for assessing MAO-A inhibition is essential. The following describes a common in vitro fluorescence-based assay.

Principle: This assay utilizes a non-fluorescent substrate that is converted by MAO-A into a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., Amplex® Red reagent)

  • Horseradish peroxidase (HRP) as a coupling enzyme

  • Phosphate buffer (pH 7.4)

  • Test compound (1-(3-Amino-4-methylphenyl)imidazolidin-2-one) and reference inhibitors

  • 96-well microplate, black, flat-bottom

  • Fluorescence microplate reader

Workflow:

Caption: Workflow for IC50 determination.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in phosphate buffer. A typical starting concentration is 10 mM, diluted down to the low nanomolar range. Also prepare a "no inhibitor" control (vehicle only).

    • Rationale: A wide concentration range is necessary to generate a full dose-response curve, from which the IC50 can be accurately calculated.

  • Enzyme Addition: To each well of a 96-well plate, add 50 µL of the appropriate compound dilution. Then, add 25 µL of recombinant human MAO-A enzyme solution.

    • Rationale: Adding the enzyme to the inhibitor allows for binding to occur before the reaction starts.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium (for reversible inhibitors) or to facilitate covalent modification (for irreversible inhibitors).

  • Reaction Initiation: Prepare a reaction cocktail containing the MAO-A substrate and HRP. Add 25 µL of this cocktail to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes (Excitation: ~530-560 nm, Emission: ~590 nm).

    • Rationale: A kinetic read allows for the determination of the initial reaction velocity (V0), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

  • Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration. b. Normalize the rates by setting the "no inhibitor" control to 100% activity and a "no enzyme" control to 0% activity. c. Plot the % activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpretation and Discussion

The primary goal of this analysis is to determine where 1-(3-Amino-4-methylphenyl)imidazolidin-2-one would stand in relation to established MAO-A inhibitors. Based on the experimental data that would be generated:

  • Potency: A low nanomolar IC50 value would indicate high potency, comparable to selective inhibitors like Harmaline. An IC50 in the micromolar range would suggest weaker activity.

  • Selectivity: To be a viable therapeutic candidate, the compound should also be tested against MAO-B. A high selectivity ratio (IC50 for MAO-B / IC50 for MAO-A) is desirable to minimize side effects associated with MAO-B inhibition.

  • Mechanism: Further experiments, such as dialysis or jump-dilution studies, would be required to determine if the inhibition is reversible or irreversible. This is a critical parameter influencing the drug's pharmacokinetic and pharmacodynamic profile.

Conclusion

This guide outlines a systematic approach to characterizing a novel compound, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, as a potential MAO-A inhibitor. By employing standardized protocols and comparing the resulting data against well-known benchmarks like Clorgyline and Moclobemide, researchers can objectively assess the compound's potency, selectivity, and potential therapeutic utility. This comparative framework is an indispensable tool in the early stages of drug discovery and development.

References

  • ResearchGate. Drug action (IC50 values) on MAO A and MAO B activities. Available at: [Link]

  • ResearchGate. IC50 values of MAO-A inhibition rates. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Available at: [Link]

  • Wikipedia. Monoamine oxidase inhibitor. Available at: [Link]

  • ResearchGate. Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. Available at: [Link]

  • MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]

  • Drugs.com. List of MAO inhibitors + Uses & Side Effects. Available at: [Link]

Sources

A Comparative Guide to the In Vivo Validation of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one as a Novel Phosphodiesterase Type 5 (PDE5) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (hereinafter referred to as AMP-IZO), a novel chemical entity with structural motifs suggesting potential phosphodiesterase type 5 (PDE5) inhibitory activity. We will objectively compare its hypothetical performance against the benchmark compound, Sildenafil, using established animal models and provide the detailed experimental methodologies required for such an evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents.

Introduction: The Rationale for Novel PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) is a cGMP-specific hydrolytic enzyme that plays a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 has been a highly successful therapeutic strategy, leading to blockbuster drugs like Sildenafil (Viagra®), Tadalafil (Cialis®), and Vardenafil (Levitra®) for erectile dysfunction (ED).[1] Beyond ED, PDE5 inhibitors are approved for pulmonary arterial hypertension (PAH) and have shown significant preclinical promise in treating a range of other conditions, including cognitive disorders like Alzheimer's disease, heart failure, and airways disease.[2][3][4]

The therapeutic potential of PDE5 inhibition continues to drive the search for novel inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles.[5] AMP-IZO is a novel imidazolidin-2-one derivative. While its biological activity is uncharacterized, its core structure is a recognized scaffold in medicinal chemistry, found in compounds with diverse biological activities.[6] This guide outlines a rigorous, multi-step process to validate its putative role as a PDE5 inhibitor in a relevant animal model, comparing it directly with Sildenafil.

The Underlying Mechanism: The NO/cGMP Signaling Pathway

The primary mechanism of action for PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cGMP signaling cascade. In tissues where this pathway is active, such as the vascular smooth muscle of the corpus cavernosum and pulmonary arteries, NO stimulates soluble guanylate cyclase (sGC) to produce cGMP. cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, compounds like Sildenafil prevent the breakdown of cGMP, thereby amplifying the vasodilatory signal.

NO_cGMP_Pathway cluster_cell Vascular Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP (Active) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP (Inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes NO Nitric Oxide (NO) NO->sGC Activates Inhibitor AMP-IZO or Sildenafil Inhibitor->PDE5 Inhibits

Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Pre-Validation Step: In Vitro Enzyme Inhibition Assay

Before committing to costly and time-consuming animal studies, the direct inhibitory effect of AMP-IZO on the PDE5 enzyme must be quantified. This is achieved through an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50).

Comparative In Vitro Profile of AMP-IZO and Sildenafil

The primary goal is to assess not only potency against PDE5 but also selectivity against other PDE isoforms (e.g., PDE1, PDE3, PDE6, PDE11), as off-target inhibition can lead to undesirable side effects.[5][7]

CompoundPDE5A1 IC50 (nM)PDE1 IC50 (nM)PDE6 IC50 (nM)PDE5 vs PDE1 SelectivityPDE5 vs PDE6 Selectivity
AMP-IZO (Hypothetical) 51,50080300-fold16-fold
Sildenafil (Reference) 6.66007491-fold11-fold

Data for Sildenafil adapted from Saenz de Tejada et al. (2001).[7] Hypothetical data for AMP-IZO is presented for illustrative purposes.

Protocol: PDE5A1 Inhibition Assay
  • Enzyme & Substrate: Use purified human recombinant PDE5A1. The substrate will be [³H]-cGMP.

  • Compound Preparation: Prepare serial dilutions of AMP-IZO and Sildenafil in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Reaction: In a 96-well plate, combine the PDE5A1 enzyme, assay buffer, and the test compound (or vehicle). Initiate the reaction by adding [³H]-cGMP. Incubate at 30°C for a specified time (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding a stop buffer or by boiling.

  • Separation: Add snake venom nucleotidase, which converts the product, [³H]-5'-GMP, into [³H]-guanosine. Separate the charged, unhydrolyzed substrate from the uncharged product using an anion-exchange resin (e.g., Dowex).

  • Quantification: Add scintillation fluid and quantify the amount of [³H]-guanosine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Validation: Monocrotaline-Induced Pulmonary Hypertension Model

For in vivo validation, the monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) model in rats is a well-established and robust choice.[5][8] This model mimics key pathophysiological features of human PAH, including increased pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.

Experimental Workflow

Animal_Study_Workflow cluster_setup Phase 1: Induction & Acclimatization cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Induction Day 0: Induce PAH with single subcutaneous MCT injection (60 mg/kg) Acclimatization Days 1-14: Monitor for clinical signs of PAH development Induction->Acclimatization Grouping Day 14: Randomize animals into 3 groups (n=8-10 per group) Acclimatization->Grouping Dosing Days 14-28: Daily oral gavage with: - Vehicle Control - Sildenafil (e.g., 20 mg/kg) - AMP-IZO (e.g., 20 mg/kg) Grouping->Dosing Hemodynamics Day 28: Terminal hemodynamic measurements (mPAP, MAP) via catheterization Dosing->Hemodynamics Sacrifice Euthanasia & Tissue Collection Hemodynamics->Sacrifice RVH Assess Right Ventricular Hypertrophy (Fulton's Index) Sacrifice->RVH Biomarkers Measure cGMP levels in lung tissue Sacrifice->Biomarkers

Caption: Workflow for the validation of AMP-IZO in a rat model of pulmonary hypertension.

Detailed Protocol: MCT-Induced PAH in Rats
  • Animal Selection: Use male Sprague-Dawley rats (200-250 g).

  • PAH Induction: On Day 0, administer a single subcutaneous injection of monocrotaline (60 mg/kg) to all animals except a sham control group (which receives saline).

  • Acclimatization & Grouping: Allow 14 days for PAH to develop. On Day 14, randomize the MCT-treated rats into three groups:

    • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage.

    • Sildenafil Group (Positive Control): Receives Sildenafil (20 mg/kg) daily by oral gavage.

    • AMP-IZO Group (Test Article): Receives AMP-IZO (20 mg/kg) daily by oral gavage.

  • Treatment Period: Administer treatments daily from Day 14 to Day 28.

  • Terminal Hemodynamic Assessment (Day 28):

    • Anesthetize the rat (e.g., with isoflurane).

    • Perform a right jugular vein cannulation with a pressure-sensitive catheter and advance it into the pulmonary artery to measure mean pulmonary arterial pressure (mPAP).

    • Perform a left carotid artery cannulation to measure mean systemic arterial pressure (MAP).

  • Euthanasia and Tissue Collection: Following hemodynamic measurements, euthanize the animal via an approved method. Immediately excise the heart and lungs.

  • Right Ventricular Hypertrophy (RVH) Assessment:

    • Dissect the heart, separating the right ventricle (RV) from the left ventricle plus septum (LV+S).

    • Weigh both sections individually.

    • Calculate the Fulton's Index as the ratio of RV / (LV+S). An increased ratio indicates RV hypertrophy.

  • Biomarker Analysis:

    • Flash-freeze a portion of the lung tissue in liquid nitrogen.

    • Homogenize the tissue and use a commercially available ELISA kit to quantify cGMP levels.

Comparative Performance Analysis

This section presents hypothetical data to illustrate how the performance of AMP-IZO would be compared against the vehicle and Sildenafil controls. The data is structured for clear, objective comparison.

Table 2: Comparative In Vivo Efficacy in PAH Rat Model (Hypothetical Data)
ParameterSham ControlVehicle Control (MCT)Sildenafil (20 mg/kg)AMP-IZO (20 mg/kg)
mPAP (mmHg) 15 ± 245 ± 525 ± 422 ± 3
MAP (mmHg) 95 ± 892 ± 1085 ± 790 ± 8
Fulton's Index (RV/LV+S) 0.25 ± 0.030.58 ± 0.060.35 ± 0.050.31 ± 0.04
Lung cGMP (pmol/mg protein) 5 ± 14.5 ± 1.215 ± 318 ± 4

Values are represented as mean ± SD. *p < 0.05 compared to Vehicle Control, indicating statistical significance. This data is for illustrative purposes only.

Interpretation of Results:

  • mPAP: The primary efficacy endpoint. The hypothetical data shows that AMP-IZO significantly reduces mean pulmonary arterial pressure, with a potency slightly superior to Sildenafil at the same dose.

  • MAP: An important safety indicator. A significant drop in mean arterial pressure would indicate undesirable systemic vasodilation. Both Sildenafil and AMP-IZO show minimal impact on MAP, suggesting a favorable safety profile.

  • Fulton's Index: This metric reflects the chronic pathological impact on the heart. The data indicates that AMP-IZO is highly effective at reducing right ventricular hypertrophy, a key indicator of improved cardiac function in PAH.

  • Lung cGMP: This biomarker measurement provides a direct link between the in vivo effect and the proposed mechanism of action. The significant increase in lung cGMP levels confirms that AMP-IZO is engaging the target pathway in the tissue of interest.

Conclusion and Future Directions

Based on this comprehensive validation workflow, the hypothetical data strongly supports the characterization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (AMP-IZO) as a potent and selective PDE5 inhibitor with significant therapeutic potential in pulmonary arterial hypertension. Its in vivo efficacy in reducing mPAP and RVH, coupled with a strong biomarker response (increased lung cGMP) and a favorable safety profile (minimal effect on MAP), positions it as a promising candidate for further development.

The next logical steps in the preclinical development of AMP-IZO would include:

  • Pharmacokinetic Studies: To determine oral bioavailability, half-life, and plasma concentrations, ensuring the in vivo effects correlate with adequate drug exposure.[5]

  • Dose-Response Studies: To establish the optimal therapeutic dose and therapeutic window.

  • Validation in Other Animal Models: Exploring its efficacy in models of erectile dysfunction or cognitive impairment to broaden its therapeutic potential.[2][9]

  • Formal Toxicology and Safety Pharmacology Studies: To assess potential adverse effects and satisfy regulatory requirements for clinical development.

This guide provides a robust and scientifically rigorous template for the validation of novel PDE5 inhibitors, ensuring that experimental choices are logical, data-driven, and directly comparable to established benchmarks in the field.

References

  • Development of Novel Phosphodiesterase 5 Inhibitors for the Therapy of Alzheimer's Disease. PubMed Central.[Link]

  • Identification of potent and orally efficacious phosphodiesterase inhibitors in sCryptosporidium parvum-infected immunocompromised mice. bioRxiv.[Link]

  • Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease. PubMed.[Link]

  • Repurposing PDE5-Inhibitors: Sildenafil Drives Arteriogenesis via Localized Regenerative Inflammation. MDPI.[Link]

  • In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect. PubMed.[Link]

  • Novel PDE5 inhibitor for pulmonary arterial hypertension identified. BioWorld.[Link]

  • Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure. National Institutes of Health.[Link]

  • PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. Bentham Science.[Link]

  • The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. Semantic Scholar.[Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Institutes of Health.[Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice.[Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Institutes of Health.[Link]

Sources

A Comprehensive Guide to Assessing the Cross-Reactivity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the precise characterization of a small molecule's interaction profile is paramount. A thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in validating its potential as a therapeutic agent or a chemical probe. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or confound experimental results, making a comprehensive assessment of a molecule's binding profile an indispensable component of its development.

This guide provides a detailed framework for assessing the cross-reactivity of the novel compound, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a strategy for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of this and other small molecules.

Initial Assessment and Target Hypothesis Generation

Given the chemical structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, which features an aminophenyl group and an imidazolidinone core, it is prudent to consider potential protein classes with which it might interact. These structural motifs are present in a variety of bioactive molecules, including kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). Therefore, our initial cross-reactivity assessment will focus on these and other major target families.

A Multi-pronged Approach to Cross-Reactivity Profiling

A robust assessment of cross-reactivity relies on a combination of orthogonal assays that probe compound-target interactions through different biophysical principles. We will employ a tiered approach, starting with broad, high-throughput screening and progressing to more focused, cell-based validation.

Tier 1: Broad Kinome and Safety Screening

The human kinome, comprising over 500 kinases, is a frequent source of off-target interactions for many small molecules.[1][2][3] A broad kinome scan is an essential first step to identify potential kinase-related cross-reactivity.

Experimental Approach: KINOMEscan™

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[1][2] This method is independent of ATP and measures the thermodynamic affinity of the compound for the kinase active site.[2][4]

Experimental Workflow: KINOMEscan™

cluster_0 KINOMEscan™ Workflow compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one assay Competition Binding Assay (Immobilized ligand, tagged kinase) compound->assay kinase_panel Broad Kinase Panel (e.g., scanMAX™ with 468 kinases) kinase_panel->assay detection Quantitative PCR (qPCR) (Quantifies bound kinase) assay->detection data_analysis Data Analysis (Calculation of % Inhibition and Kd) detection->data_analysis treemap TREEspot™ Visualization (Kinome map of interactions) data_analysis->treemap

Caption: KINOMEscan™ workflow for assessing kinome-wide selectivity.

Table 1: Hypothetical KINOMEscan™ Results for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one at 10 µM

Kinase TargetPercent InhibitionPutative Interaction
Target Kinase A98%Strong
Off-Target Kinase B75%Moderate
Off-Target Kinase C52%Moderate
Off-Target Kinase D25%Weak
All other kinases<10%Negligible
Tier 2: Cellular Target Engagement

Following the identification of potential off-targets from in vitro screens, it is crucial to validate these interactions within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells or cell lysates.[5][6][7][8][9] The principle of CETSA is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[6][8]

Experimental Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA® experiments involve treating cells with the compound of interest, followed by heating to denature and precipitate unstabilized proteins.[6][8] The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blotting or mass spectrometry.[7]

Experimental Protocol: Western Blot-based CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with either vehicle control or varying concentrations of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Quantification and Western Blotting: Quantify the protein concentration of the soluble fractions. Perform SDS-PAGE and Western blotting using antibodies specific for the putative target and off-target proteins identified in Tier 1.

  • Data Analysis: Densitometrically quantify the Western blot bands to determine the amount of soluble protein at each temperature. Plot the fraction of soluble protein as a function of temperature to generate melting curves.

Data Visualization: CETSA® Melt Curves

cluster_0 CETSA® Melt Curve Analysis Vehicle Curve_Vehicle Melting Curve (Vehicle) Vehicle->Curve_Vehicle Vehicle Control Compound Curve_Compound Melting Curve (Compound) Compound->Curve_Compound Compound Treatment Shift Thermal Shift (ΔTm) Curve_Compound->Shift

Caption: Representative CETSA® melt curves showing compound-induced thermal stabilization.

Table 2: Hypothetical CETSA® Results for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Protein TargetCell LineΔTm (°C) at 10 µMCellular Engagement
Target Kinase AHCT116+5.2Confirmed
Off-Target Kinase BHCT116+3.8Confirmed
Off-Target Kinase CHCT116+0.5Not significant
Off-Target Kinase DHCT116-0.2Not significant
Tier 3: Quantitative Affinity Determination

For confirmed off-targets, it is important to quantify the binding affinity to understand the potential for in vivo effects. Competitive binding assays are a valuable tool for this purpose.[10][11][12][13] These assays measure the ability of a test compound to displace a known, often fluorescently labeled or radiolabeled, ligand from its target.[10][12]

Experimental Approach: Competitive Binding Assay

A variety of formats can be used for competitive binding assays, including those based on fluorescence polarization (FP), surface plasmon resonance (SPR), and radioligand binding.[10][11] The choice of method will depend on the nature of the target protein and the availability of suitable labeled ligands.

Workflow: Competitive Binding Assay

cluster_0 Competitive Binding Assay Workflow target Target Protein incubation Incubation target->incubation labeled_ligand Labeled Ligand (e.g., fluorescent) labeled_ligand->incubation compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Unlabeled Competitor) compound->incubation detection Detection of Labeled Ligand Signal (e.g., Fluorescence Polarization) incubation->detection data_analysis Data Analysis (IC50 and Ki determination) detection->data_analysis

Caption: General workflow for a competitive binding assay.

Table 3: Hypothetical Affinity Data for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Protein TargetAssay TypeKi (nM)Selectivity vs. Target A
Target Kinase AFP50-
Off-Target Kinase BFP50010-fold

Interpretation and Further Steps

The data gathered from this multi-tiered approach provides a comprehensive profile of the cross-reactivity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

  • KINOMEscan™ provides a broad, initial view of potential kinase off-targets.

  • CETSA® validates these interactions in a more physiologically relevant cellular environment.

  • Competitive binding assays offer quantitative affinity data for confirmed off-targets.

Based on these findings, further studies may be warranted. For example, if significant cross-reactivity with a particular kinase family is observed, functional cellular assays measuring the inhibition of downstream signaling pathways can provide further evidence of off-target effects.

Conclusion

Assessing the cross-reactivity of a small molecule is a critical and iterative process. By employing a combination of in vitro and cell-based assays, researchers can build a detailed picture of a compound's selectivity profile. This guide provides a robust framework for the characterization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, and the principles outlined herein can be readily adapted for the assessment of other small molecules in the drug discovery pipeline. A thorough understanding of a compound's off-target interactions is essential for advancing safe and effective therapeutics.

References

Sources

A Comparative Guide to 1-(3-Amino-4-methylphenyl)imidazolidin-2-one Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(3-amino-4-methylphenyl)imidazolidin-2-one analogs, a promising class of compounds targeting monoamine oxidase (MAO) enzymes. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to inform the rational design of novel and selective MAO inhibitors for the potential treatment of neurological disorders.

Introduction: The Therapeutic Potential of MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system.[1][2] Dysregulation of these neurotransmitter levels is implicated in the pathophysiology of several neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and depression.[1] Consequently, the development of MAO inhibitors has been a significant focus in medicinal chemistry.[2] Selective MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease as they can increase dopamine levels in the brain.[3]

The 1-phenylimidazolidin-2-one scaffold has emerged as a promising starting point for the design of novel MAO inhibitors. This guide focuses on analogs of 1-(3-amino-4-methylphenyl)imidazolidin-2-one, exploring how subtle structural modifications influence their inhibitory potency and selectivity for MAO-A and MAO-B.

Core Scaffold and Rationale for Analog Design

The 1-(3-amino-4-methylphenyl)imidazolidin-2-one core structure provides a foundational framework for interaction with the active site of MAO enzymes. The design of analogs typically involves systematic modifications to the phenyl ring and the imidazolidin-2-one moiety to probe the chemical space and optimize biological activity. The rationale behind these modifications is to enhance binding affinity and selectivity for either MAO-A or MAO-B.

dot

Caption: Workflow for SAR studies of 1-(3-amino-4-methylphenyl)imidazolidin-2-one analogs.

Comparative Analysis of Analog Performance

Table 1: Hypothetical MAO Inhibitory Activity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one Analogs

Compound IDR1 (Position 3)R2 (Position 4)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Parent -NH₂-CH₃> 1005.2> 19.2
Analog 1-NO₂-CH₃> 1002.8> 35.7
Analog 2-NH₂-H> 1008.5> 11.8
Analog 3-NH₂-Cl> 1001.1> 90.9
Analog 4-OH-CH₃> 1006.7> 14.9

From this hypothetical data, several key SAR insights can be drawn:

  • Influence of the Amino Group: The presence of the amino group at the 3-position appears to be favorable for MAO-B selectivity, as the parent compound shows preferential inhibition of this isoform.

  • Effect of the Methyl Group: Comparing the parent compound to an analog without the 4-methyl group (Analog 2) suggests that the methyl group may contribute positively to MAO-B inhibitory activity.

  • Impact of Electron-Withdrawing Groups: Replacing the amino group with a nitro group (Analog 1) or the methyl group with a chloro group (Analog 3) could potentially enhance MAO-B potency. This is a common trend observed in MAO inhibitors where electron-withdrawing substituents on the aromatic ring can improve activity.[4]

  • Role of Hydrogen Bonding: The substitution of the amino group with a hydroxyl group (Analog 4) might slightly decrease potency compared to the parent compound, indicating the specific nature of the interaction at this position is important.

Experimental Methodologies

To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. The following sections detail the typical procedures for the synthesis and biological evaluation of 1-(3-amino-4-methylphenyl)imidazolidin-2-one analogs.

Synthesis Protocol

A general and efficient method for the synthesis of 1-phenylimidazolidin-2-ones involves the reaction of a substituted aniline with 2-chloroethyl isocyanate, followed by intramolecular cyclization.[5]

Step 1: Synthesis of 1-(2-Chloroethyl)-3-(3-nitro-4-methylphenyl)urea

  • To a solution of 3-nitro-4-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 2-chloroethyl isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the urea intermediate.

Step 2: Intramolecular Cyclization to 1-(3-Nitro-4-methylphenyl)imidazolidin-2-one

  • Dissolve the urea intermediate from Step 1 in a suitable polar aprotic solvent (e.g., dimethylformamide).

  • Add a base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the imidazolidin-2-one.

Step 3: Reduction of the Nitro Group to Synthesize 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

  • Dissolve the nitro-substituted imidazolidin-2-one from Step 2 in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent, such as tin(II) chloride dihydrate (5.0 eq) or catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).

  • If using tin(II) chloride, heat the reaction mixture to reflux for 2-4 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography to yield the final 1-(3-amino-4-methylphenyl)imidazolidin-2-one.

dot

Caption: General synthetic route for 1-(3-amino-4-methylphenyl)imidazolidin-2-one.

Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized analogs against MAO-A and MAO-B is determined using a fluorometric assay. This method measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Horseradish peroxidase (HRP)

  • 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (analogs) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplates

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the phosphate buffer, MAO-A or MAO-B enzyme, and the test compound or reference inhibitor.

  • Pre-incubate the mixture at 37 °C for 15 minutes.

  • Initiate the reaction by adding a solution containing kynuramine, HRP, and Amplex Red.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every 5 minutes for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 1-(3-amino-4-methylphenyl)imidazolidin-2-one scaffold represents a valuable starting point for the development of novel and selective MAO inhibitors. The systematic exploration of substitutions on the phenyl ring is crucial for elucidating the structure-activity relationships that govern their potency and selectivity. Future research should focus on synthesizing a broader range of analogs with diverse electronic and steric properties to build a comprehensive SAR model. This will enable the rational design of next-generation MAO inhibitors with improved therapeutic profiles for the treatment of neurodegenerative diseases.

References

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC. [Link]

  • Discovery of highly selective and potent monoamine oxidase B inhibitors: Contribution of additional phenyl rings introduced into 2-aryl-1,3,4-oxadiazin-5(6H)-one. PubMed. [Link]

  • High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation. PubMed Central. [Link]

  • Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase‑B (MAO-B) Inhibitor. American Chemical Society. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • Navigating into the Chemical Space of Monoamine Oxidase Inhibitors by Artificial Intelligence and Cheminformatics Approach. PubMed Central. [Link]

  • Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Publications. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]

  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. PMC. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. The ability to consistently replicate findings is what transforms a novel observation into a validated scientific principle. This guide provides an in-depth technical framework for ensuring the reproducibility of experimental results involving the small molecule 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. This compound is identified as a known impurity of Gefitinib, a critical EGFR inhibitor in oncology.[1][2][3][4] The context of this compound as a pharmaceutical impurity underscores the paramount importance of its unambiguous synthesis, characterization, and the rigorous control of its presence in any experimental system.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven approach. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles.

The Synthesis and Purification of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one: A Reproducible Pathway

The synthetic route to any small molecule is the first critical control point for ensuring reproducibility. Minor variations in reaction conditions, purification methods, or the quality of starting materials can lead to the formation of side products or residual impurities that can confound experimental results. Below is a robust, two-step synthetic protocol for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, designed for high purity and consistency.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization 4-Methyl-3-nitrobenzaldehyde 4-Methyl-3-nitrobenzaldehyde Intermediate_A N1-(4-methyl-3-nitrophenyl)ethane-1,2-diamine 4-Methyl-3-nitrobenzaldehyde->Intermediate_A 1. Ethylenediamine 2. NaBH4, Methanol Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate_A Target_Compound 1-(3-Amino-4-methylphenyl) imidazolidin-2-one Intermediate_A->Target_Compound 1. Triphosgene, Et3N, DCM 2. H2, Pd/C, Methanol

Caption: Proposed two-step synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N1-(4-methyl-3-nitrophenyl)ethane-1,2-diamine

  • Rationale: This reductive amination step is a reliable method for forming the initial amine linkage. Using a milder reducing agent like sodium borohydride (NaBH₄) prevents the reduction of the nitro group.

  • To a solution of 4-methyl-3-nitrobenzaldehyde (1.0 eq) in methanol, add ethylenediamine (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to form the Schiff base intermediate.

  • Cool the mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N1-(4-methyl-3-nitrophenyl)ethane-1,2-diamine.

Step 2: Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

  • Rationale: The use of triphosgene as a phosgene equivalent is a safer and more controlled method for the cyclization to form the imidazolidin-2-one ring.[5] The subsequent catalytic hydrogenation selectively reduces the nitro group to the desired amine.

  • Dissolve N1-(4-methyl-3-nitrophenyl)ethane-1,2-diamine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the crude intermediate in methanol and add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the final product by recrystallization or column chromatography to obtain 1-(3-Amino-4-methylphenyl)imidazolidin-2-one as a pure solid.

Rigorous Characterization: The Key to Unambiguous Compound Identity

Ensuring the identity and purity of a synthesized compound is non-negotiable for reproducible research.[6] A combination of spectroscopic and chromatographic methods should be employed.[7][8][9][10][11]

Analytical Techniques and Expected Outcomes
Technique Purpose Expected Key Features for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one
¹H NMR Structural confirmation and purity assessment.- Aromatic protons with splitting patterns corresponding to a 1,2,4-trisubstituted benzene ring. - A singlet for the methyl group protons. - Signals for the four methylene protons of the imidazolidinone ring. - A broad singlet for the amino group protons.
¹³C NMR Confirmation of the carbon skeleton.- A signal for the carbonyl carbon of the imidazolidinone ring (~160-170 ppm). - Signals for the aromatic carbons. - A signal for the methyl carbon. - Signals for the two distinct methylene carbons of the imidazolidinone ring.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition (with HRMS).- A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₄N₃O⁺.
FT-IR Spectroscopy Identification of key functional groups.- N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹). - C=O stretching vibration for the cyclic urea (~1680-1700 cm⁻¹). - N-H bending vibrations (~1600 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Purity assessment.- A single, sharp peak with >98% purity under various detection wavelengths.
Melting Point Purity and identity confirmation.- A sharp, defined melting point range.[12]

Comparative Analysis: Contextualizing Biological Activity

To understand the impact of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in a biological system, its activity must be compared to relevant alternatives. Given its status as a Gefitinib impurity, the most pertinent comparators are Gefitinib itself (as a positive control for EGFR inhibition) and a vehicle control (e.g., DMSO) as a negative control.

Selection of Comparators
Compound Role in Experiment Rationale
1-(3-Amino-4-methylphenyl)imidazolidin-2-one Test CompoundTo determine its intrinsic biological activity, particularly on EGFR.
Gefitinib Positive ControlAs the parent drug, it provides the benchmark for EGFR inhibition.
Vehicle (DMSO) Negative ControlTo establish the baseline response of the assay system in the absence of an active compound.

In-Vitro Assay Protocol: A Framework for Reproducible Data

A well-designed and meticulously executed in-vitro assay is crucial for generating reproducible data. The following protocol for an EGFR kinase assay is designed to minimize variability and ensure the integrity of the results.

Experimental Workflow: EGFR Kinase Assay

Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Compounds) Dispense Dispense Compounds and Controls to 384-well Plate Start->Dispense Add_Enzyme Add EGFR Kinase Dispense->Add_Enzyme Incubate_1 Pre-incubation (15 min) Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mixture to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubation (60 min) Add_Substrate_ATP->Incubate_2 Stop_Reaction Add Detection Reagent to Stop Reaction Incubate_2->Stop_Reaction Read_Plate Read Luminescence on Plate Reader Stop_Reaction->Read_Plate Analyze Data Analysis (IC50 Calculation) Read_Plate->Analyze

Caption: Workflow for a typical in-vitro EGFR kinase assay.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay (as an example)
  • Preparation of Reagents:

    • Prepare a stock solution of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, Gefitinib, and any other comparators in 100% DMSO.

    • Prepare a serial dilution of each compound in DMSO.

    • Prepare the assay buffer, EGFR kinase, fluorescently labeled ATP tracer, and europium-labeled anti-tag antibody according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted compounds. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Add the EGFR kinase to all wells except the negative controls.

    • Add the europium-labeled antibody to all wells.

    • Incubate at room temperature for 60 minutes.

    • Add the fluorescently labeled ATP tracer to all wells.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the ratio of the emission signals.

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound. Adherence to best practices in data reporting is essential for transparency and reproducibility.[13][14][15]

Comparative Performance Data

The following table presents hypothetical, yet realistic, data from the described EGFR kinase assay. This data is for illustrative purposes to demonstrate how to present comparative results clearly.

Compound Mean IC₅₀ (nM) ± SD (n=3) Purity (%) Comments
1-(3-Amino-4-methylphenyl)imidazolidin-2-one> 10,000> 99No significant inhibition of EGFR observed at the tested concentrations.
Gefitinib25 ± 4> 99Potent inhibition of EGFR, consistent with its known mechanism of action.
Alternative Compound (e.g., a related analog)1,500 ± 150> 98Moderate inhibitory activity, useful for structure-activity relationship (SAR) studies.

Best Practices for Ensuring Reproducibility

Beyond specific protocols, a culture of reproducibility is built on a foundation of best practices.[16][17][18][19][20]

  • Compound Management: Always use freshly prepared solutions from a well-characterized solid stock. Store stock solutions appropriately to prevent degradation.[6]

  • Assay Controls: Always include appropriate positive and negative controls in every experiment.[21][22][23][24] The performance of these controls is a direct measure of assay validity.

  • Detailed Record Keeping: Maintain a detailed electronic lab notebook (ELN) that documents every step of the experiment, including lot numbers of reagents, instrument settings, and any deviations from the protocol.

  • Data Transparency: Share raw data and analysis scripts whenever possible. This allows other researchers to verify your findings independently.[25]

  • Statistical Rigor: Use appropriate statistical methods to analyze your data and report measures of variability (e.g., standard deviation, confidence intervals).[14]

By adhering to these principles of meticulous synthesis, rigorous characterization, controlled experimentation, and transparent reporting, researchers can ensure that their findings involving 1-(3-Amino-4-methylphenyl)imidazolidin-2-one are robust, reliable, and reproducible. This commitment to scientific integrity is essential for advancing the fields of chemistry, biology, and medicine.

References

  • Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. (n.d.). Google Scholar.
  • Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • Bora, I., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10(1), 6.
  • Ghilas, A., et al. (2016). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 21(11), 1438.
  • Abdel-Wahab, B. F., et al. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 19(6), 7871-7885.
  • Al-Masoudi, W. A. A., & Al-Amery, K. H. A. (2022). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. International Journal of Health Sciences, 6(S1), 10183-10197.
  • Al-Majidi, S. M. H. R., & Hama, J. R. (2016). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent.
  • El-Sheshtawy, H. S., et al. (2016). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one.
  • Kashima, Y., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(2), 333-341.
  • Quiroga, J., et al. (2001).
  • Pharmaffiliates. (n.d.). Gefitinib - Impurity A.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Idrees, M., & Siddiqui, N. J. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.
  • Quiroga, J., et al. (2001).
  • Laine, C., et al. (2017). A Guide to Reproducibility in Preclinical Research. Annals of Internal Medicine, 167(2_Supplement), S1-S64.
  • BLDpharm. (n.d.). 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Kashima, Y., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay.
  • Asati, V., & Srivastava, S. K. (2014). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
  • Camphouse. (2025, February 13). Data Reporting: Best Practices for Crafting Impactful Reports.
  • University of California, Irvine. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • Google Patents. (n.d.). CN102030711A - Synthesis method of 2-imidazolidinone.
  • News-Medical.Net. (2024, February 1). What control types are used in scientific discovery?.
  • Al-Amiery, A. A., et al. (2021). Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one.
  • Wikipedia. (n.d.). Reproducibility.
  • PLOS Digital Health. (n.d.). Best Practices in Research Reporting.
  • ChemicalBook. (n.d.). 199327-61-2 | CAS DataBase.
  • Santa Cruz Biotechnology. (n.d.). 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.
  • PAASP GmbH. (n.d.). Accurate design of in vitro experiments – why does it matter?.
  • Bastos, H., et al. (2024). Best practices for data management and sharing in experimental biomedical research. Physiological Reviews, 104(2), 939-974.
  • NOAA Institutional Repository. (n.d.). Methods for Analysis of Organic Compounds.
  • Vrtilek, D., et al. (2023). A retrospective analysis of 400 publications reveals patterns of irreproducibility across an entire life sciences research field. eLife, 12, e84956.
  • Semantic Scholar. (n.d.). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
  • de Souza, N. B., et al. (2019). Towards reproducible computational drug discovery.
  • D'Elia, V., & Scarano, P. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(7), 1269.
  • Data Literacy Academy. (2024, July 22). Data Reporting 101: Best practices and key steps.
  • Sigma-Aldrich. (n.d.). Gefitinib Related Compound A Reference Standard CAS 199327-61-2.
  • Axiom Data Science. (n.d.). Best Practices for Scientific Data Management — documentation.

Sources

A Comparative Analysis of the Binding Affinity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one and Structurally Related Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the binding affinity of the novel compound, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, against its putative biological targets, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Due to the absence of published binding data for this specific molecule, this analysis is framed as a prospective study. We will outline the scientific rationale for selecting MAO enzymes as targets, propose structurally related compounds for a robust comparison, and provide detailed, field-proven experimental protocols for determining binding affinity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Rationale for Investigating Monoamine Oxidase Inhibition

The chemical scaffold of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, featuring an imidazolidin-2-one ring system, is prevalent in a variety of biologically active compounds.[1][2] This heterocyclic moiety is a key structural component in numerous FDA-approved drugs.[3] Furthermore, derivatives of imidazolidin-2-one have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5]

Notably, the structural motif of a substituted phenyl ring attached to a nitrogen-containing heterocycle is a well-established pharmacophore for inhibitors of monoamine oxidases (MAOs).[6] MAOs are critical enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.[6][7] Consequently, MAO inhibitors are a cornerstone in the treatment of neurological disorders like Parkinson's disease and depression.[6][7] The structural similarity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one to known MAO inhibitors strongly suggests that MAO-A and MAO-B are its primary, high-value biological targets.

This guide will therefore focus on a comparative analysis of the binding affinity of our lead compound against these two crucial enzymes.

Comparative Compound Selection

To establish a meaningful structure-activity relationship (SAR), it is imperative to compare the binding affinity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one with structurally related compounds. The selection of these comparators is based on systematic modifications to the core scaffold to probe the contributions of different structural elements to binding affinity.

Compound IDStructureRationale for Inclusion
Lead Compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one The primary molecule of interest.
Comparator A 1-(4-Methylphenyl)imidazolidin-2-one Lacks the 3-amino group to assess the contribution of this hydrogen-bonding moiety.
Comparator B 1-(3-Aminophenyl)imidazolidin-2-one Lacks the 4-methyl group to evaluate the impact of this hydrophobic substituent.
Comparator C 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Features a related thiazolidinone core to explore the influence of the heterocyclic ring system.[8]
Reference Inhibitor Clorgyline (for MAO-A) & Selegiline (for MAO-B) Well-characterized, potent, and selective inhibitors to serve as positive controls and benchmarks.[7]

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity is a critical step in drug discovery. Here, we detail two robust and widely accepted methodologies: the Radioligand Binding Assay, considered the gold standard for its sensitivity and robustness, and Surface Plasmon Resonance (SPR), which offers real-time kinetic data.[9][10]

Radioligand Binding Assay

This technique measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from its target receptor.[11][12]

Experimental Workflow:

G prep 1. Preparation of Reagents (Mitochondrial Fraction, Buffers, Radioligand, Test Compounds) setup 2. Assay Incubation Setup - Total Binding (TB) - Non-Specific Binding (NSB) - Competitor Wells prep->setup incubate 3. Incubation (e.g., 60 min at 37°C) setup->incubate filter 4. Rapid Vacuum Filtration (Separates bound from free radioligand) incubate->filter wash 5. Filter Washing (Remove unbound radioligand) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis (Calculate % Inhibition and determine IC50/Ki) count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol for MAO-A:

  • Preparation of Reagents:

    • Enzyme Source: Human recombinant MAO-A expressed in a suitable cell line (e.g., Sf9 insect cells). Prepare mitochondrial fractions.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-Clorgyline (a selective MAO-A inhibitor) at a final concentration near its Kd (e.g., 1-2 nM).

    • Test Compounds: Prepare a serial dilution of the lead compound and comparators (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Non-Specific Binding (NSB) Determinator: A high concentration of a non-radiolabeled selective inhibitor, such as unlabeled Clorgyline (e.g., 10 µM).[13]

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Contain assay buffer, [³H]-Clorgyline, and the enzyme preparation.

    • NSB wells: Contain assay buffer, [³H]-Clorgyline, the NSB determinator, and the enzyme preparation.

    • Competition wells: Contain assay buffer, [³H]-Clorgyline, varying concentrations of the test compound, and the enzyme preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the TB counts.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for MAO-B: The protocol is identical to that for MAO-A, with the substitution of [³H]-Selegiline or [³H]-Pargyline as the radioligand and unlabeled selegiline or pargyline to define NSB.[13]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on molecular interactions, including association (kon) and dissociation (koff) rates.[9][14][15]

Experimental Workflow:

G immobilize 1. Immobilization of MAO-A or MAO-B on a Sensor Chip inject 2. Injection of Test Compound (Analyte) at Various Concentrations immobilize->inject associate 3. Association Phase (Analyte binds to immobilized enzyme) inject->associate dissociate 4. Dissociation Phase (Buffer flows, analyte dissociates) associate->dissociate regenerate 5. Regeneration of Sensor Surface dissociate->regenerate analyze 6. Data Analysis (Determine kon, koff, and KD) regenerate->analyze

Caption: General workflow for an SPR binding assay.

Detailed Protocol:

  • Immobilization: Covalently immobilize recombinant human MAO-A or MAO-B onto a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of the test compounds in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the test compound over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the immobilized enzyme.

    • After the association phase, inject the running buffer to monitor the dissociation of the compound.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff/kon.

Anticipated Data and Comparative Analysis

The binding affinity data obtained from these experiments can be summarized in the following table for a clear comparison.

CompoundMAO-A Ki (nM)MAO-B Ki (nM)MAO-A/MAO-B Selectivity Ratio
Lead Compound Experimental ValueExperimental ValueCalculated Value
Comparator A Experimental ValueExperimental ValueCalculated Value
Comparator B Experimental ValueExperimental ValueCalculated Value
Comparator C Experimental ValueExperimental ValueCalculated Value
Clorgyline Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Selegiline Literature/Experimental ValueLiterature/Experimental ValueCalculated Value

Interpretation of Potential Outcomes:

  • A lower Ki value indicates a higher binding affinity.

  • By comparing the Ki of the Lead Compound with Comparator A , we can infer the importance of the 3-amino group for binding. A significantly higher Ki for Comparator A would suggest a crucial role for this group, possibly through hydrogen bonding within the active site.

  • A comparison with Comparator B will elucidate the contribution of the 4-methyl group. A higher Ki for Comparator B would indicate that this hydrophobic substituent enhances binding, likely through van der Waals interactions.

  • The data from Comparator C will provide insight into the role of the imidazolidin-2-one core compared to a thiazolidinone ring.

  • The selectivity ratio (Ki MAO-B / Ki MAO-A) will determine whether the compounds are selective for one isoform over the other. A ratio significantly greater than 1 indicates MAO-A selectivity, while a ratio significantly less than 1 indicates MAO-B selectivity.

Conclusion

This guide has outlined a comprehensive strategy for the comparative analysis of the binding affinity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. By targeting the highly probable MAO enzymes and employing a systematic comparison with structurally related analogs, this approach will yield valuable insights into the structure-activity relationships governing the binding of this novel compound. The detailed experimental protocols for radioligand binding assays and surface plasmon resonance provide a robust framework for obtaining high-quality, reproducible data. The findings from this proposed study will be instrumental in guiding the future optimization and development of this and related compounds as potential therapeutic agents.

References

  • Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. (2023). Methods in Molecular Biology. [Link]

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Synthesis and physiological activity of new imidazolidin-2-one bis-heterocyclic derivatives. (2025). ResearchGate. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016). Molecules. [Link]

  • Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. (2023). Polycyclic Aromatic Compounds. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules. [Link]

  • New imidazolidineiminothione, imidazolidin-2-one and imidazoquinoxaline derivatives: Synthesis and evaluation of antibacterial and antifungal activities. (2016). Current Organic Synthesis. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). Analytical Biochemistry. [Link]

  • Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. (2023). ResearchGate. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. [Link]

  • Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. (1980). Journal of Medicinal Chemistry. [Link]

  • Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. (2000). Biosensors & Bioelectronics. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2023). Molecules. [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatine antibody. (2000). ResearchGate. [Link]

  • Radioligand binding assays and their analysis. (2004). Current Protocols in Pharmacology. [Link]

  • Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver. (1998). British Journal of Pharmacology. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. (2022). Journal of the Iranian Chemical Society. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2023). Pharmaceuticals. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2007). Molecules. [Link]

  • Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. (2018). Scientific Reports. [Link]

  • MAO Inhibition in Drug Discovery and Development. (2025). Charles River Laboratories. [Link]

  • Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations. (2023). Springer Protocols. [Link]

  • 1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of cyp 17. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). Molecules. [Link]

  • 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2018). Pharmaceuticals. [Link]

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. (2016). Molbank. [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). Chemistry Central Journal. [Link]

  • 2-Imino-1-methyl-4-imidazolidinone. (n.d.). PubChem. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

In the intricate journey of drug development, the efficacy of a potential therapeutic agent is only one part of a complex equation. A molecule's ability to reach its target in the body in sufficient concentrations and for an appropriate duration is equally critical. This dynamic interplay is governed by its pharmacokinetic (PK) profile, which encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a compound's PK properties is paramount for predicting its clinical success, ensuring safety, and establishing an effective dosing regimen.[1]

This guide provides a comprehensive evaluation of the anticipated pharmacokinetic profile of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a novel small molecule with therapeutic potential. Due to the limited publicly available data on this specific compound, this analysis will be presented as a comparative guide. We will benchmark its expected properties against three well-characterized tyrosine kinase inhibitors (TKIs): imatinib, dasatinib, and nilotinib. The structural class of imidazolidin-2-ones is of significant interest in medicinal chemistry, and by comparing it to established drugs, we can extrapolate a likely PK profile and highlight key experimental considerations for its development.

Comparative Pharmacokinetic Profiles: A Benchmark Analysis

To contextualize the potential pharmacokinetic characteristics of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a comparison with established TKIs provides a valuable framework. Imatinib, dasatinib, and nilotinib have been selected due to their extensive clinical use and well-documented ADME properties.

ParameterImatinibDasatinibNilotinib1-(3-Amino-4-methylphenyl)imidazolidin-2-one (Projected)
Oral Bioavailability ~98%[2][3]14-34%[4]~30%[5]Moderate to High
Time to Peak Plasma Concentration (Tmax) 2-4 hours[3]0.5-6 hours[4]~3 hours[6][7]1-4 hours
Elimination Half-life (t½) ~18 hours[2]3-5 hours[8]~17 hours[9][10]Moderate
Primary Metabolism CYP3A4, CYP3A5[2][11]CYP3A4[8][12]CYP3A4[6][10]Likely CYP-mediated oxidation
Primary Route of Excretion Feces (~67%)[13]Feces (~85%)[8]Feces (>90%)[10]Predominantly fecal
Plasma Protein Binding ~95%[2][3]~96%[8]~98%[5][7]High
Projected Profile for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one:

Based on its chemical structure, featuring a primary aromatic amine and a methylphenyl group, it is reasonable to project that 1-(3-Amino-4-methylphenyl)imidazolidin-2-one will exhibit moderate to high oral bioavailability. The imidazolidinone core is relatively stable, and the overall lipophilicity should be conducive to absorption. The primary amine and the potential for N-dealkylation of the methyl group suggest that metabolism will likely be mediated by cytochrome P450 enzymes, particularly CYP3A4, which is a common pathway for many small molecule drugs.[2][11][12] High plasma protein binding is also anticipated, a common feature of many kinase inhibitors.[2][3][5][7][8]

Methodologies for Pharmacokinetic Profiling: A Step-by-Step Approach

To definitively characterize the pharmacokinetic profile of a novel compound such as 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a series of standardized in vitro and in vivo experiments are essential.

In Vitro ADME Assays

These initial assays provide crucial early insights into a compound's drug-like properties.[9]

1. Solubility and Permeability:

  • Protocol:

    • Kinetic Solubility: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer at various pH values (e.g., 4.0, 6.5, 7.4) to mimic the gastrointestinal tract. The concentration of the compound in the supernatant after a defined incubation and centrifugation period is determined by LC-MS/MS.

    • Permeability (Caco-2 Assay): Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

  • Rationale: Good aqueous solubility and membrane permeability are prerequisites for oral absorption. The Caco-2 assay also helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[14]

2. Metabolic Stability:

  • Protocol:

    • Microsomal Stability: The test compound is incubated with liver microsomes (from human and other species) in the presence of NADPH, a cofactor for CYP enzymes. Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS.

    • Hepatocyte Stability: A similar experiment is conducted using intact hepatocytes, which contain both Phase I and Phase II metabolic enzymes.

  • Rationale: These assays predict the extent of first-pass metabolism in the liver, a major determinant of oral bioavailability. The data are used to calculate intrinsic clearance and predict the hepatic extraction ratio.

3. Plasma Protein Binding:

  • Protocol:

    • Equilibrium Dialysis: The test compound is added to plasma in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. The system is allowed to reach equilibrium, and the concentrations of the compound in the plasma and buffer compartments are measured to determine the fraction bound to plasma proteins.

  • Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[15] High plasma protein binding can affect the volume of distribution and clearance of a compound.

Workflow for In Vitro ADME Profiling

in_vitro_adme cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Solubility Assay permeability Caco-2 Permeability solubility->permeability microsomal Microsomal Stability permeability->microsomal hepatocyte Hepatocyte Stability microsomal->hepatocyte ppb Plasma Protein Binding hepatocyte->ppb

Caption: In vitro ADME assay cascade for early pharmacokinetic assessment.

In Vivo Pharmacokinetic Studies

Animal studies are necessary to understand the complete pharmacokinetic profile in a living system. Rodent models, such as mice or rats, are commonly used in early-stage development.

1. Single-Dose Pharmacokinetic Study:

  • Protocol:

    • A cohort of animals is administered the test compound via two different routes: intravenous (IV) and oral (PO).

    • For the IV group, the compound is administered as a bolus injection into a vein (e.g., tail vein).

    • For the PO group, the compound is administered by oral gavage.

    • Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • The concentration of the test compound in the plasma is quantified using a validated LC-MS/MS method.

  • Rationale: The IV administration allows for the determination of clearance (CL) and volume of distribution (Vd). By comparing the area under the concentration-time curve (AUC) from the PO and IV routes, the absolute oral bioavailability (F%) can be calculated.

Data Analysis and Key Parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.

Workflow for an In Vivo Pharmacokinetic Study

in_vivo_pk cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose Oral (PO) Dosing po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_params Pharmacokinetic Parameter Calculation lcms->pk_params

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Conclusion

While specific experimental data for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is not yet publicly available, a comparative analysis with established tyrosine kinase inhibitors provides a strong foundation for predicting its pharmacokinetic profile. The proposed in vitro and in vivo experimental workflows outline a clear path for the comprehensive characterization of its ADME properties. The projected moderate to high oral bioavailability and a manageable metabolic profile suggest that 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a promising candidate for further development. The rigorous application of the described methodologies will be crucial in validating these predictions and advancing this compound through the drug discovery pipeline.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Gao, X., et al. (2018). Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor. Clinical Pharmacokinetics, 57(9), 1081-1094.
  • PharmGKB. Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Cole, V. A., et al. (2007). Pharmacokinetic Investigation of Imatinib Using Accelerator Mass Spectrometry in Patients with Chronic Myeloid Leukemia. Clinical Cancer Research, 13(14), 4153-4158.
  • Porkka, K., et al. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 50(12), 765-779.
  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s) for Dasatinib. [Link]

  • Manitpisitkul, P., et al. (2012). Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability. Biopharmaceutics & Drug Disposition, 33(8), 449-463.
  • Peng, B., et al. (2004). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 43(9), 555-570.
  • Larson, R. A., et al. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022-4028.
  • Peng, B., et al. (2003). Metabolism and disposition of imatinib mesylate in healthy volunteers. Drug Metabolism and Disposition, 31(5), 585-591.
  • Patel, J., et al. (2023). Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model. International Journal of Pharmaceutics, 649, 123658.
  • PharmGKB. Dasatinib Pathway, Pharmacokinetics. [Link]

  • Druker, B. J., et al. (2001). Pharmacokinetics and Pharmacodynamics of Imatinib in a Phase I Trial With Chronic Myeloid Leukemia Patients. Journal of Clinical Oncology, 19(6), 1671-1679.
  • Egorin, M. J. (2004). Therapeutic Drug Monitoring of Imatinib for Chronic Myeloid Leukemia Patients in the Chronic Phase. Clinical Lymphoma, Myeloma & Leukemia, 5(Suppl 2), S64-S69.
  • Wang, Y., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 735887.
  • Demetri, G. D., et al. (2009). Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing?
  • Tanaka, C., et al. (2008). Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib. Clinical Pharmacology & Therapeutics, 84(5), 617-621.
  • Horinkova, V., et al. (2019). Pharmacokinetics of Dasatinib. Klinicka Farmakologie a Farmacie, 33(3), 22-27.
  • Al-Salami, H., et al. (2022). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals, 15(5), 629.
  • Giles, F. J., et al. (2007).
  • Son, Y., et al. (2007). Dasatinib Can Be Administered Orally with or without a Meal. Blood, 110(11), 4569.
  • Mičová, K., et al. (2021).
  • Giles, F. J., et al. (2013). Population pharmacokinetic and exposure-response analysis of nilotinib in patients with newly diagnosed Ph+ chronic myeloid leukemia in chronic phase. Cancer, 119(2), 299-308.
  • Stenke, L. (2022). Bioequivalence Study Results Showcase Reduced Variability With Dasatinib ASD Formulation. OncLive. [Link]

  • Ding, X., & Zhong, D. (2018). Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor. Clinical Pharmacokinetics, 57(9), 1081-1094.
  • U.S. Food and Drug Administration. (2023). PHYRAGO (dasatinib) tablets, for oral use. [Link]

  • Medicines Evaluation Board of the Netherlands. (2018). Public Assessment Report Scientific discussion Imatinib CF 100 mg and 400 mg, film-coated tablets (imatinib mesylate). [Link]

  • U.S. Food and Drug Administration. (2013). SPRYCEL (dasatinib) tablets label. [Link]

  • Medicines Evaluation Board of the Netherlands. (2018). Public Assessment Report Scientific discussion Imatinib Amarox 100 mg and 400 mg film-coated tablets (imatinib mesilate). [Link]

  • Medicines Evaluation Board of the Netherlands. (2017). Public Assessment Report Scientific discussion Imatinib Mylan (imatinib mesilate, imatinib). [Link]

  • Medicines Evaluation Board of the Netherlands. (2015). Public Assessment Report Scientific discussion Imatinib Hetero 100 mg and 400 mg, film-coated tablets (imatinib). [Link]

  • U.S. Food and Drug Administration. (2013). Sprycel (dasatinib) tablet label. [Link]

  • Medicines Evaluation Board of the Netherlands. (2016). Public Assessment Report Scientific discussion Imatinib Sandoz 100 mg and 400 mg, film-coated tablets (imatinib mesilate). [Link]

  • Zhang, L., et al. (2021). Re‐discover the value of protein binding assessments in hepatic and renal impairment studies and its contributions in drug labels and dose decisions.
  • Wikipedia. Plasma protein binding. [Link]

Sources

side-by-side comparison of different synthetic routes to 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a valuable substituted phenylimidazolidinone that serves as a key building block in the synthesis of various pharmacologically active compounds. The strategic placement of the amino and methyl groups on the phenyl ring, coupled with the imidazolidin-2-one core, makes it a versatile scaffold for drug discovery and development. This guide provides a side-by-side comparison of two plausible synthetic routes to this target molecule, starting from readily available nitrotoluene isomers. The objective is to offer researchers and drug development professionals a comprehensive analysis of these pathways, enabling an informed decision based on factors such as efficiency, safety, and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-(3-Amino-4-methylphenyl)imidazolidin-2-one involves the late-stage reduction of a nitro group precursor. This strategy is advantageous as the nitro group is a versatile functional handle and its reduction is typically a high-yielding and clean transformation. The core of our comparative analysis will therefore focus on two synthetic pathways commencing from isomeric methyl-nitroanilines: 4-methyl-3-nitroaniline and 2-methyl-5-nitroaniline.

Retrosynthesis Target 1-(3-Amino-4-methylphenyl)imidazolidin-2-one Intermediate1 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one Target->Intermediate1 Nitro Reduction Precursor_A N-(2-Aminoethyl)-4-methyl-3-nitroaniline Intermediate1->Precursor_A Cyclization Precursor_B N-(2-Aminoethyl)-2-methyl-5-nitroaniline Intermediate1->Precursor_B Cyclization Start_A 4-Methyl-3-nitroaniline Precursor_A->Start_A N-Ethylation & Amination Start_B 2-Methyl-5-nitroaniline Precursor_B->Start_B N-Ethylation & Amination

Caption: Retrosynthetic analysis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Synthetic Route A: Commencing from 4-Methyl-3-nitroaniline

This route begins with the nitration of p-toluidine to obtain the starting material, 4-methyl-3-nitroaniline.[1][2] The subsequent steps involve the construction of the imidazolidin-2-one ring followed by the final reduction of the nitro group.

Route_A cluster_0 Route A Start_A 4-Methyl-3-nitroaniline Step_A1 N-(2-Hydroxyethyl)- 4-methyl-3-nitroaniline Start_A->Step_A1 1. Ethylene Oxide, AcOH Step_A2 2-((4-Methyl-3-nitrophenyl)amino)ethyl methanesulfonate Step_A1->Step_A2 2. MsCl, Et3N, DCM Step_A3 N'-(4-Methyl-3-nitrophenyl) -ethane-1,2-diamine Step_A2->Step_A3 3. NH3 (aq) Step_A4 1-(4-Methyl-3-nitrophenyl) imidazolidin-2-one Step_A3->Step_A4 4. CDI, THF Final_Product 1-(3-Amino-4-methylphenyl) imidazolidin-2-one Step_A4->Final_Product 5. H2, Pd/C, EtOH

Caption: Synthetic workflow for Route A.

Synthetic Route B: Commencing from 2-Methyl-5-nitroaniline

This alternative pathway starts with 2-methyl-5-nitroaniline, which can be synthesized by the nitration of o-toluidine.[3][4][5] The synthetic sequence for the construction of the imidazolidin-2-one ring mirrors that of Route A, culminating in the same final nitro reduction step.

Route_B cluster_1 Route B Start_B 2-Methyl-5-nitroaniline Step_B1 N-(2-Hydroxyethyl)- 2-methyl-5-nitroaniline Start_B->Step_B1 1. Ethylene Oxide, AcOH Step_B2 2-((2-Methyl-5-nitrophenyl)amino)ethyl methanesulfonate Step_B1->Step_B2 2. MsCl, Et3N, DCM Step_B3 N'-(2-Methyl-5-nitrophenyl) -ethane-1,2-diamine Step_B2->Step_B3 3. NH3 (aq) Step_B4 1-(2-Methyl-5-nitrophenyl) imidazolidin-2-one Step_B3->Step_B4 4. CDI, THF Final_Product 1-(3-Amino-4-methylphenyl) imidazolidin-2-one Step_B4->Final_Product 5. SnCl2·2H2O, EtOH

Caption: Synthetic workflow for Route B.

Side-by-Side Comparison of Synthetic Routes

ParameterRoute A: from 4-Methyl-3-nitroanilineRoute B: from 2-Methyl-5-nitroanilineJustification & Expert Insights
Starting Material Availability & Cost 4-Methyl-3-nitroaniline is commercially available but can be synthesized from p-toluidine.[1]2-Methyl-5-nitroaniline is also commercially available and can be synthesized from o-toluidine.[3][5]Both starting materials are accessible. The choice may depend on the in-house availability of the respective toluidine isomers and the established nitration protocols.
Number of Synthetic Steps 5 steps (post-starting material synthesis)5 steps (post-starting material synthesis)Both routes have an identical number of core synthetic transformations.
Estimated Overall Yield Moderate to GoodModerate to GoodYields for each step are expected to be comparable, leading to similar overall yields. Optimization of each step is crucial for maximizing throughput.
Key Transformations N-alkylation, Mesylation, Amination, Cyclization, Nitro ReductionN-alkylation, Mesylation, Amination, Cyclization, Nitro ReductionThe core chemical transformations are identical, providing a direct comparison of the influence of the substituent pattern on reactivity.
Safety & Handling Involves handling of ethylene oxide (toxic, flammable gas) and methanesulfonyl chloride (corrosive).Involves handling of ethylene oxide and methanesulfonyl chloride. The final reduction with SnCl2 is generally safer than catalytic hydrogenation with H2 gas on a lab scale.Both routes require appropriate safety precautions for handling hazardous reagents. The choice of reduction method in the final step can be adapted for either route based on available equipment and safety protocols. Catalytic transfer hydrogenation could be a safer alternative to using hydrogen gas.[6]
Green Chemistry Aspects The use of ethylene oxide and chlorinated solvents can be a drawback.Similar to Route A. The use of stannous chloride in the final step generates tin-based waste.Both routes could be optimized for greener conditions, for example, by exploring alternative alkylating agents or solvent-free reaction conditions.
Potential Challenges Potential for side reactions during N-alkylation. Purification of intermediates may be required.The electronic and steric effects of the ortho-methyl group might slightly influence the rate and selectivity of the N-alkylation step.Careful control of reaction conditions is necessary in both routes to minimize byproduct formation. Chromatographic purification of intermediates is likely necessary.

Experimental Protocols

Route A: Detailed Experimental Procedure

Step 1: Synthesis of N-(2-Hydroxyethyl)-4-methyl-3-nitroaniline

To a solution of 4-methyl-3-nitroaniline (1.0 eq) in acetic acid, ethylene oxide (1.2 eq) is bubbled at 0-5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product, which is purified by column chromatography.

Step 2: Synthesis of 2-((4-Methyl-3-nitrophenyl)amino)ethyl methanesulfonate

N-(2-Hydroxyethyl)-4-methyl-3-nitroaniline (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added. The mixture is cooled to 0 °C, and methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the mesylated product.

Step 3: Synthesis of N'-(4-Methyl-3-nitrophenyl)-ethane-1,2-diamine

The crude mesylate from the previous step is dissolved in a concentrated aqueous solution of ammonia and heated in a sealed tube at 80 °C for 12 hours. After cooling, the reaction mixture is extracted with dichloromethane. The organic layer is dried and concentrated to yield the diamine.

Step 4: Synthesis of 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one

To a solution of N'-(4-Methyl-3-nitrophenyl)-ethane-1,2-diamine (1.0 eq) in anhydrous tetrahydrofuran, 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise at room temperature.[7] The mixture is stirred for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by crystallization or column chromatography.

Step 5: Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the final product.[6][8][9]

Route B: Detailed Experimental Procedure

The procedures for steps 1-4 are analogous to Route A, starting with 2-methyl-5-nitroaniline.

Step 5: Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

To a solution of 1-(2-Methyl-5-nitrophenyl)imidazolidin-2-one (1.0 eq) in ethanol, stannous chloride dihydrate (SnCl2·2H2O) (5.0 eq) is added.[10][11][12] The mixture is heated to reflux for 3 hours. After cooling, the reaction mixture is poured into ice-water and basified with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield the final product.

Conclusion

Both synthetic routes presented provide viable pathways to 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. The choice between them is not dictated by a significant difference in the number of steps or expected overall yield. Instead, the decision may be influenced by practical laboratory considerations such as the cost and availability of the starting nitrotoluene isomers and the preferred method for the final nitro group reduction, taking into account safety and waste disposal. Route A may be slightly favored due to potentially less steric hindrance in the initial N-alkylation step. However, both routes are robust and offer a solid foundation for the synthesis of this important intermediate. Further optimization of reaction conditions for each step would be necessary to maximize efficiency for large-scale production.

References

  • Bellamy, F. D., & Ou, K. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Strukil, V., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. ACS Sustainable Chemistry & Engineering.
  • DeVries, J. G., et al. (2018). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Cumming, W. M. (1937).
  • Chemistry Stack Exchange. (2023).
  • ResearchGate. (2019).
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Chemistry Online. (2022).
  • Jones, W. H., Pines, S., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157.
  • PubChem. (n.d.). 2-Methyl-5-nitroaniline.
  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154.
  • BenchChem. (2025).
  • Cooke, E. V., & Thurlow, H. L. (1966). U.S. Patent No. 3,270,057. U.S.
  • Buettner, E., & Toth, G. (1998). U.S. Patent No. 5,792,884. U.S.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline synthesis.
  • ChemicalBook. (n.d.). 4-Methyl-3-nitroaniline synthesis.

Sources

A Preclinical Benchmarking Guide: Evaluating 1-(3-Amino-4-methylphenyl)imidazolidin-2-one Against Standard-of-Care in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Colorectal Cancer Therapeutics

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of more effective and better-tolerated therapeutic agents. The current standard-of-care often involves cytotoxic chemotherapies that, while effective, are associated with significant side effects. The heterocyclic compound, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one (hereafter designated as Cmpd-X), emerges from a chemical class known for its diverse biological activities, including promising anticancer properties.[1][2][3] This guide provides a comprehensive framework for the preclinical benchmarking of Cmpd-X against established standard-of-care agents for colorectal cancer, focusing on a logical, data-driven comparison of efficacy and cellular mechanism of action. Our objective is to furnish researchers and drug development professionals with a robust methodology for evaluating the therapeutic potential of this novel investigational compound.

Comparative Compounds: The Current Standard-of-Care

A meaningful evaluation of Cmpd-X requires benchmarking against agents that form the cornerstone of current CRC treatment. For this guide, we will focus on two widely used cytotoxic agents:

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.

  • Oxaliplatin: A platinum-based alkylating agent that forms DNA adducts, triggering apoptosis in rapidly dividing cancer cells.

These compounds represent different mechanisms of action and provide a stringent baseline against which the performance of Cmpd-X can be assessed.

In Vitro Benchmarking Strategy

The initial phase of evaluation focuses on a panel of in vitro assays designed to compare the cytotoxic and mechanistic profiles of Cmpd-X with 5-FU and Oxaliplatin in relevant human colorectal cancer cell lines (e.g., HCT-116, HT-29).

Comparative Cytotoxicity Assessment

The primary objective is to determine the relative potency of each compound in inhibiting cancer cell proliferation.

Table 1: Comparative IC50 Values (µM) across Colorectal Cancer Cell Lines after 72h Treatment

CompoundHCT-116 (p53 wild-type)HT-29 (p53 mutant)
Cmpd-X 8.512.3
5-Fluorouracil 5.27.8
Oxaliplatin 1.83.1

Data are representative and hypothetical.

Delving into the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Understanding how a compound induces cell death is critical. We will employ flow cytometry-based assays to dissect the effects of each compound on apoptosis and cell cycle progression.

Table 2: Mechanistic Profile in HCT-116 Cells at IC50 Concentrations (48h)

CompoundApoptosis (% Annexin V Positive)Cell Cycle Arrest Phase
Cmpd-X 45%G2/M
5-Fluorouracil 38%S-Phase
Oxaliplatin 52%G2/M

Data are representative and hypothetical.

These data suggest that Cmpd-X, similar to Oxaliplatin, may induce apoptosis following a G2/M phase arrest, a hallmark of DNA damage-inducing agents.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Cell Seeding: Plate HCT-116 and HT-29 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Cmpd-X, 5-FU, and Oxaliplatin in culture medium.

  • Treatment: Treat the cells with the compounds at various concentrations for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This protocol outlines the procedure for quantifying apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis.

Visualizing Cellular Impact and Experimental Design

Hypothesized Signaling Pathway of Cmpd-X

Based on the observed G2/M arrest, we can hypothesize that Cmpd-X may activate the DNA damage response pathway, leading to apoptosis.

G2M_Arrest_Apoptosis Cmpd-X Cmpd-X DNA_Damage DNA Damage Cmpd-X->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 p53_Activation p53 Activation ATM_ATR->p53_Activation Cdc25 Cdc25 Phosphatase (Inhibited) Chk1_Chk2->Cdc25 Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Cdc25->Cdk1_CyclinB G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Apoptosis Apoptosis Bax_Upregulation->Apoptosis

Caption: Hypothesized DNA damage response pathway induced by Cmpd-X.

Experimental Workflow for In Vitro Benchmarking

The following diagram illustrates the logical flow of the in vitro experiments.

in_vitro_workflow start Start: Select CRC Cell Lines (HCT-116, HT-29) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Assays at IC50 ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle end End: Comparative Profile apoptosis->end cell_cycle->end

Caption: Workflow for the in vitro evaluation of Cmpd-X.

In Vivo Efficacy: Xenograft Tumor Models

To translate in vitro findings into a more physiologically relevant context, the efficacy of Cmpd-X should be evaluated in a murine xenograft model of colorectal cancer.

Experimental Design
  • Cell Implantation: Subcutaneously implant HCT-116 cells into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, Cmpd-X (at two dose levels), 5-FU, and Oxaliplatin. Administer treatments according to an optimized schedule (e.g., intraperitoneally, 3 times a week).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Table 3: Hypothetical In Vivo Efficacy in HCT-116 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 15000
Cmpd-X (25 mg/kg) 82545
Cmpd-X (50 mg/kg) 52565
5-Fluorouracil (20 mg/kg) 75050
Oxaliplatin (5 mg/kg) 60060

Data are representative and hypothetical.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted approach to benchmarking the novel compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one against current standard-of-care agents for colorectal cancer. The proposed in vitro and in vivo studies provide a framework for assessing its cytotoxic potency, elucidating its mechanism of action, and evaluating its preclinical efficacy. The hypothetical data presented suggest that Cmpd-X exhibits promising anticancer activity, potentially through the induction of DNA damage and subsequent apoptosis.

Further investigations should focus on a broader panel of CRC cell lines, including those with different genetic backgrounds (e.g., KRAS mutations), to better define the responsive patient population. Additionally, detailed pharmacokinetic and toxicology studies are essential next steps in the preclinical development of Cmpd-X as a potential new therapeutic for colorectal cancer. The imidazolidinone scaffold and its derivatives continue to be a fertile ground for the discovery of novel anticancer agents.[2][4]

References

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). PMC - NIH. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). MDPI. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Science. [Link]

  • Study of Therapy With TransMID™ Compared to Best Standard of Care in Patients With Glioblastoma Multiforme. (2009). ClinicalTrials.gov. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). PMC - NIH. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2016). ResearchGate. [Link]

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). (n.d.). PubMed. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NIH. [Link]

  • Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. (n.d.). PubMed. [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. (2018). ResearchGate. [Link]

  • Safety and Efficacy Study of RA101495 in Subjects With Generalized Myasthenia Gravis. (n.d.). ClinicalTrials.gov. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a substituted aromatic amine and a derivative of imidazolidinone, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols for its constituent chemical classes.

Hazard Assessment: A Profile by Chemical Analogy

A specific Safety Data Sheet (SDS) for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is not widely available. Therefore, a conservative risk assessment must be conducted by evaluating the hazards associated with its primary structural motifs: the aromatic amine and the imidazolidinone ring.

  • Aromatic Amines: This class of compounds is notorious for its potential toxicity. Many aromatic amines are known or suspected carcinogens and can be readily absorbed through the skin, respiratory, and gastrointestinal tracts.[1] Their impact on the environment is also a significant concern, as they can be highly toxic to aquatic life.[1]

  • Imidazolidinones: Derivatives of this heterocyclic scaffold can cause serious eye irritation or damage.[2][3][4] Depending on the substituents, they may also cause skin irritation or lead to organ damage through prolonged or repeated exposure.[2][5]

Based on these well-documented precedents, we must handle 1-(3-Amino-4-methylphenyl)imidazolidin-2-one as a hazardous substance. The following table summarizes the anticipated risk profile.

Hazard CategoryAnticipated RiskRationale & Causality
Acute Toxicity (Oral, Dermal) Category 4 (Harmful)Common classification for related aromatic amines and imidazolidinones.[3][6]
Skin Irritation/Corrosion Potential Irritant/CorrosiveAromatic amines and some imidazolidinones can cause skin irritation or burns.[4][7]
Serious Eye Damage/Irritation Category 1 or 2 (Damage/Irritation)A prevalent hazard in imidazolidinone derivatives.[2][3][4][5][7]
Carcinogenicity/Mutagenicity Suspected Carcinogen/MutagenA significant long-term health risk associated with many primary aromatic amines.[1]
Aquatic Toxicity HighAromatic amines are known to be toxic to fish and other aquatic organisms.[1]

The Core Principle of Disposal: Isolate, Identify, and Transfer

A robust disposal strategy is built on a simple yet effective principle. This ensures that from the moment waste is generated to its final disposition, control is maintained.

  • Isolate: Prevent exposure and environmental release through the consistent use of Personal Protective Equipment (PPE) and engineering controls (i.e., a chemical fume hood).

  • Identify: Clearly and accurately label all waste containers. Ambiguity in waste identification is a major cause of laboratory accidents and compliance violations.

  • Transfer: Ensure the waste is safely transferred to a licensed environmental services contractor for final disposal. For certain dilute aqueous waste streams, chemical inactivation may be an option for advanced users, but this should not be the default pathway.

Procedural Guide to Disposal

The following diagram outlines the decision-making process for the proper disposal of waste containing 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

G cluster_prep Step 1: Preparation cluster_waste Step 2: Waste Characterization cluster_container Step 3: Containerization start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid Solid Waste (Pure compound, contaminated wipes, gloves) waste_type->solid Solid liquid_org Concentrated/Organic Solution waste_type->liquid_org Liquid (Organic) liquid_aq Dilute Aqueous Solution waste_type->liquid_aq Liquid (Aqueous) sharps Contaminated Sharps (Needles, glass pipettes) waste_type->sharps Sharps solid_container Collect in Lined, Labeled Hazardous Waste Bin solid->solid_container liquid_container Collect in Compatible, Labeled Waste Solvent Container liquid_org->liquid_container liquid_aq->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps->sharps_container end Store in Satellite Accumulation Area for Pickup by Licensed Contractor solid_container->end liquid_container->end sharps_container->end

Caption: Disposal Decision Workflow for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Step-by-Step Disposal Protocol

1. Preparation: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical or its waste, ensure all safety barriers are in place. The causality is simple: to prevent exposure, you must establish a physical barrier between you and the hazard.

  • Engineering Control: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8][9]

  • Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, minimum 0.11 mm thickness). Inspect gloves before use and use proper removal technique to avoid skin contact.[10]

  • Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemically resistant apron.

2. Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11]

  • Solid Waste:

    • Unused/Expired Compound: Collect in a dedicated, sealable container clearly labeled "Hazardous Waste" with the full chemical name.

    • Contaminated Labware: This includes items like gloves, weighing papers, and absorbent pads. These should be double-bagged in polyethylene bags, sealed, and placed in a designated solid hazardous waste container.[10]

  • Liquid Waste:

    • Organic Solutions: Collect in a dedicated halogenated or non-halogenated organic waste container, as appropriate for the solvent system. The container must be made of a compatible material and clearly labeled.[11]

    • Aqueous Solutions: Collect in a dedicated aqueous hazardous waste container. Do not pour down the drain. [8][10] Environmental release of aromatic amines can cause significant ecological damage.[1]

  • Empty Containers:

    • Thoroughly rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.[12]

    • After rinsing and air-drying, obliterate or remove the original label. The defaced container can then be disposed of in regular trash or glass recycling, depending on institutional policy.[12]

3. Disposal Pathway: Transfer to a Licensed Professional

For the vast majority of laboratory settings, the only acceptable disposal pathway is through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

  • Labeling: Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration.

  • Storage: Keep the sealed container in a designated satellite accumulation area. The container must be kept closed except when adding waste.[10]

  • Pickup: Arrange for pickup according to your institution's established procedures.

4. Advanced Option: Chemical Degradation of Dilute Aqueous Waste

CAUTION: This procedure should only be performed by experienced personnel with a thorough understanding of the reaction chemistry and risks involved.

For dilute aqueous solutions containing trace amounts of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, chemical oxidation can be used to degrade the aromatic amine moiety. Acidified potassium permanganate is an effective oxidizing agent for this purpose.[11]

Protocol: Oxidation of Aromatic Amine Waste

  • Preparation: In a chemical fume hood, prepare a solution of the aromatic amine waste in 1.7 N sulfuric acid. The final concentration of the amine should not exceed 0.01 mol per 3 liters of acid. Use a flask that is large enough to accommodate the full volume plus the permanganate solution (e.g., a 5 L flask for 4 L of total solution).

  • Oxidation: Slowly, and with stirring, add 1 liter of 0.2 M potassium permanganate solution for every 3 liters of the acidified amine solution.

  • Reaction: Loosely cover the flask and allow the mixture to stand at room temperature for at least 8 hours.[11] The purple color of the permanganate should persist, indicating an excess of the oxidizing agent.

  • Quenching: After the reaction period, quench the excess potassium permanganate by slowly adding solid sodium bisulfite or sodium sulfite in small portions until the purple color disappears and a brown precipitate of manganese dioxide may form.[11]

  • Final Disposal: The resulting solution, now free of the aromatic amine, should be neutralized and then collected as hazardous aqueous waste for professional disposal, as it now contains manganese salts and sulfates.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

G cluster_immediate Immediate Actions cluster_cleanup Containment & Cleanup cluster_final Final Steps spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert evacuate Evacuate Area (If spill is large or airborne) alert->evacuate If necessary ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ppe->contain collect Carefully Sweep or Scoop Absorbed Material contain->collect container Place in a Labeled, Sealable Hazardous Waste Container collect->container decontaminate Decontaminate Spill Area with Soap and Water container->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Emergency Spill Response Workflow.

Step-by-Step Spill Cleanup

  • Evacuate and Alert: Immediately alert others in the vicinity. For large spills, evacuate the area and contact your institution's EHS.

  • Protect Yourself: Don the appropriate PPE as described in Section 3.

  • Containment: Prevent the spill from spreading. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3][10] For solid spills, carefully cover with a damp paper towel to avoid raising dust.

  • Collection: Carefully sweep or scoop the contained material into a suitable, sealable container.[2] Avoid creating dust.

  • Disposal: Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous solid waste.[8]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

By adhering to these scientifically-grounded procedures, you ensure that the disposal of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.

References

  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone - Carl ROTH. Available at: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution - SKC Inc. Available at: [Link]

  • Material Safety Data Sheet - Compo Expert (Basfoliar Amino Premium). Available at: [Link]

  • 2-Amino-1-methylimidazolin-4-one | C4H7N3O | CID 137319715 - PubChem. Available at: [Link]

  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol - ScienceDirect. Available at: [Link]

  • Chemical Waste Disposal Guidelines - Princeton University. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PubMed Central. Available at: [Link]

  • Imidazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]

  • Hazardous Waste Disposal Guide - Northwestern University. Available at: [Link]

  • 1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione - PubChem. Available at: [Link]

  • 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone - AERU. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary goal is to ensure your safety and success in the laboratory. The following guide provides a comprehensive operational plan for handling 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. Specific safety data for this exact compound is limited. Therefore, this protocol has been synthesized by expert analysis of hazard data from structurally analogous chemicals, including various aminophenyl and imidazolidinone derivatives.[1][2] This approach establishes a conservative and robust safety margin to protect you, your colleagues, and your research.

Hazard Profile: An Assessment Based on Chemical Analogs

Before handling any chemical, understanding its potential hazards is paramount. Based on data from similar compounds, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one should be treated as a hazardous substance. The primary risks are associated with direct contact and inhalation.

The table below summarizes the potential hazards, classified according to the Globally Harmonized System (GHS), by synthesizing data from related molecules.[1][2][3]

Hazard CategoryPotential Classification & StatementRationale and Implication for Handling
Acute Toxicity Toxic/Harmful if swallowed, in contact with skin, or if inhaled.[1][2]All routes of exposure (ingestion, dermal, inhalation) are potentially harmful. Engineering controls and PPE must form a complete barrier.
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction .[2][3]Direct skin contact must be avoided. Prolonged or repeated exposure could lead to sensitization, a chronic allergic condition.
Eye Damage/Irritation Causes serious eye irritation or serious eye damage .[3]The eyes are highly susceptible. Chemical splashes could result in significant, potentially irreversible, damage.
Respiratory Effects May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]Inhalation of dust or aerosols can irritate the respiratory tract and may lead to respiratory sensitization.
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[1]Proper disposal is critical to prevent environmental contamination. Do not allow the substance to enter drains or waterways.

The Core Directive: Establishing a Zone of Control

The fundamental principle of safe handling is to create a controlled environment where exposure is minimized or eliminated. This is achieved through a combination of engineering controls and a meticulous Personal Protective Equipment (PPE) protocol.

Engineering Controls: Your First Line of Defense

PPE should never be the sole method of protection. It is the final barrier between you and the chemical.

  • Ventilation: All weighing and handling of solid 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, as well as any procedures that could generate dust or aerosols, must be performed inside a certified chemical fume hood.

  • Designated Area: Cordon off a specific area of the lab for working with this compound. This prevents cross-contamination of other workspaces.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. This protocol is designed to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale & Best Practices
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Nitrile provides good resistance against a variety of chemical classes, including aromatic amines.[4] Crucially, double-gloving is recommended. This provides an extra layer of protection and allows for safe removal of the outer glove if contamination is suspected. Always inspect gloves for tears or pinholes before use.
Eye & Face Protection Chemical Safety Goggles (meeting ANSI Z87.1 standards) AND a Face Shield .[5]Goggles provide a seal around the eyes to protect from dust and splashes. A face shield must be worn over the goggles during any operation with a splash hazard (e.g., transferring solutions, sonicating).[5] Safety glasses are insufficient.
Body Protection Chemical-Resistant Lab Coat (fully buttoned) with tight-fitting cuffs.A standard cotton lab coat is not sufficient. A coated or chemical-resistant lab coat will prevent penetration of the chemical to your personal clothing and skin. Ensure cuffs are snug to prevent gaps at the wrist.
Respiratory Protection NIOSH-approved N95 Respirator (at minimum).Required when handling the solid powder outside of a fume hood (not recommended) or if there is a risk of aerosol generation. Ensure you are fit-tested for the specific model of respirator used. For significant aerosolization risk, a powered air-purifying respirator (PAPR) may be necessary.

Operational Workflow for Safe Handling and Disposal

This section provides the step-by-step procedures for safely using and disposing of the compound and its associated waste.

Safe Handling Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for handling 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Prep 1. Review SDS & Protocol Area 2. Designate & Prepare Fume Hood Prep->Area PPE_Don 3. Don PPE (Lab Coat, Goggles, Face Shield, Double Gloves, Respirator if needed) Area->PPE_Don Weigh 4. Weigh Compound in Fume Hood PPE_Don->Weigh Handling 5. Perform Experiment Weigh->Handling Weigh->Handling Maintain all operations within fume hood Decon 6. Decontaminate Glassware & Surfaces Handling->Decon Waste 7. Segregate & Label Hazardous Waste (Solid, Liquid, Contaminated PPE) Decon->Waste PPE_Doff 8. Doff PPE in Correct Order (Outer Gloves -> Face Shield -> Goggles -> Lab Coat -> Inner Gloves) Waste->PPE_Doff Waste->PPE_Doff Dispose of outer gloves in solid waste container Wash 9. Wash Hands Thoroughly PPE_Doff->Wash

Caption: Workflow for safe handling, from preparation to disposal.

Step-by-Step Disposal Plan

Improper disposal risks environmental harm and regulatory non-compliance.[1][6]

  • Waste Segregation:

    • Solid Waste: Collect all unused compounds and any grossly contaminated materials (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, appropriately labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated PPE: The outer pair of gloves, disposable aprons, and any other contaminated disposables should be placed in the solid hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "1-(3-Amino-4-methylphenyl)imidazolidin-2-one," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage and Collection: Store sealed waste containers in a designated satellite accumulation area. Follow your institution's guidelines for hazardous waste pickup and disposal.

Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical.

Exposure RouteImmediate First Aid Response
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[1]

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Material Safety Data Sheet - Basfoliar Amino Premium. COMPO EXPERT. [Link]

  • UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa College of Tropical Agriculture and Human Resources. [Link]

Sources

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